molecular formula C15H14O B1295711 (2,5-Dimethylphenyl)(phenyl)methanone CAS No. 4044-60-4

(2,5-Dimethylphenyl)(phenyl)methanone

Cat. No.: B1295711
CAS No.: 4044-60-4
M. Wt: 210.27 g/mol
InChI Key: PJCBRWRFLHBSNH-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(phenyl)methanone (CAS 4044-60-4), a substituted benzophenone, is a valuable diaryl ketone in scientific research . With the molecular formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol, it is characterized by a carbonyl group bridging a phenyl ring and a 2,5-dimethylphenyl ring . This compound serves as a crucial building block in organic synthesis, particularly for constructing complex molecular architectures via Friedel-Crafts acylation . Its reactivity allows for further transformations; the carbonyl group can be reduced to an alcohol or the aromatic rings can undergo electrophilic substitution, enabling diverse functionalization . As a model compound in theoretical and photochemical studies, the methyl substituents on the aromatic ring provide insight into how electronic and steric properties influence reactivity and conformation . Physically, it has a melting point of 33-36 °C . This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylphenyl)-phenylmethanone
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InChI

InChI=1S/C15H14O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCBRWRFLHBSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80960835
Record name (2,5-Dimethylphenyl)(phenyl)methanone
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Molecular Weight

210.27 g/mol
Source PubChem
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CAS No.

4044-60-4
Record name 2,5-Dimethylbenzophenone
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Record name (2,5-Dimethylphenyl)(phenyl)methanone
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Foundational & Exploratory

An In-depth Technical Guide to (2,5-Dimethylphenyl)(phenyl)methanone (CAS No. 4044-60-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dimethylphenyl)(phenyl)methanone, also known as 2,5-dimethylbenzophenone, is an aromatic ketone that belongs to the benzophenone family of compounds. The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The strategic placement of substituents on the phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for this compound, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a relatively low melting point. The presence of the two methyl groups on one of the phenyl rings introduces steric hindrance around the carbonyl group, which can influence its reactivity.[6]

PropertyValueSource(s)
CAS Number 4044-60-4[7][8]
Molecular Formula C₁₅H₁₄O[7]
Molecular Weight 210.27 g/mol [7]
Melting Point 33-36 °C[6][7][9]
Boiling Point Not available
Density Not available
Flash Point 113 °C[7][9]
Refractive Index (n20/D) 1.588[6][9]
Solubility Expected to be soluble in common organic solvents such as acetone, ethanol, and dichloromethane, and insoluble in water.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the dimethyl-substituted ring will be in different chemical environments and are expected to show complex splitting patterns due to their proximity to the carbonyl group and the other methyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8Multiplet2HProtons ortho to the carbonyl on the unsubstituted phenyl ring
~ 7.5-7.6Multiplet3HProtons meta and para to the carbonyl on the unsubstituted phenyl ring
~ 7.1-7.3Multiplet3HAromatic protons on the dimethyl-substituted phenyl ring
~ 2.4Singlet3HMethyl protons
~ 2.3Singlet3HMethyl protons
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region, along with signals for the aromatic and methyl carbons.

Chemical Shift (ppm)Assignment
~ 197C=O (carbonyl)
~ 125-140Aromatic carbons
~ 21Methyl carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the carbonyl group, as well as bands corresponding to the aromatic C-H and C=C bonds. An IR spectrum for this compound is available from the NIST Chemistry WebBook, confirming its spectral characteristics.[10]

Wavenumber (cm⁻¹)IntensityAssignment
~ 1660StrongC=O stretch
~ 3050MediumAromatic C-H stretch
~ 1600, 1450MediumAromatic C=C stretch
~ 2950MediumAliphatic C-H stretch (from methyl groups)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak at m/z = 210. Key fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group.

m/zAssignment
210[M]⁺ (Molecular ion)
105[C₇H₅O]⁺ (Benzoyl cation)
105[C₈H₉]⁺ (Dimethylphenyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Synthesis and Reactivity

This compound is typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of p-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[11][12][13] The ortho- and para-directing nature of the methyl groups on p-xylene leads to the formation of the desired product.[14]

Synthesis_Workflow p_xylene p-Xylene product This compound p_xylene->product benzoyl_chloride Benzoyl Chloride intermediate Acylium Ion Intermediate benzoyl_chloride->intermediate + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) lewis_acid->intermediate intermediate->product Electrophilic Aromatic Substitution workup Aqueous Workup & Purification product->workup

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

The reactivity of this compound is influenced by the steric hindrance provided by the ortho-methyl group. This can affect the accessibility of the carbonyl group to nucleophiles.[6] Like other ortho-substituted benzophenones, it can undergo photoenolization upon UV irradiation.[7]

Illustrative Experimental Protocol: Friedel-Crafts Acylation

The following protocol is an adaptation of a general procedure for the synthesis of unsymmetrical benzophenones and serves as an illustrative guide.[11]

Materials:

  • p-Xylene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of p-xylene (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of p-xylene and benzoyl chloride dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the pure this compound.

Safety and Handling

This compound is classified as an irritant.[1][7] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety protocols should be followed when handling this compound. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Caption: Chemical structure of this compound.

Applications in Research and Drug Development

The benzophenone core is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.[1][2][3][4][5] While specific applications for this compound are not extensively documented, its structure makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic properties. The steric and electronic environment of the carbonyl group, influenced by the ortho- and meta-methyl substituents, can be exploited to design molecules with specific target affinities. Researchers can utilize this compound as a starting material for the development of novel kinase inhibitors, anti-proliferative agents, or probes for studying biological processes.

Conclusion

This compound is a readily accessible aromatic ketone with potential applications as a building block in organic synthesis and medicinal chemistry. This guide has provided a summary of its known chemical and physical properties, a representative synthetic protocol, predicted spectroscopic data for its characterization, and essential safety information. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

  • This compound | 4044-60-4. (n.d.). BuyersGuideChem. Retrieved January 11, 2026, from [Link]

  • Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. (2014). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Yadav, G., & Sharma, S. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1435-1455. [Link]

  • Khan, I., et al. (2022). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Körner, A., et al. (2020). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Gels, 6(4), 36. [Link]

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  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). SpringerLink. Retrieved January 11, 2026, from [Link]

  • 2,5-Dimethylbenzophenone. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware, Department of Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]

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  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). MDPI. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,5-Dimethylphenyl)(phenyl)methanone, a valuable ketone intermediate in organic synthesis. The core of this guide focuses on the strategic application of the Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of reaction optimization, safety, and product purification. This document is intended to serve as a practical and authoritative resource for researchers engaged in synthetic chemistry and drug development.

Introduction: The Significance of Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a fundamental set of reactions for attaching substituents to an aromatic ring.[1] The acylation variant is particularly powerful as it introduces a ketone functionality, a versatile handle for further synthetic transformations. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is generally free from polysubstitution and carbocation rearrangement issues, affording cleaner and more predictable outcomes.[2][3]

The target molecule, this compound, also known as 2,5-dimethylbenzophenone, is a diaryl ketone. Such structures are prevalent in medicinal chemistry and materials science. This guide will specifically address the synthesis of this ketone via the acylation of p-xylene with benzoyl chloride, a classic and efficient approach.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into several key steps, each crucial for the successful formation of the desired product.

Step 1: Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, benzoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][4] The aluminum chloride coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[3]

Step 2: Electrophilic Attack on the Aromatic Ring

The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Step 3: Restoration of Aromaticity

A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[1][2] This deprotonation step restores the aromaticity of the ring, yielding the ketone product.

Step 4: Formation of a Ketone-Lewis Acid Complex

The product ketone, being a moderate Lewis base, readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] This complexation is a key feature of Friedel-Crafts acylation and necessitates the use of stoichiometric or even slightly excess amounts of the catalyst, as it is not regenerated during the reaction.[1][3] The desired ketone is liberated from this complex during the aqueous workup.[1]

Below is a diagram illustrating the reaction mechanism:

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Workup Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion + [AlCl₄]⁻ Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ p_Xylene p-Xylene Arenium_Ion Arenium Ion (Sigma Complex) p_Xylene->Arenium_Ion + Acylium Ion Ketone_Complex Ketone-AlCl₃ Complex Arenium_Ion->Ketone_Complex + [AlCl₄]⁻ - AlCl₃ - HCl Final_Product This compound Ketone_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound. Adherence to safety precautions is paramount.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
p-Xylene106.1650 mL~0.43≥99%
Benzoyl Chloride140.5710 mL~0.086≥99%
Anhydrous Aluminum Chloride133.3412 g~0.090≥98%
Dichloromethane (DCM)84.93100 mL-Anhydrous
Hydrochloric Acid (conc.)36.4630 mL-37%
Saturated Sodium Bicarbonate84.0150 mL--
Anhydrous Magnesium Sulfate120.375 g--
Ice-100 g--
Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[5][6][7] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[5][8] Keep away from moisture.[6] In case of a spill, do not use water; smother with dry sand.[6]

  • Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care, wearing appropriate PPE.

Reaction Setup and Procedure

The following diagram outlines the experimental workflow:

Experimental_Workflow Start Start: Assemble Dry Glassware Add_Reagents Add p-Xylene and AlCl₃ to Flask Start->Add_Reagents Cooling Cool to 0°C in Ice Bath Add_Reagents->Cooling Add_Benzoyl_Chloride Slowly Add Benzoyl Chloride Cooling->Add_Benzoyl_Chloride Reaction Stir at Room Temperature Add_Benzoyl_Chloride->Reaction Workup Quench with Ice and HCl Reaction->Workup Extraction Extract with DCM Workup->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Filtration Filter and Evaporate Solvent Drying->Filtration Purification Purify by Distillation or Recrystallization Filtration->Purification Characterization Characterize Product (NMR, IR, MP) Purification->Characterization End End: Obtain Pure Product Characterization->End

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Initial Setup: In the fume hood, charge the flask with anhydrous aluminum chloride (12 g, ~0.090 mol) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Addition of p-Xylene: To the dropping funnel, add a solution of p-xylene (50 mL, ~0.43 mol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Addition of Benzoyl Chloride: Prepare a solution of benzoyl chloride (10 mL, ~0.086 mol) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0°C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL) in a beaker.[10] This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood. The purpose of the acid is to hydrolyze the ketone-AlCl₃ complex and dissolve any aluminum salts.[9][11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product, a yellowish oil or low-melting solid, can be purified by one of the following methods:

  • Vacuum Distillation: For larger scale reactions, vacuum distillation is an effective method for purification.[12]

  • Recrystallization: The product can be recrystallized from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the aromatic and methyl proton signals in the expected regions and with the correct integrations.

  • ¹³C NMR Spectroscopy: To identify the carbonyl carbon and the aromatic carbons.

  • Infrared (IR) Spectroscopy: To detect the characteristic C=O stretching frequency of the ketone.

  • Melting Point: The literature melting point is 33-36 °C.[13]

Discussion: Key Considerations for a Successful Synthesis

  • Reagent Purity: The use of anhydrous reagents and solvents is critical for the success of the Friedel-Crafts acylation. Moisture will react with and deactivate the aluminum chloride catalyst.[11]

  • Catalyst Stoichiometry: As the AlCl₃ forms a complex with the product ketone, a stoichiometric amount or a slight excess is required for the reaction to go to completion.[1]

  • Temperature Control: The reaction is exothermic, and maintaining a low temperature during the addition of reagents is important to prevent side reactions and ensure good yields.

  • Isomeric Purity: The acylation of p-xylene is generally regioselective, yielding the 2-acylated product as the major isomer due to the directing effects of the two methyl groups. However, isomerization of p-xylene to m-xylene under the reaction conditions can lead to the formation of other isomers.[14] Lowering the reaction temperature can help minimize this.[14]

Conclusion

The Friedel-Crafts acylation of p-xylene with benzoyl chloride is a robust and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable ketone intermediate in high yield and purity. This guide provides the necessary theoretical background and practical steps to empower scientists in their synthetic endeavors.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Redox. Safety Data Sheet Aluminium Chloride Revision 5, Date 06 Sep 2022. [Link]

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  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ACS Publications. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

  • Google Patents.
  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]

  • ResearchGate. C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using... [Link]

  • Google Patents.
  • New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • BuyersGuideChem. This compound | 4044-60-4. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]

  • Pearson+. Draw the product(s) of each of the following reactions:c. p-xylen... [Link]

  • National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. The Friedel–Crafts alkylation reaction of p-xylene with benzyl chloride... [Link]

  • ChemSynthesis. bis(2,5-dimethylphenyl)methanone. [Link]

  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

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  • Rieke Metals. (2,5-Dimethyl-phenyl)-phenyl-methanone. [Link]

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  • Google Patents. Method for producing 2,5-dimethylphenyl acetic acid.

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The Architectural Nuances of Substituted Benzophenones: A Technical Guide to the Crystal Structure of (2,5-Dimethylphenyl)(phenyl)methanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and structural characteristics of (2,5-Dimethylphenyl)(phenyl)methanone and its derivatives. Benzophenones are a pivotal class of organic compounds with wide-ranging applications, from photoinitiators in polymer chemistry to key scaffolds in medicinal chemistry. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, an analysis of crystallographic data, and insights into the non-covalent interactions that govern the crystal packing of these molecules. A particular focus is placed on a case study of (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone to illustrate the principles of crystal engineering in this family of compounds.

Introduction: The Significance of Benzophenone Scaffolds

Benzophenones, characterized by a central carbonyl group bonded to two phenyl rings, are more than just simple aromatic ketones. They are foundational structures in a multitude of scientific disciplines. In materials science, their photochemical properties are harnessed in UV curing and photolithography. In medicinal chemistry, the benzophenone moiety is a common pharmacophore found in drugs exhibiting a range of biological activities, including antifungal and anti-inflammatory properties[1]. The substitution pattern on the phenyl rings is a critical determinant of a molecule's function, influencing its electronic properties, conformation, and, crucially, its interactions with biological targets or other molecules in a material.

The crystal structure of a benzophenone derivative dictates its solid-state properties, such as melting point, solubility, and stability, which are of paramount importance in pharmaceutical development and materials science. Understanding the interplay between molecular conformation and crystal packing is therefore essential for the rational design of new materials and active pharmaceutical ingredients (APIs). This guide will delve into the methodologies used to elucidate these structures, focusing on the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of this compound and its derivatives is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction provides a versatile and efficient route to a wide array of substituted benzophenones.

Experimental Protocol: Synthesis of this compound Derivatives

This protocol outlines the synthesis of a representative derivative, (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, via Friedel-Crafts acylation. The principles of this procedure can be adapted for the synthesis of the parent compound and other derivatives.

Materials:

  • 2,5-Dimethylphenol (or p-xylene for the parent compound)

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add a solution of 2,5-dimethylphenol (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R1 2,5-Dimethylphenol Mix Mix AlCl₃ and DCM at 0°C R2 Benzoyl Chloride R3 Anhydrous AlCl₃ R4 Dry DCM Add_BC Add Benzoyl Chloride Mix->Add_BC Add_DMP Add 2,5-Dimethylphenol solution Add_BC->Add_DMP Stir Stir at RT Add_DMP->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃/Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Product (4-Hydroxy-2,5-dimethylphenyl) (phenyl)methanone Purify->Product

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is a widely used and effective method for growing crystals of organic compounds.

Materials:

  • Purified this compound derivative

  • A suitable solvent or solvent system (e.g., ethanol, chloroform, ethyl acetate/hexane)

  • Small, clean crystallization vessel (e.g., vial, test tube)

  • Parafilm or aluminum foil

Procedure:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature or with gentle heating.

  • Filter the solution through a syringe filter or a cotton plug to remove any particulate matter.

  • Transfer the clear solution to a clean crystallization vessel.

  • Cover the vessel with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vessel in a vibration-free environment at a constant temperature.

  • Monitor the vessel over several days to weeks for the formation of single crystals.

  • Once suitable crystals have formed, they can be carefully harvested for analysis.

Crystallization_Workflow A Prepare Saturated Solution B Filter Solution A->B C Transfer to Crystallization Vessel B->C D Cover and Pierce Holes C->D E Incubate in Vibration-Free Environment D->E F Monitor Crystal Growth E->F G Harvest Single Crystals F->G

X-Ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. This method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the overall molecular conformation.

Principles of X-Ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern. The angles and intensities of the diffracted beams are governed by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence. By analyzing the diffraction pattern, the electron density map of the molecule can be reconstructed, and from this, the positions of the individual atoms can be determined.

Case Study: Crystal Structure of (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone

A study on (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone (C₁₅H₁₄O₂) provides a concrete example of the insights gained from X-ray crystallography[1].

Crystallographic Data:

ParameterValue
Chemical FormulaC₁₅H₁₄O₂
Molecular Weight226.26
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.1392 (10)
b (Å)8.1386 (7)
c (Å)23.665 (2)
Volume (ų)2338.0 (3)
Z8

Data obtained from reference[1].

Molecular Conformation: The analysis of the crystal structure reveals that the two aromatic rings in the molecule are not coplanar. The dihedral angle between the phenyl ring and the 2,5-dimethylphenyl ring is 61.95 (4)°[1]. This significant twist is a common feature in benzophenones and is a result of steric hindrance between the ortho-hydrogens of the two rings and the carbonyl group. This conformation has a profound impact on the electronic conjugation between the rings and the carbonyl group.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. These interactions, although individually weak, collectively determine the stability and physical properties of the crystal.

Hydrogen Bonding

In the crystal structure of (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, the hydroxyl group plays a dominant role in directing the crystal packing through hydrogen bonding. A strong O—H···O hydrogen bond is observed between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule[1]. This interaction links the molecules into chains.

Weak C—H···O and C—H···π Interactions

In addition to strong hydrogen bonds, weaker interactions also contribute significantly to the overall crystal stability. In the case of the studied derivative, C—H···O interactions involving the methyl and aromatic C-H groups and the carbonyl and hydroxyl oxygens are present[1]. Furthermore, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also commonly observed in the crystal structures of benzophenone derivatives.

π···π Stacking Interactions

The aromatic rings of benzophenones can engage in π···π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions can be in a face-to-face or offset (displaced) arrangement and are crucial in the packing of many aromatic compounds.

Intermolecular_Interactions Interactions {Intermolecular Interactions | { Hydrogen Bonding (O-H···O) |  Weak C-H···O Interactions |  C-H···π Interactions |  π···π Stacking}} Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 O-H···O Molecule1->Molecule2 C-H···O Molecule1->Molecule2 C-H···π Molecule1->Molecule2 π···π

Spectroscopic and Computational Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic and computational methods offer complementary information about the molecule in different states and provide deeper insights into its electronic properties.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1640-1660 cm⁻¹. The spectrum will also feature characteristic absorptions for aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both the phenyl and the dimethylphenyl rings, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methyl groups.

    • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). Separate signals would be observed for the aromatic carbons and the two methyl carbons.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to predict the minimum energy conformation of this compound in the gas phase. These calculations can provide theoretical values for bond lengths, bond angles, and the dihedral angle between the phenyl rings, which can then be compared with experimental data from X-ray crystallography. Furthermore, computational methods can be used to calculate theoretical spectroscopic data (IR and NMR) to aid in the interpretation of experimental spectra.

Conclusion

The crystal structure of this compound and its derivatives is a result of a delicate balance between intramolecular steric effects, which dictate the molecular conformation, and a network of intermolecular interactions that govern the crystal packing. This guide has provided a comprehensive overview of the key aspects of studying these fascinating molecules, from their synthesis and crystallization to their detailed structural analysis using X-ray diffraction and complementary spectroscopic and computational techniques. A thorough understanding of these principles is indispensable for researchers and professionals aiming to design and develop new benzophenone-based materials and pharmaceuticals with tailored properties and functions. The presented protocols and analyses serve as a practical resource to guide future investigations in this important area of chemical science.

References

  • Naldoni, F. J., et al. (2009). Bioorganic & Medicinal Chemistry, 17(12), 4172-4178.
  • Selvi, S. T., et al. (2003). European Journal of Medicinal Chemistry, 38(4), 395-401.
  • Naveen, S., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(11), o5034-o5036.
  • Cox, P. J., et al. (2008). Acta Crystallographica Section B: Structural Science, 64(2), 206-216.
  • Etter, M. C. (1990). Accounts of Chemical Research, 23(4), 120-126.
  • Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565.
  • Macrae, C. F., et al. (2006). Journal of Applied Crystallography, 39(3), 453-457.
  • Nardelli, M. (1995). Journal of Applied Crystallography, 28(5), 659.
  • Quiroga, J., et al. (2009). (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2614. [Link]

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An In-Depth Technical Guide to the Physical Properties of (2,5-Dimethylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of (2,5-Dimethylphenyl)(phenyl)methanone, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining these fundamental characteristics. The methodologies presented are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to this compound

This compound, also known as 2,5-dimethylbenzophenone, is an aromatic ketone. Its structure, featuring a benzoyl group attached to a p-xylene ring, influences its physical properties. Understanding the melting and boiling points is crucial for various applications, including synthesis purification, formulation development, and material characterization. The purity of the compound significantly impacts these values, with impurities typically causing a depression and broadening of the melting point range.

Core Physical Properties

The accurate determination of the melting and boiling points of this compound is essential for its characterization. These properties are intrinsic to the compound's identity and purity.

Physical PropertyValueSource
Melting Point33-36 °C[1]
Boiling PointNot Experimentally Determined (Estimated >300 °C)N/A

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting and boiling points of this compound. The choice of method may depend on the available equipment and the required level of precision.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

This classical method relies on visual observation of the phase transition of a small sample in a capillary tube heated in a controlled manner.[4][5][6]

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

    • Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb.

    • Fill a Thiele tube with a high-boiling, non-flammable liquid (e.g., silicone oil) to a level just above the side-arm.

    • Clamp the Thiele tube to a retort stand.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil.[4][6]

  • Measurement:

    • Gently heat the side-arm of the Thiele tube with a micro-burner or Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heating.[4]

    • Observe the sample closely.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point.[5]

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point.[7]

Protocol:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a clean DSC pan.

    • Hermetically seal the pan.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the experimental parameters: typically a heating rate of 1-10 °C/min under an inert atmosphere (e.g., nitrogen). Slower heating rates can provide better resolution.[8]

    • Initiate the temperature scan from a temperature well below the expected melting point to a temperature above it.

  • Data Analysis:

    • The melting process will be observed as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.[8]

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method Prep Obtain dry, powdered sample LoadCap Load capillary tube Prep->LoadCap PrepDSCPan Prepare and seal DSC pan Prep->PrepDSCPan SetupThiele Set up Thiele tube LoadCap->SetupThiele HeatObserve Heat and observe melting range SetupThiele->HeatObserve RecordMelt Record T_onset and T_complete HeatObserve->RecordMelt CalibrateDSC Calibrate DSC instrument RunDSC Run temperature scan CalibrateDSC->RunDSC PrepDSCPan->RunDSC AnalyzePeak Analyze endothermic peak RunDSC->AnalyzePeak

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

The Siwoloboff method is a micro-scale technique for determining the boiling point of a small quantity of liquid.[9][10]

Protocol:

  • Sample Preparation:

    • Place a small amount (a few drops) of liquid this compound into a small-diameter test tube (fusion tube).

    • Take a capillary tube sealed at one end.

    • Place the capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in a heating bath (e.g., a Thiele tube filled with silicone oil), making sure the sample is below the oil level.

  • Measurement:

    • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling and its vapor is filling the capillary.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube. The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn up into the capillary tube.[9][10] This occurs when the external pressure equals the vapor pressure of the liquid.

    • Record this temperature.

Experimental Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Place liquid sample in fusion tube InsertCap Insert inverted capillary tube Prep->InsertCap SetupApparatus Set up Thiele tube apparatus InsertCap->SetupApparatus HeatGently Heat gently and observe bubbles SetupApparatus->HeatGently CoolObserve Remove heat and observe liquid entering capillary HeatGently->CoolObserve RecordBP Record temperature CoolObserve->RecordBP

Caption: Workflow for Boiling Point Determination.

Conclusion

This guide has provided a detailed overview of the melting and estimated boiling points of this compound. The experimental protocols described for both classical and modern analytical techniques offer a robust framework for the accurate determination of these fundamental physical properties. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is paramount for research, development, and quality control in the chemical and pharmaceutical sciences.

References

  • Siwoloboff method. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Melting Point: Using the Thiele Tube. (n.d.). Timstar. Retrieved January 17, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Thiele tube. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Determination of Boiling Point Using Siwoloboff's Method. (2025, May 29). Filo. Retrieved January 17, 2026, from [Link]

  • Tube for melting point measurement according to Thiele. (n.d.). LAB Comercial. Retrieved January 17, 2026, from [Link]

  • EU A.2: Boiling temperature. (n.d.). ibacon GmbH. Retrieved January 17, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

  • Determination of The Boiling Point by The Siwoloboff Method. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018). Journal of Chemical Education. [Link]

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  • Benzophenone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • bis(2,5-dimethylphenyl)methanone. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

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  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2017). Biophysical Chemistry. [Link]

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  • Ethanone, 1-(2,5-dimethylphenyl)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Differential Scanning Calorimetry. (n.d.). Simon Fraser University. Retrieved January 17, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved January 17, 2026, from [Link]

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An In-Depth Technical Guide to (2,5-Dimethylphenyl)(phenyl)methanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2,5-Dimethylphenyl)(phenyl)methanone, a diaryl ketone of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and potential therapeutic applications.

Core Chemical Identity and Properties

This compound, also known as 2,5-dimethylbenzophenone, is an aromatic ketone featuring a benzoyl group attached to a p-xylene ring. This substitution pattern confers specific physicochemical properties that are of interest in the development of novel chemical entities.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C₁₅H₁₄O[1][2]

  • Molecular Weight: 210.27 g/mol [1]

Chemical Identifiers

For unambiguous identification and to facilitate literature and database searches, the following identifiers are critical:

IdentifierValue
CAS Number 4044-60-4[1][2]
IUPAC Name This compound
Synonyms 2,5-Dimethylbenzophenone, 2-Benzoyl-p-xylene[1]
Physicochemical Properties

The physical state and solubility of a compound are pivotal in designing experimental protocols, from synthesis to biological assays.

PropertyValueSource
Melting Point 33-36 °C[1]
Flash Point 113 °C[1]
Appearance Not specified in detail, but likely a low-melting solid or oil at room temperature.

Synthesis of this compound: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of diaryl ketones, including this compound, is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a robust pathway to form the crucial carbon-carbon bond between the aromatic rings and the carbonyl group.

Reaction Principle and Causality

The Friedel-Crafts acylation involves the reaction of an aromatic substrate, in this case, p-xylene, with an acylating agent, benzoyl chloride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The choice of a Lewis acid is critical as it polarizes the acyl halide, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of p-xylene. The methyl groups on the xylene ring are activating and ortho-, para-directing, leading to substitution at the position ortho to one of the methyl groups.

Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) p_Xylene p-Xylene (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) p_Xylene->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺ (Catalyst Regeneration)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • p-Xylene (anhydrous)

  • Benzoyl chloride (freshly distilled)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Following this, add a solution of p-xylene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the protons on both the phenyl and dimethylphenyl rings. Two distinct singlets for the two methyl groups would be expected in the upfield region (around 2.3-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon in the downfield region (typically 190-200 ppm). Multiple signals in the aromatic region (120-140 ppm) would correspond to the carbons of the two aromatic rings, and two signals in the aliphatic region (around 20 ppm) for the methyl carbons.

  • FTIR: The infrared spectrum would be characterized by a strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The substitution pattern on the phenyl rings is a critical determinant of the compound's pharmacological properties.

Anticancer and Anti-inflammatory Potential

Substituted benzophenones have demonstrated significant potential as anticancer and anti-inflammatory agents.[3][5] The presence of lipophilic methyl groups on the phenyl ring, as in this compound, can enhance cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. Research has shown that benzophenone derivatives with methyl substitutions can exhibit potent anti-inflammatory activity.[3] Furthermore, various benzophenone analogs have shown strong inhibitory activity against cancer cell lines.[5]

Scaffold for Novel Therapeutics

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The carbonyl group can be a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. The specific 2,5-dimethyl substitution pattern can be explored to optimize binding affinity and selectivity for various biological targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Safety_Precautions cluster_handling Handling cluster_storage Storage PPE Wear PPE (Gloves, Goggles) Ventilation Use in a Fume Hood Avoid_Contact Avoid Skin/Eye Contact Cool_Dry Store in a Cool, Dry Place Sealed Keep Container Sealed Ventilated_Area Well-Ventilated Area Chemical This compound Chemical->PPE Chemical->Ventilation Chemical->Avoid_Contact Chemical->Cool_Dry Chemical->Sealed Chemical->Ventilated_Area

Caption: Key Safety and Handling Procedures.

Conclusion

This compound is a diaryl ketone with well-defined chemical properties and a straightforward synthetic route via Friedel-Crafts acylation. Its structural features, particularly the dimethyl-substituted phenyl ring, make it an intriguing scaffold for the development of novel therapeutic agents, especially in the areas of oncology and inflammation. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this versatile molecule in their drug discovery endeavors.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Scientific Reports. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). RSC Advances. [Link]

  • This compound Product Page. BuyersGuideChem. [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Advances. [Link]

  • C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using... ResearchGate. [Link]

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An In-depth Technical Guide to (2,5-Dimethylphenyl)(phenyl)methanone for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2,5-Dimethylphenyl)(phenyl)methanone, a substituted benzophenone with significant potential as a scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, spectroscopic characterization, and its promising role in the design of novel therapeutic agents. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Chemical Identity and Properties

This compound , also known by its common synonym 2,5-Dimethylbenzophenone , is an aromatic ketone that belongs to the benzophenone family. The benzophenone core is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic drugs.[1][2]

IUPAC Name: this compound

Synonyms:

  • 2,5-Dimethylbenzophenone

  • 2-Benzoyl-p-xylene

  • 1,4-Dimethyl-2-benzoylbenzene

  • Phenyl 2,5-xylyl ketone

  • 2,5-Xylylphenyl ketone[3]

CAS Number: 4044-60-4[3]

Molecular Formula: C₁₅H₁₄O[3]

Molecular Weight: 210.27 g/mol [3]

The structural representation of this compound is provided below:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point33-36 °C[3]
Boiling Point>200 °C (est.)[4]
Flash Point113 °C[3]
AppearanceOff-white to yellow solid or liquid[5]
SolubilitySoluble in organic solvents such as dichloromethane, acetone, and ethyl acetate. Insoluble in water.General Knowledge

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with benzoyl chloride.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4]

The causality behind this experimental choice lies in the generation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich p-xylene ring. The methyl groups on the xylene ring are activating and ortho-, para-directing. Acylation occurs at the ortho position to one of the methyl groups (and meta to the other), which is sterically less hindered than the position between the two methyl groups.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Benzoyl Chloride Benzoyl Chloride Acylium Ion Complex Acylium Ion-AlCl4- Complex Benzoyl Chloride->Acylium Ion Complex + AlCl3 AlCl3 AlCl3 Sigma Complex Arenium Ion Intermediate (Sigma Complex) p-Xylene p-Xylene p-Xylene->Sigma Complex + Acylium Ion Product Complex Product-AlCl3 Complex Sigma Complex->Product Complex - H+ Final Product This compound Product Complex->Final Product + Aqueous Workup Aqueous Workup Aqueous HCl

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar, well-established Friedel-Crafts acylation procedure for a structurally related compound.[7]

Materials:

  • p-Xylene (1.0 equivalent)

  • Benzoyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

  • In the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the mixture in an ice bath to 0-5°C.

  • In the dropping funnel, prepare a solution of p-xylene (1.0 eq.) and benzoyl chloride (1.1 eq.) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting materials. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and by its melting point.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The most prominent feature is the strong carbonyl (C=O) stretching vibration.

Figure 1: Infrared Spectrum of this compound


Source: NIST Chemistry WebBook[8]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methyl groups)
~1660StrongC=O stretch (aromatic ketone)
~1600, ~1450Medium-StrongAromatic C=C ring stretches
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • δ 7.8-7.4 (m, 5H): Protons of the unsubstituted phenyl ring.

  • δ 7.3-7.1 (m, 3H): Protons of the disubstituted phenyl ring.

  • δ 2.4 (s, 3H): Protons of one of the methyl groups.

  • δ 2.3 (s, 3H): Protons of the other methyl group.

¹³C NMR (Predicted):

  • δ ~197: Carbonyl carbon (C=O).

  • δ ~138-128: Aromatic carbons.

  • δ ~21, ~20: Methyl carbons.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of the isomeric (2,4-Dimethylphenyl)(phenyl)methanone shows a prominent molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of the compound.[10] A similar fragmentation pattern is expected for this compound.

Expected Fragmentation Pattern:

  • m/z 210: Molecular ion [M]⁺.

  • m/z 195: Loss of a methyl group [M-CH₃]⁺.

  • m/z 105: Benzoyl cation [C₆H₅CO]⁺.

  • m/z 77: Phenyl cation [C₆H₅]⁺.

Applications in Drug Development

The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][11] The specific substitution pattern on the phenyl rings is a critical determinant of the compound's biological and pharmacological properties.

This compound serves as a valuable starting material and scaffold for the synthesis of novel derivatives with potential therapeutic applications. The dimethylphenyl moiety allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

Potential Therapeutic Areas:
  • Anticancer Agents: Many benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13] The lipophilic nature of the this compound core can facilitate cell membrane permeability, a desirable property for anticancer drugs.

  • Anti-inflammatory Drugs: Benzophenones are known to inhibit key inflammatory mediators such as TNF-α and IL-6.[1] The synthesis of derivatives of this compound could lead to the discovery of novel anti-inflammatory agents.

  • Antimicrobial Agents: The benzophenone framework has been incorporated into compounds with potent antibacterial and antifungal activities.[11][14]

  • CNS-active Agents: The structural similarity of benzophenones to certain classes of central nervous system drugs suggests that derivatives of this compound could be explored for applications in neuropharmacology.

G cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Applications CoreScaffold This compound Scaffold Derivatization Functional Group Interconversion CoreScaffold->Derivatization Anticancer Anticancer Agents Derivatization->Anticancer AntiInflammatory Anti-inflammatory Drugs Derivatization->AntiInflammatory Antimicrobial Antimicrobial Agents Derivatization->Antimicrobial CNS CNS-Active Agents Derivatization->CNS

Caption: Drug Discovery Potential of the Scaffold.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant potential for application in drug discovery and development. Its core benzophenone structure is a well-established pharmacophore, and the specific dimethyl substitution pattern offers opportunities for the creation of diverse chemical libraries for screening against a wide range of biological targets. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

  • Jadhav, S. D., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(45), 25486-25506. [Link]

  • Wu, S. B., Long, C., & Kennelly, E. J. (2014). Structural diversity and bioactivities of natural benzophenones. Natural Product Reports, 31(9), 1154-1171. [Link]

  • ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Chemistry and biological activity of polyisoprenylated benzophenone derivatives. Retrieved from [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20008-20019. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link]

  • RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using.... Retrieved from [Link]

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  • ResearchGate. (n.d.). The Friedel–Crafts alkylation reaction of p-xylene with benzyl chloride.... Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylbenzophenone. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dimethylbenzophenone. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • ChemSynthesis. (n.d.). bis(2,5-dimethylphenyl)methanone. Retrieved from [Link]

  • NIST. (n.d.). Benzophenone. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379). Retrieved from [Link]

  • Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • National Center for Biotechnology Information. (n.d.). (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone. Retrieved from [Link]

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An In-depth Technical Guide to the Reaction Mechanism of 2,5-Dimethylbenzophenone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2,5-dimethylbenzophenone, a key intermediate in various chemical manufacturing processes. The primary focus is a detailed elucidation of the governing reaction mechanism, the Friedel-Crafts acylation of p-xylene with benzoyl chloride. We will explore the catalytic cycle, the basis for the reaction's regioselectivity, and the critical experimental parameters that ensure a high-yield, high-purity outcome. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding coupled with practical, field-proven protocols.

Introduction: Significance of 2,5-Dimethylbenzophenone

2,5-Dimethylbenzophenone (C₁₅H₁₄O) is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its structural motif is incorporated into various larger molecules, making its efficient synthesis a topic of significant interest. The most reliable and industrially scalable method for its preparation is the electrophilic aromatic substitution reaction between p-xylene and benzoyl chloride, catalyzed by a Lewis acid—a classic example of the Friedel-Crafts acylation.[2][3] Understanding the nuances of this mechanism is paramount for optimizing reaction conditions, minimizing by-product formation, and ensuring reproducible results.

The Core Reaction: Friedel-Crafts Acylation

The formation of 2,5-dimethylbenzophenone is achieved through the Friedel-Crafts acylation of p-xylene with benzoyl chloride. This reaction falls under the broad class of electrophilic aromatic substitutions and is prized for its reliability and the stability of its products.[4]

The overall transformation is as follows:

p-Xylene + Benzoyl Chloride --(Lewis Acid Catalyst)--> 2,5-Dimethylbenzophenone + HCl

Unlike the related Friedel-Crafts alkylation, the acylation reaction offers two significant advantages:

  • No Carbocation Rearrangements: The electrophile, an acylium ion, is stabilized by resonance and does not undergo structural rearrangement.[5][6] This ensures the direct attachment of the benzoyl group without isomeric impurities in the acyl chain.

  • No Polyacylation: The product, an aryl ketone, contains an electron-withdrawing carbonyl group that deactivates the aromatic ring.[4][6][7] This deactivation makes the product less reactive than the starting material (p-xylene), effectively preventing subsequent acylation reactions and leading to a mono-substituted product.[4][6]

The Reaction Mechanism: A Step-by-Step Elucidation

The generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation proceeds through several distinct, well-characterized steps. Aluminum chloride (AlCl₃) is the archetypal catalyst for this transformation and will be used for this mechanistic discussion.[6]

Step 1: Formation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, benzoyl chloride, by the Lewis acid catalyst (AlCl₃). The aluminum atom in AlCl₃ is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of the benzoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive electrophile known as the acylium ion. The acylium ion is resonance-stabilized, with the positive charge distributed between the carbonyl carbon and oxygen atoms.[6]

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Regioselectivity of the Attack

The directing effects of the two methyl groups on the p-xylene ring dictate the position of the electrophilic attack. Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In p-xylene, all four available positions on the ring are ortho to one methyl group and meta to the other. Therefore, the attack occurs at one of these positions (specifically, the 2-position) to yield the 2,5-dimethylbenzophenone product.

Step 4: Deprotonation and Restoration of Aromaticity

To restore the highly stable aromatic system, a proton (H⁺) is abstracted from the carbon atom bearing the new benzoyl group. The [AlCl₄]⁻ complex, formed in the first step, acts as the base, removing the proton. This step regenerates the aromatic ring and produces hydrogen chloride (HCl) and the Lewis acid catalyst (AlCl₃).

Step 5: Product-Catalyst Complexation and Final Work-up

The product, 2,5-dimethylbenzophenone, has a carbonyl oxygen with lone pairs of electrons that can coordinate strongly with the Lewis acid catalyst, AlCl₃.[4][6] This forms a stable complex, which temporarily sequesters the catalyst. Because of this complexation, a stoichiometric amount (or more) of the Lewis acid is required to drive the reaction to completion.[4][6] The reaction is terminated by an aqueous work-up (e.g., adding ice and water), which hydrolyzes the complex, liberates the final ketone product, and deactivates the catalyst.[8]

Reaction_Mechanism Figure 1: Reaction Mechanism of 2,5-Dimethylbenzophenone Formation cluster_reactants Step 1: Acylium Ion Formation cluster_attack Step 2 & 3: Electrophilic Attack cluster_deprotonation Step 4: Deprotonation cluster_workup Step 5: Work-up R1 Benzoyl Chloride P1 [Ph-C=O]⁺ (Acylium Ion) + [AlCl₄]⁻ R1->P1 Coordination & Cleavage R2 AlCl₃ (Catalyst) P2 Sigma Complex (Arenium Ion) P1->P2 Nucleophilic Attack by Aromatic Ring R3 p-Xylene R3->P2 P3 2,5-Dimethylbenzophenone-AlCl₃ Complex P2->P3 Loss of H⁺ (restores aromaticity) P4 2,5-Dimethylbenzophenone (Final Product) P3->P4 Aqueous Quench (H₂O)

Caption: Figure 1: Reaction Mechanism of 2,5-Dimethylbenzophenone Formation.

Experimental Protocol: A Self-Validating Workflow

This protocol is a representative procedure for the synthesis of 2,5-dimethylbenzophenone, adapted from established methodologies for Friedel-Crafts acylations.[8][9]

Materials and Reagents
  • p-Xylene (Substrate)

  • Benzoyl Chloride (Acylating Agent)

  • Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

  • Dichloromethane (CH₂Cl₂) (Solvent, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Hexane (for recrystallization)

Step-by-Step Methodology
  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the dropping funnel while stirring.

  • Addition of Substrate: To this mixture, add a solution of p-xylene (1.2 equivalents) in anhydrous dichloromethane dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask back down in an ice bath. Cautiously and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Causality Note: This step hydrolyzes the product-catalyst complex and quenches any remaining reactive species.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system, such as hexane, to yield pure 2,5-dimethylbenzophenone.[8]

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Setup Flask under N₂ atmosphere B 2. Reagent Charging Add AlCl₃ and CH₂Cl₂ Cool to 0-5 °C A->B C 3. Dropwise Addition Add Benzoyl Chloride, then p-Xylene solution B->C D 4. Reaction Stir at room temperature (2-4h) Monitor by TLC C->D E 5. Quenching Pour mixture onto ice/HCl D->E F 6. Extraction Separate organic layer Wash with H₂O, NaHCO₃, Brine E->F G 7. Drying & Concentration Dry with MgSO₄ Rotary Evaporation F->G H 8. Purification Recrystallize from Hexane G->H I Final Product Pure 2,5-Dimethylbenzophenone H->I

Caption: Figure 2: Experimental Workflow for Synthesis.

Data Presentation: Catalyst Performance

The choice of catalyst can significantly impact reaction efficiency. While AlCl₃ is common, other Lewis and solid acids have been investigated to create more environmentally benign processes.

Table 1: Comparative Yields of 2,5-Dimethylbenzophenone with Various Catalysts

CatalystEquivalentsReaction Time (h)Yield (%)Source
AlCl₃ 2.6190[3]
FeCl₃ 3.1180[3]
TfOH 2.00.598[3]
Zeolite H-BEA -475[3]

Data adapted from a study on the C-acylation of p-xylene with benzoyl chloride at 138 °C.[3] TfOH is Trifluoromethanesulfonic acid.

Conclusion

The synthesis of 2,5-dimethylbenzophenone via Friedel-Crafts acylation is a robust and well-understood chemical transformation. Its success hinges on the effective generation of the acylium ion electrophile by a Lewis acid catalyst, followed by a regioselective attack on the p-xylene ring. Key advantages of this method, including the absence of rearrangements and polyacylation, make it a superior choice for producing this valuable chemical intermediate with high purity. The provided protocol represents a self-validating system where careful control of reaction conditions and a systematic work-up procedure ensure a high-quality final product.

References

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  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Langa, F., et al. (n.d.). C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using various catalysts. ResearchGate. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Mu, M., Chen, L., Liu, Y., Fang, W., & Li, Y. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(70), 36951-36958. [Link]

  • NIST. (n.d.). 2,5-Dimethylbenzophenone. NIST WebBook. [Link]

  • The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. (n.d.). Scribd. [Link]

  • U.S. Patent No. 5,210,313. (1993). Preparation of 2,5-dichlorobenzophenones.
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Discovery and history of substituted benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a diaryl ketone, represents one of the most versatile and ubiquitous structural motifs in modern science. Initially explored through classical organic reactions, its true potential was unlocked with the discovery of naturally occurring derivatives exhibiting a vast spectrum of biological activities. This has spurred decades of research into the synthesis of substituted analogues, leading to profound advancements in medicinal chemistry, polymer science, and photochemistry. This technical guide provides a comprehensive overview of the historical evolution, foundational and modern synthetic methodologies, and key applications of substituted benzophenones, with a focus on the mechanistic rationale behind their synthesis and function.

The Genesis of a Privileged Scaffold: Early History and Foundational Synthesis

The history of benzophenone can be traced back to early explorations in aromatic chemistry. While the parent compound was known in the 19th century, the significance of its substituted derivatives grew exponentially with the isolation of bioactive natural products, particularly from plant and fungal sources.[1] These discoveries revealed that the rigid, three-dimensional structure of the benzophenone core was an ideal scaffold for presenting functional groups in precise orientations to interact with biological targets.

The foundational method for constructing this scaffold, which remains a cornerstone of its synthesis today, is the Friedel-Crafts Acylation . This powerful electrophilic aromatic substitution reaction allows for the direct formation of the critical aryl-carbonyl-aryl linkage.

Mechanism and Rationale of Friedel-Crafts Acylation

The reaction proceeds by activating an acyl halide (or anhydride) with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion. This ion is then attacked by the electron-rich aromatic ring (e.g., a substituted benzene), forming a new carbon-carbon bond. A subsequent deprotonation restores aromaticity and yields the final benzophenone product. The ketone product, being a moderate Lewis base, complexes with the AlCl₃, necessitating stoichiometric amounts of the catalyst and an aqueous workup to liberate the final product.[3]

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Regeneration AcylCl R-CO-Cl (Acyl Chloride) Complex [R-CO-Cl---AlCl₃] Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium [R-C≡O]⁺ (Acylium Ion) + [AlCl₄]⁻ Complex->Acylium Arene Ar-H (Arene) Arenium Arenium Ion Intermediate Arene->Arenium + [R-C≡O]⁺ Product_Complex Product-Catalyst Complex Arenium->Product_Complex + [AlCl₄]⁻ Final_Product Ar-CO-R (Benzophenone) Product_Complex->Final_Product H₂O Workup

Experimental Protocol: Synthesis of 4-Methoxy-4'-methylbenzophenone

This protocol details a representative Friedel-Crafts acylation.

Materials:

  • p-Toluoyl chloride (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with anhydrous AlCl₃ and DCM under an inert argon atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Reactant Addition: A solution of p-toluoyl chloride and anisole in anhydrous DCM is added dropwise to the cooled AlCl₃ suspension over 30 minutes.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Washing: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

Causality in Synthesis: The Choice of Catalyst and Solvent

The outcome of the Friedel-Crafts acylation is highly dependent on the choice of Lewis acid and solvent.

  • Lewis Acid Strength: The reactivity of Lewis acids generally follows the order AlCl₃ > FeCl₃ > SnCl₄ > ZnCl₂.[4] Stronger Lewis acids like AlCl₃ ensure high reaction rates but can sometimes lead to side reactions or degradation of sensitive substrates.[5] Milder catalysts like FeCl₃ may require higher temperatures but can offer better selectivity and functional group tolerance.[1] For industrial applications, solid acid catalysts like zeolites are increasingly favored as they are reusable, non-corrosive, and minimize waste streams, offering high para-selectivity due to shape-selective constraints within their pores.[4][6]

  • Solvent Effects: The solvent plays a critical role in modulating reactivity and regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane often favor the formation of the kinetically controlled product. In contrast, polar solvents like nitrobenzene can solubilize the intermediate complexes, allowing for equilibrium to be established and favoring the formation of the more sterically stable, thermodynamically controlled product.[7] This solvent-dependent selectivity is a key tool for directing acylation to a specific position on a complex aromatic substrate.[8][9]

The Modern Era: Palladium-Catalyzed Cross-Coupling Routes

While robust, Friedel-Crafts chemistry has limitations, including the requirement for stoichiometric catalysts and low tolerance for certain functional groups. The advent of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized C-C bond formation, offering a milder and more versatile approach to synthesizing complex benzophenones. The Suzuki-Miyaura coupling is a preeminent example.

Mechanism and Advantages of Suzuki-Miyaura Coupling

The Suzuki reaction couples an organoboron compound (e.g., an arylboronic acid) with an organohalide (e.g., an aryl iodide or bromide) in the presence of a palladium catalyst and a base.[10] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the benzophenone product and regenerating the Pd(0) catalyst.[11]

The primary advantages of this method are its exceptional functional group tolerance, the use of truly catalytic amounts of palladium, and the low toxicity of the boron-containing reagents.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArX Ar¹-X (Aryl Halide) ArBOH2 Ar²-B(OH)₂ (Arylboronic Acid) Product Ar¹-Ar² (Product)

Experimental Protocol: Suzuki Synthesis of a Biaryl Ketone

This protocol provides a general framework for the synthesis of a benzophenone via Suzuki coupling.[11][12]

Materials:

  • Aryl Halide (e.g., 3-Iodobenzophenone) (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic Acid) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene), degassed

Procedure:

  • Preparation: To a dry Schlenk flask, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Extraction and Purification: Separate the organic layer, dry it over Na₂SO₄, concentrate it, and purify the residue by column chromatography to isolate the benzophenone product.

Applications and Field-Proven Insights

The synthetic accessibility of substituted benzophenones has enabled their widespread application across various scientific disciplines.

Medicinal Chemistry: Targeting Cancer via Tubulin Polymerization

A significant number of substituted benzophenones have emerged as potent anticancer agents. A primary mechanism of action is the inhibition of tubulin polymerization .[5]

Mechanism of Action: These compounds act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin.[13] This binding event prevents the polymerization of α/β-tubulin dimers into microtubules. Microtubules are critical for the formation of the mitotic spindle, which is essential for chromosome segregation during cell division. By disrupting microtubule dynamics, these benzophenone derivatives induce a cell cycle arrest at the G2/M phase , preventing cancer cells from completing mitosis.[14][15]

Prolonged G2/M arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, leading to the collapse of the mitochondrial membrane potential.[16] This, in turn, activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and the executioner Caspase-3), which dismantle the cell, leading to its death.[17]

G cluster_inhibition Cellular Entry & Target Engagement cluster_arrest Cell Cycle Disruption cluster_apoptosis Induction of Apoptosis Benzophenone Substituted Benzophenone Tubulin β-Tubulin (Colchicine Site) Benzophenone->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Disrupted Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Mitochondria Mitochondrial Pathway (↑Bax, ↓Bcl-2) Arrest->Mitochondria Triggers Caspases Caspase Cascade Activation (Casp-9, Casp-3) Mitochondria->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Structure-Activity Relationship (SAR) Data: The cytotoxic activity of these compounds is highly dependent on the substitution pattern on the two aryl rings. The following table summarizes IC₅₀ values for representative compounds against various human cancer cell lines, demonstrating the potent activity achieved through chemical modification.

Compound IDSubstitutions (Ring A)Substitutions (Ring B)Cell LineIC₅₀ (µM)Reference
1 3,4,5-trimethoxy3-hydroxy-4-methoxyA-549 (Lung)0.82[14]
1 3,4,5-trimethoxy3-hydroxy-4-methoxySMMC-7721 (Liver)0.26[14]
8 3,4,5-trimethoxy4-hydroxy-3-methoxyHL-60 (Leukemia)0.15[14]
9 3,4,5-trimethoxy2-hydroxy-3-methoxySW480 (Colon)0.93[14]
10a 3,4,5-trimethoxy2-amino-5-methoxyA549 (Lung)0.029[15]
10a 3,4,5-trimethoxy2-amino-5-methoxyDU-145 (Prostate)0.062[15]

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Photochemistry and Polymer Science

Substituted benzophenones are workhorses in industrial photochemistry, primarily as photoinitiators and UV stabilizers .

  • Photoinitiators for UV Curing: Benzophenone is a classic Type II photoinitiator . Upon absorption of UV radiation (typically in the 260-350 nm range), it is promoted to an excited triplet state. In this state, it does not cleave itself (like a Type I initiator) but instead abstracts a hydrogen atom from a synergist or co-initiator, commonly a tertiary amine.[4] This process generates two radicals—a ketyl radical from the benzophenone and an alkyl radical from the amine—both of which can initiate the free-radical polymerization of monomers and oligomers (e.g., acrylates).[7] This rapid, light-induced curing is essential for inks, coatings, and adhesives.

  • UV Absorbers/Stabilizers: Hydroxylated benzophenones (e.g., 2-hydroxy-4-methoxybenzophenone) are widely used as UV absorbers in plastics, coatings, and sunscreens.[11] Their mechanism involves absorbing harmful UV radiation and dissipating the energy harmlessly as heat through a reversible intramolecular proton transfer (enol-keto tautomerization), preventing the UV rays from degrading the polymer matrix or damaging skin.[2][12]

Future Directions

The study of substituted benzophenones continues to evolve. In medicinal chemistry, research is focused on designing derivatives that can overcome drug resistance and developing prodrugs with improved solubility and bioavailability. In materials science, efforts are underway to create novel benzophenone-based photoinitiators that are more efficient and less prone to yellowing. The rich history and diverse functionality of this scaffold ensure that it will remain a focal point of scientific innovation for the foreseeable future.

References

Sources

Methodological & Application

Use of (2,5-Dimethylphenyl)(phenyl)methanone in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of (2,5-Dimethylphenyl)(phenyl)methanone in Organic Synthesis

Introduction: The Versatility of a Substituted Benzophenone

This compound, also known as 2,5-dimethylbenzophenone, is an aromatic ketone that belongs to the well-established benzophenone class of compounds. Its structure, featuring a phenyl group and a dimethyl-substituted phenyl group flanking a central carbonyl, imparts specific chemical and photophysical properties that make it a valuable tool in modern organic synthesis. While the parent benzophenone scaffold is ubiquitous in medicinal chemistry and polymer science, the specific 2,5-dimethyl substitution pattern offers a nuanced modification of its reactivity and physical characteristics.[1]

This guide provides an in-depth look at the primary applications of this compound, focusing on its role as a Type II photoinitiator for radical polymerization and its utility as a key intermediate in the synthesis of more complex molecular architectures. The protocols and discussions herein are designed for researchers and professionals in organic chemistry and drug development, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4044-60-4[2]
Molecular Formula C₁₅H₁₄O[2]
Molecular Weight 210.27 g/mol [2]
Appearance White to off-white crystalline powder[3] (by analogy)
Melting Point 33-36 °C[2]
Flash Point 113 °C[2]

Part I: Application as a Type II Photoinitiator

Benzophenone and its derivatives are among the most widely used Type II photoinitiators in industrial and academic settings for initiating free-radical polymerization upon exposure to UV light.[4][5] this compound functions within this paradigm, offering high efficiency in curing coatings, inks, and adhesives.

Mechanism of Action: Hydrogen Abstraction Pathway

Unlike Type I photoinitiators which undergo unimolecular bond cleavage to form radicals, Type II photoinitiators like this compound require a co-initiator or synergist to generate the initiating species.[4] The process is initiated by the absorption of UV photons, which promotes the benzophenone moiety to an excited singlet state (S₁), followed by highly efficient intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet state is the key reactive species. It abstracts a hydrogen atom from a suitable donor molecule (the co-initiator), typically a tertiary amine, thiol, or alcohol. This hydrogen abstraction event generates a ketyl radical from the benzophenone and a new carbon-centered or heteroatom-centered radical from the co-initiator. The radical derived from the co-initiator is typically the primary species that initiates the polymerization of monomers like acrylates.

The choice of co-initiator is critical; tertiary amines are particularly effective due to the formation of a highly reactive α-aminoalkyl radical, which is also capable of reducing oxygen inhibition, a common issue in radical polymerizations.

G cluster_0 Step 1: Photoexcitation & Intersystem Crossing cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Polymerization Initiation S0 (2,5-Me₂Ph)CO (S₀) S1 (2,5-Me₂Ph)CO* (S₁) S0->S1 UV Light (hν) T1 (2,5-Me₂Ph)CO* (T₁) S1->T1 Intersystem Crossing (ISC) KetylRadical Ketyl Radical node_group + T1->node_group CoInitiator Co-initiator (R₃N) AminoRadical α-Aminoalkyl Radical (Initiating Species) arrow_group node_group2 + KetylRadical->node_group2 Polymer Growing Polymer Chain (R-M•) AminoRadical->Polymer node_group3 + AminoRadical->node_group3 node_group->CoInitiator node_group2->AminoRadical Monomer Monomer (M) node_group3->Monomer G reagents p-Xylene + Benzoyl Chloride catalyst AlCl₃ (Lewis Acid) DCM, 0°C to rt reagents->catalyst workup Aqueous Workup (HCl, H₂O) catalyst->workup purification Purification (Distillation or Crystallization) workup->purification product (2,5-Dimethylphenyl) (phenyl)methanone purification->product

Caption: Workflow for the synthesis of this compound.
Protocol: Laboratory Scale Synthesis

This protocol details the synthesis of this compound from p-xylene and benzoyl chloride.

Materials & Equipment:

  • Anhydrous aluminum chloride (AlCl₃)

  • p-Xylene (1,4-Dimethylbenzene)

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a CaCl₂ drying tube. Place the flask in an ice-water bath.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (14.7 g, 110 mmol) followed by 100 mL of anhydrous DCM. Stir to create a suspension.

  • Acylating Agent Addition: In the addition funnel, place a solution of benzoyl chloride (14.0 g, 100 mmol) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Substrate Addition: After the first addition is complete, add a solution of p-xylene (11.7 g, 110 mmol) in 30 mL of anhydrous DCM to the addition funnel. Add this solution dropwise to the reaction mixture over 45 minutes, again keeping the temperature below 10 °C.

    • Rationale: A slight excess of the aromatic substrate and catalyst ensures full consumption of the limiting benzoyl chloride. The reaction is highly exothermic, and slow, controlled addition at low temperature is crucial to prevent side reactions and ensure regioselectivity.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Quenching: Cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture over 200 g of crushed ice in a large beaker. Once the initial vigorous reaction subsides, add 20 mL of concentrated HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

    • Rationale: The acid wash removes residual aluminum salts. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove bulk water before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like methanol or ethanol to afford the pure this compound.

References

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]

  • This compound | 4044-60-4. BuyersGuideChem. [Link]

  • (4-Hydr-oxy-2,5-dimethyl-phen-yl)phenyl-methanone. PubMed. [Link]

  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC - NIH. [Link]

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Application of 2,5-dimethylbenzophenone as a photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,5-dimethylbenzophenone as a photoinitiator.

Application Notes & Protocols: 2,5-Dimethylbenzophenone

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding 2,5-Dimethylbenzophenone

2,5-Dimethylbenzophenone is an aromatic ketone that functions as a highly effective Type II photoinitiator.[1][2] Photoinitiators are essential compounds that absorb light energy (typically in the UV spectrum) and convert it into chemical energy to initiate polymerization.[3][4] Structurally, it is a derivative of benzophenone, featuring two methyl groups on one of the phenyl rings. This substitution pattern influences its solubility, reactivity, and absorption characteristics compared to the parent benzophenone molecule.

As a Type II photoinitiator, 2,5-dimethylbenzophenone requires the presence of a co-initiator, or synergist, to generate the free radicals necessary for polymerization.[1][2][5] This bimolecular mechanism makes it particularly suitable for applications where surface cure is critical and oxygen inhibition is a concern. Its primary applications are in the UV curing of inks, coatings, and adhesives, particularly in systems based on acrylate and methacrylate monomers.[4][5]

Table 1: Physicochemical Properties of 2,5-Dimethylbenzophenone

PropertyValueSource
CAS Number 4044-60-4[6][7][8]
Molecular Formula C₁₅H₁₄O[7][8]
Molecular Weight 210.27 g/mol [7][8]
Appearance White to off-white crystalline solid[1]
Melting Point 33-36 °C[6][8]
IUPAC Name (2,5-dimethylphenyl)phenylmethanone[7]

Mechanism of Action: The Hydrogen Abstraction Pathway

2,5-Dimethylbenzophenone operates via a bimolecular hydrogen abstraction mechanism, characteristic of Type II photoinitiators.[2][5] The process is initiated by the absorption of UV photons, which elevates the benzophenone molecule to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state.

The key steps are as follows:

  • Photoexcitation: The benzophenone chromophore absorbs UV light (typically in the 250-380 nm range), transitioning to an excited electronic state (BP*).

  • Intersystem Crossing: The excited singlet state quickly converts to a more stable and longer-lived triplet state.

  • Hydrogen Abstraction: In its excited triplet state, the photoinitiator is highly reactive and abstracts a hydrogen atom from a suitable donor molecule, the co-initiator (often a tertiary amine, R₃N).[1]

  • Radical Generation: This abstraction event generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species that initiates the polymerization of monomers like acrylates.[1]

The presence of an amine co-initiator is crucial. It not only acts as the hydrogen donor but also helps mitigate oxygen inhibition at the surface of the coating, as the amine radical can react with oxygen, preventing it from quenching the propagating polymer chains.[1]

G cluster_0 cluster_1 PI 2,5-Dimethylbenzophenone (PI) PI_excited Excited Triplet State (PI*) PI->PI_excited 2. Intersystem Crossing Ketyl_Radical Ketyl Radical (PI-H•) PI_excited->Ketyl_Radical Alkyl_Radical Alkylamino Radical (R•) PI_excited->Alkyl_Radical 3. H-Abstraction UV UV Photon (hν) UV->PI 1. Photoexcitation CoI Co-initiator (e.g., Amine, R-H) CoI->PI_excited Polymer Propagating Polymer Chain (R-M•) Alkyl_Radical->Polymer 4. Initiation Monomer Monomer (M) Monomer->Alkyl_Radical

Caption: Mechanism of radical generation by 2,5-dimethylbenzophenone.

Core Applications & Field-Proven Insights

2,5-Dimethylbenzophenone is a versatile photoinitiator primarily used in formulations that cure via free-radical polymerization.

  • UV-Curable Coatings: It is extensively used in clear and pigmented coatings for wood, plastic, and metal substrates.[9] Its effectiveness in combination with amine synergists provides excellent surface cure, resulting in tack-free, high-gloss finishes. For pigmented systems, it is often blended with Type I photoinitiators (like phosphine oxides) to ensure sufficient "through cure," as pigments can block UV light from reaching deeper layers.[10]

  • Printing Inks and Varnishes: In the graphic arts industry, rapid curing is essential. 2,5-Dimethylbenzophenone provides the fast cure speeds needed for high-throughput printing processes, including screen, flexographic, and offset printing inks.

  • Adhesives: UV-curable adhesives benefit from the "on-demand" curing that photoinitiators provide. This system is ideal for bonding heat-sensitive substrates where thermal curing is not an option.

  • Dental Composites: While camphorquinone (CQ) is the most common photoinitiator in dental resins, other initiators, including benzophenone derivatives, have been explored to improve aesthetic properties and curing efficiency.[11][12][13]

Expert Insight: Causality Behind Experimental Choices
  • Why a Co-Initiator? As a Type II initiator, 2,5-dimethylbenzophenone does not cleave on its own. The co-initiator (e.g., an amine) is the source of the initiating radical. The choice of amine, such as Ethyl-4-(dimethylamino)benzoate (EDB) or triethanolamine (TEA), affects cure speed and yellowing. EDB is highly reactive, while TEA is a cost-effective alternative.

  • Concentration Levels: The typical concentration of 2,5-dimethylbenzophenone is between 1.0% and 5.0% by weight.[10] Below 1.0%, the radical flux may be too low for efficient curing. Above 5.0%, a "filter effect" can occur, where the high concentration of photoinitiator at the surface absorbs too much light, preventing it from penetrating deeper into the film and leading to poor through cure.[10] A ladder study is always recommended to find the optimal concentration for a specific formulation and film thickness.[10]

  • Wavelength Matching: For efficient curing, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV source.[3] 2,5-Dimethylbenzophenone absorbs strongly in the UVA range (approx. 320-380 nm), making it ideal for use with standard medium-pressure mercury lamps, which have strong emission peaks in this region.

Experimental Protocols

The following protocols are designed as a validated starting point for researchers. Adjustments may be necessary based on specific substrates, equipment, and performance requirements.

Protocol 1: Formulation and UV Curing of a Clear Acrylate Overcoat

This protocol describes the preparation of a simple, high-gloss, UV-curable clear coat for a non-porous substrate like plastic or metal.

1. Materials & Equipment:

  • Oligomer: Urethane Acrylate or Epoxy Acrylate

  • Monomer (Reactive Diluent): Tripropyleneglycol Diacrylate (TPGDA) or 1,6-Hexanediol Diacrylate (HDDA)[9]

  • Photoinitiator: 2,5-Dimethylbenzophenone

  • Co-initiator: Triethanolamine (TEA) or Ethyl-4-(dimethylamino)benzoate (EDB)

  • Substrate: Polycarbonate or cold-rolled steel panels

  • Equipment: Laboratory balance, magnetic stirrer, wire-wound rod applicator (e.g., #6 or #12), medium-pressure mercury vapor UV lamp with a conveyor system.

2. Formulation:

Table 2: Example Formulation for UV-Curable Clear Coat

ComponentFunctionWeight %
Urethane AcrylatePrimary film former, provides durability60.0%
TPGDAReactive diluent, adjusts viscosity34.0%
2,5-Dimethylbenzophenone Photoinitiator 3.0%
Triethanolamine (TEA)Co-initiator / Synergist3.0%
Total 100.0%

3. Step-by-Step Procedure:

  • Preparation: In a light-blocking amber container, weigh and add the urethane acrylate oligomer and TPGDA monomer.

  • Mixing: Place the container on a magnetic stirrer and mix at low speed until a homogenous solution is formed.

  • Initiator Addition: Add the 2,5-dimethylbenzophenone and triethanolamine to the mixture. Continue stirring in the dark until all components are fully dissolved. This may take 15-30 minutes.

  • Application: Apply the formulated coating to the substrate using a wire-wound rod to achieve a consistent wet film thickness (e.g., 12 µm).

  • UV Curing: Immediately place the coated substrate on the conveyor belt of the UV curing unit. Pass the sample under the medium-pressure mercury lamp.

    • Starting Conditions: Lamp Power: 300 Watts/inch; Conveyor Speed: 20 feet/minute.

  • Evaluation: After one pass, remove the sample and evaluate the cure.

    • Surface Cure: Gently touch the surface with a cotton ball. A tack-free surface will not have any fibers adhering to it.

    • Through Cure: Perform a thumb-twist test or a cross-hatch adhesion test (ASTM D3359) to assess the coating's hardness and adhesion.

4. Self-Validation & Optimization:

  • If the surface is tacky, increase the UV dose by slowing the conveyor speed or increasing the lamp power. Tacky surfaces often indicate oxygen inhibition.

  • If the coating is brittle or has poor adhesion, the through cure may be insufficient. Consider adding a small amount (0.5-1.0%) of a Type I photoinitiator like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) to the formulation to improve depth cure.[14][15]

G cluster_workflow Experimental Workflow A 1. Formulation Weigh and mix oligomer, monomer, and initiators. B 2. Application Apply coating to substrate with wire-wound rod. A->B C 3. UV Curing Pass under mercury lamp on a conveyor. B->C D 4. Evaluation Test for surface cure (tack-free) and adhesion. C->D E Optimization Adjust UV dose or formulation. D->E If cure is incomplete

Caption: General workflow for UV curing with 2,5-dimethylbenzophenone.

References

  • Google Patents. (2020). Photoinitiators - WO2020136522A1.
  • MINSENS. (2022). Brief description of hydrogen-capturing photoinitiators and their two main categories. Retrieved from [Link]

  • RadTech. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world. Retrieved from [Link]

  • YouTube. (2023). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC. Retrieved from [Link]

  • UL Prospector. (2021). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and application of novel benzophenone photoinitiators. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dimethylbenzophenone. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Application of New Benzophenone Photoinitiators. Retrieved from [Link]

  • ResearchGate. (2011). Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide. Retrieved from [Link]

  • Ciba Specialty Chemicals. (n.d.). Photoinitiators for UV Curing. Retrieved from [Link]

  • MDPI. (2021). Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator. Retrieved from [Link]

  • American Coatings Association. (n.d.). Investigation of the Effects of Formulation on Selected Properties of UV Curable IPN Coatings. Retrieved from [Link]

  • PubMed. (2012). Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide. Retrieved from [Link]

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(2,5-Dimethylphenyl)(phenyl)methanone: A Versatile Precursor for the Synthesis of Bioactive Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzophenones in Drug Discovery

The benzophenone scaffold, a diaryl ketone framework, represents a privileged structure in the landscape of medicinal chemistry.[1][2] Its inherent structural rigidity, coupled with the capacity for diverse functionalization on its two phenyl rings, renders it a versatile template for the design of novel therapeutic agents.[3] Benzophenone derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The specific substitution pattern on the aromatic rings is a critical determinant of the molecule's pharmacological profile, influencing factors such as target binding affinity, selectivity, and pharmacokinetic properties.

Within this valuable class of compounds, (2,5-Dimethylphenyl)(phenyl)methanone emerges as a particularly strategic precursor. The presence of the 2,5-dimethylphenyl moiety introduces specific steric and electronic features that can be exploited to fine-tune the biological activity of its derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a starting material for the synthesis of medicinally relevant compounds, with a particular focus on the generation of bioactive aminothiazole derivatives. Detailed protocols for synthesis, characterization, and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Characterization of this compound

A thorough understanding of the precursor's properties is fundamental to its effective utilization in synthesis.

PropertyValueReference
CAS Number 4044-60-4[4]
Molecular Formula C₁₅H₁₄O[4]
Molecular Weight 210.27 g/mol [4]
Melting Point 33-36 °C[4]
Flash Point 113 °C[4]
Appearance Not specified, likely a low melting solid or oil

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 210.27, confirming the compound's molecular weight.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with benzoyl chloride.[7]

Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of the title precursor.

Materials:

  • p-Xylene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the addition funnel.

  • After the addition is complete, add p-xylene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum chloride is highly reactive with water, which would deactivate the catalyst.[7]

  • Lewis Acid Catalyst: Aluminum chloride acts as a Lewis acid to activate the benzoyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich p-xylene ring.[7]

  • Work-up Procedure: The acidic work-up is necessary to decompose the aluminum chloride complex and protonate any remaining Lewis basic species. The bicarbonate wash neutralizes any residual acid.

Application in Medicinal Chemistry: A Precursor to Bioactive 2-Aminothiazoles

This compound serves as a valuable starting point for the synthesis of N-(2,5-dimethylphenyl) substituted heterocyclic compounds. A particularly promising application is in the synthesis of 2-aminothiazole derivatives, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[8][9]

Synthetic Workflow: From Methanone to Bioactive Aminothiazoles

The proposed synthetic pathway involves a multi-step sequence, beginning with the conversion of the ketone to an aniline, followed by thiourea formation and subsequent cyclization to the thiazole ring.

G A This compound B 2,5-Dimethylaniline A->B Reductive Amination / Multistep Reduction C N-(2,5-dimethylphenyl)thiourea B->C Thiourea Synthesis (e.g., with Ammonium Thiocyanate) D Bioactive 2-Amino-4-arylthiazole Derivatives C->D Hantzsch Thiazole Synthesis (with α-haloketone)

Caption: Synthetic pathway from this compound to bioactive aminothiazoles.

Protocol 2: Synthesis of 2,5-Dimethylaniline from this compound (Conceptual)

The conversion of a benzophenone to an aniline can be achieved through a multi-step process, typically involving the formation of an oxime followed by a Beckmann rearrangement and subsequent hydrolysis.[3] A more direct approach is reductive amination.[10][11]

Conceptual Steps for Reductive Amination:

  • Imine Formation: Reaction of this compound with ammonia or an ammonia source to form the corresponding imine.

  • Reduction: In-situ reduction of the imine using a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) to yield 2,5-dimethylaniline.

Protocol 3: Synthesis of N-(2,5-dimethylphenyl)thiourea

This protocol is adapted from established methods for the synthesis of N-arylthioureas.[12][13]

Materials:

  • 2,5-Dimethylaniline

  • Ammonium thiocyanate

  • Acetyl chloride

  • Acetone

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend ammonium thiocyanate (1.0 equivalent) in acetone.

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in acetone dropwise to the suspension.

  • Reflux the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature and add a solution of 2,5-dimethylaniline (1.0 equivalent) in acetone.

  • Reflux the reaction mixture for an additional 3 hours.

  • Pour the cooled reaction mixture into acidified cold water.

  • Collect the precipitated N-(2,5-dimethylphenyl)thiourea by filtration and recrystallize from a suitable solvent like acetonitrile.[12]

Protocol 4: Hantzsch Thiazole Synthesis of Bioactive 2-Amino-4-phenylthiazole Derivatives

This protocol describes the final cyclization step to form the target bioactive compounds.[14][15]

Materials:

  • N-(2,5-dimethylphenyl)thiourea

  • Substituted α-bromoacetophenone (e.g., 2-bromoacetophenone)

  • Methanol or Ethanol

  • Sodium carbonate solution (5%)

  • Standard laboratory glassware

Procedure:

  • In a scintillation vial or round-bottom flask, combine N-(2,5-dimethylphenyl)thiourea (1.0 equivalent) and the desired α-bromoacetophenone (1.0 equivalent).

  • Add methanol or ethanol as the solvent and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-80 °C) for 30-60 minutes. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.

  • Collect the solid product by filtration, wash with water, and air dry.

  • The crude product can be further purified by recrystallization.

Biological Evaluation of Synthesized 2-Aminothiazole Derivatives

The synthesized N-(2,5-dimethylphenyl) substituted 2-aminothiazole derivatives can be screened for various biological activities, particularly for their anticancer and antimicrobial potential.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of 2-aminothiazole derivatives against a range of cancer cell lines.[8][16]

Table of Anticancer Activity of Representative 2-Aminothiazole Derivatives:

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 10 HT29 (Colon)2.01[8]
Compound 28 HT29 (Colon)0.63[8]
Compound 4n HT29 (Colon)6.31[16]
Compound 4n A549 (Lung)7.98[16]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized 2-aminothiazole derivatives

  • Human cancer cell lines (e.g., HT29, A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a logarithmic dilution series) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The 2,5-dimethylphenyl scaffold is a known feature in many antimicrobial compounds.[9] Derivatives synthesized from this compound can be evaluated for their efficacy against various bacterial and fungal strains.

Protocol 6: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the antimicrobial activity of compounds.

Materials:

  • Synthesized 2-aminothiazole derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of novel compounds with significant potential in medicinal chemistry. The strategic incorporation of the 2,5-dimethylphenyl moiety provides a powerful tool for modulating the biological activity of the resulting molecules. The synthetic pathway to bioactive 2-aminothiazoles outlined in this application note serves as a prime example of its utility. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of new derivatives. Future investigations could focus on expanding the diversity of the α-haloketone coupling partners in the Hantzsch synthesis to generate a library of novel 2-aminothiazoles for extensive biological screening. Furthermore, the exploration of other heterocyclic systems derived from this precursor could unveil new classes of therapeutic agents.

References

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  • Li, J., et al. (2020). Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. Letters in Drug Design & Discovery, 17(6), 724-733.
  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

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  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018). R Discovery. Retrieved January 17, 2026, from [Link]

  • (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 17, 2026, from [Link]

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Experimental procedure for Friedel-Crafts acylation of p-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 2,5-Dimethylacetophenone via Friedel-Crafts Acylation of p-Xylene

Abstract & Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction is fundamental to the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and advanced polymers.[2][3]

This document provides a detailed protocol for the laboratory-scale synthesis of 2,5-dimethylacetophenone via the Friedel-Crafts acylation of p-xylene using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.[4] Due to the high symmetry of p-xylene, this reaction proceeds with high regioselectivity, yielding a single primary product.

The narrative explains the causality behind critical experimental choices, from the management of air-sensitive reagents to the rationale for the specific workup and purification procedures. This guide is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry laboratory techniques.

Reaction Scheme & Mechanism

The overall transformation involves the acetylation of p-xylene at one of the equivalent aromatic positions to yield 2,5-dimethylacetophenone.

Overall Reaction:

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[5]

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), activates the acetyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, which generates a highly electrophilic, resonance-stabilized acylium ion.[6]

  • Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Deprotonation & Regeneration of Aromaticity: A weak base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and forms the ketone product.[7]

  • Catalyst Complexation: The product, 2,5-dimethylacetophenone, is a Lewis base and forms a stable complex with the aluminum chloride catalyst.[1] This complexation prevents the catalyst from participating in further reactions, meaning that a stoichiometric amount of AlCl₃ is required. The complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.[1]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation cluster_3 Step 4: Aqueous Workup AcCl Acetyl Chloride AlCl3 AlCl₃ (Lewis Acid) AcCl->AlCl3 Coordination Acylium Acylium Ion (Electrophile) + AlCl₄⁻ AlCl3->Acylium Chloride Abstraction Acylium_ref Acylium Ion pXylene p-Xylene (Nucleophile) Sigma Sigma Complex (Arenium Ion) pXylene->Sigma Attack Sigma_ref Sigma Complex Acylium_ref->Sigma Product_complex Product-AlCl₃ Complex Sigma_ref->Product_complex Deprotonation Product_complex_ref Product-AlCl₃ Complex AlCl4 AlCl₄⁻ AlCl4->Sigma_ref Final_Product 2,5-Dimethylacetophenone Product_complex_ref->Final_Product Hydrolysis HCl_H2O HCl / H₂O HCl_H2O->Product_complex_ref

Caption: Reaction mechanism of Friedel-Crafts acylation.

Materials & Equipment

Reagents & Chemicals
ReagentFormulaPurityMolar Mass ( g/mol )SupplierNotes
p-XyleneC₈H₁₀≥99%106.17Sigma-AldrichMust be anhydrous.
Acetyl ChlorideCH₃COCl≥99%78.50Sigma-AldrichExtremely corrosive and moisture-sensitive.
Aluminum ChlorideAlCl₃Anhydrous, ≥99%133.34Sigma-AldrichHighly corrosive and hygroscopic.
Dichloromethane (DCM)CH₂Cl₂Anhydrous, ≥99.8%84.93Fisher ScientificReaction solvent.
Hydrochloric AcidHClConcentrated (37%)36.46VWRFor workup.
Sodium BicarbonateNaHCO₃Saturated Solution84.01Fisher ScientificFor neutralization wash.
Magnesium SulfateMgSO₄Anhydrous120.37Fisher ScientificFor drying organic phase.
Equipment
  • 100 mL Round-bottom flask

  • 50 mL Addition funnel with pressure-equalizing arm

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Nitrogen or Argon gas inlet and outlet (e.g., bubbler)

  • Septa

  • Syringes and needles

  • 250 mL Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard glassware for distillation (optional, for further purification)

Experimental Protocol

This protocol is designed for a 0.050 mole scale reaction. All operations involving anhydrous aluminum chloride and acetyl chloride must be performed in a certified chemical fume hood.[8]

G start Start setup Assemble dry glassware (RB flask, addition funnel, condenser) under N₂ atmosphere. start->setup cool Cool RB flask to 0°C in an ice/water bath. setup->cool add_alcl3 Add anhydrous AlCl₃ (0.055 mol) and anhydrous DCM (15 mL) to the flask. cool->add_alcl3 prep_acyl Prepare acetyl chloride solution: Add acetyl chloride (0.055 mol) to 10 mL anhydrous DCM in the addition funnel. add_alcl3->prep_acyl add_acyl Add acetyl chloride solution dropwise to the AlCl₃ suspension over 10-15 min. prep_acyl->add_acyl prep_xylene Prepare p-xylene solution: Add p-xylene (0.050 mol) to 10 mL anhydrous DCM. add_acyl->prep_xylene add_xylene Add p-xylene solution dropwise over 15-20 min, keeping T < 5°C. prep_xylene->add_xylene react Remove ice bath. Stir at room temperature for 30 min. add_xylene->react quench Slowly pour reaction mixture onto ice (25 g) and conc. HCl (15 mL) with vigorous stirring. react->quench extract Transfer to separatory funnel. Separate layers. Extract aqueous layer with DCM (20 mL). quench->extract combine Combine organic layers. extract->combine wash Wash combined organic phase with: 1. Sat. NaHCO₃ solution (2x) 2. Brine (1x) combine->wash dry Dry organic layer over anhydrous MgSO₄. wash->dry filter Filter off drying agent. dry->filter evaporate Remove solvent (DCM) via rotary evaporation. filter->evaporate product Obtain crude product (2,5-dimethylacetophenone). evaporate->product end End product->end

Sources

Catalytic Applications of Metal Complexes with (2,5-Dimethylphenyl)(phenyl)methanone Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Substituted Benzophenone Ligands in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Transition metal catalysis, in particular, has revolutionized the formation of chemical bonds, enabling the construction of complex molecules with unprecedented precision. The performance of these metal catalysts is intricately linked to the electronic and steric properties of their coordinating ligands. Among the vast array of ligand architectures, those derived from benzophenone have garnered significant attention for their unique characteristics. The ketone functionality within the benzophenone scaffold can act as a hemilabile coordinating group, offering adaptive coordination to the metal center during the catalytic cycle. This adaptability can lead to enhanced catalytic activity and selectivity in a variety of transformations.[1]

This technical guide focuses on the catalytic applications of metal complexes featuring the (2,5-Dimethylphenyl)(phenyl)methanone ligand. The strategic placement of two methyl groups on one of the phenyl rings introduces specific steric and electronic modifications to the ligand backbone. These modifications can influence the geometry and reactivity of the resulting metal complexes, potentially leading to improved catalytic performance in key organic transformations such as cross-coupling reactions. While the broader family of benzophenone derivatives has shown utility in catalysis, this guide will provide a detailed, practical framework for researchers exploring the specific potential of this substituted ligand.

We will delve into the synthesis of a representative palladium complex bearing the this compound ligand and provide a detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage novel catalytic systems for enhanced synthetic efficiency.

Ligand Synthesis: A Practical Approach

The synthesis of this compound is readily achievable through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of the benzoyl group onto the p-xylene backbone.

Protocol 1: Synthesis of this compound

Materials:

  • p-Xylene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve p-xylene (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Slowly add the p-xylene/benzoyl chloride solution to the stirred AlCl₃ suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[5]

Characterization: The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Palladium(II) Pre-catalyst

With the ligand in hand, the next step is the synthesis of a metal complex. Palladium complexes are widely used in cross-coupling reactions.[6][7] A common strategy for preparing such complexes involves the reaction of the ligand with a suitable palladium precursor.

Protocol 2: Synthesis of Dichloro-bis[this compound]palladium(II)

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile, anhydrous

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1.0 equivalent) in anhydrous acetonitrile.

  • To this suspension, add a solution of this compound (2.2 equivalents) in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the dissolution of PdCl₂ and a color change.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-coordinating solvent (e.g., diethyl ether or pentane) to remove any unreacted ligand.

  • The solid product, Dichloro-bis[this compound]palladium(II), is dried under vacuum.

Characterization: The structure of the palladium complex should be confirmed by techniques such as FT-IR spectroscopy (to observe coordination shifts of the C=O stretch), elemental analysis, and potentially X-ray crystallography if suitable crystals can be obtained.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2][3][4] The following protocol outlines the use of the newly synthesized palladium complex in a representative Suzuki-Miyaura coupling.

Application Note: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid, utilizing the Dichloro-bis[this compound]palladium(II) complex as a pre-catalyst. The steric bulk provided by the 2,5-dimethylphenyl groups may influence the rate of reductive elimination, potentially impacting the overall efficiency of the catalytic cycle.[3]

Catalytic Cycle Overview:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L(X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OH)₂ + Base PdII_R_Rprime R-Pd(II)L(R') Transmetal->PdII_R_Rprime SpaceX SpaceX RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Ar-R' Product Ar-R' ArX Ar-X Boronic R'-B(OH)₂ + Base BaseX Base-X Nickel_Catalysis_Workflow Start Synthesize this compound Ligand Complexation Prepare Ni(II) Pre-catalyst (e.g., NiCl₂(L)₂) Start->Complexation Screening Screen Catalytic Activity in a Model Reaction (e.g., Kumada or Suzuki-Miyaura Coupling) Complexation->Screening Optimization Optimize Reaction Conditions (Solvent, Base, Temperature, Ligand:Metal Ratio) Screening->Optimization SubstrateScope Explore Substrate Scope (Aryl chlorides, pseudohalides, etc.) Optimization->SubstrateScope Mechanistic Mechanistic Studies (Identify active species, kinetic analysis) SubstrateScope->Mechanistic

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Application Notes and Protocols for (2,5-Dimethylphenyl)(phenyl)methanone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Classic Photoinitiator

In the dynamic field of polymer chemistry, the precise control over polymerization processes is paramount. Photopolymerization, or UV curing, stands out as a highly efficient and environmentally conscious technology, offering rapid, room-temperature curing with minimal volatile organic compound emissions. At the heart of this technology lies the photoinitiator, a molecule that, upon absorption of light, triggers the cascade of polymerization. This document provides a comprehensive guide to the use of (2,5-Dimethylphenyl)(phenyl)methanone, a notable Type II photoinitiator, for researchers, scientists, and professionals in drug development and material science.

This compound, also commonly known as 2,5-dimethylbenzophenone, is a derivative of benzophenone. Like its parent compound, it functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist to efficiently generate the free radicals necessary for polymerization.[1][2] This bimolecular mechanism offers distinct advantages and requires a nuanced understanding for optimal application. These application notes will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the practical application of this versatile photoinitiator.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and safe handling.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2,5-Dimethylbenzophenone, 2-Benzoyl-p-xylene[3]
CAS Number 4044-60-4[3]
Molecular Formula C₁₅H₁₄O[3][4]
Molecular Weight 210.27 g/mol [3][4]
Appearance White to off-white crystalline solidN/A
Melting Point 33-36 °C[3][5]
Flash Point 113 °C[3]
Refractive Index (n20/D) 1.588[5]

Mechanism of Photoinitiation: A Symphony of Light and Molecules

As a Type II photoinitiator, this compound initiates polymerization through a bimolecular process involving a co-initiator, typically a tertiary amine.[1][6] The process can be broken down into the following key steps:

  • Photoexcitation: Upon absorption of UV radiation, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet state of the photoinitiator is a potent hydrogen abstractor. It interacts with a hydrogen donor, the co-initiator (e.g., a tertiary amine), to abstract a hydrogen atom.

  • Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical derived from the photoinitiator and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates.[1][6]

G PI This compound (S₀) PI_S1 Excited Singlet State (S₁) PI->PI_S1 UV Light (hν) PI_T1 Excited Triplet State (T₁) PI_S1->PI_T1 Intersystem Crossing Co_initiator Co-initiator (e.g., Amine) PI_T1->Co_initiator Hydrogen Abstraction Ketyl_Radical Ketyl Radical PI_T1->Ketyl_Radical Aminoalkyl_Radical Aminoalkyl Radical Co_initiator->Aminoalkyl_Radical Monomer Monomer Polymer Polymer Chain Monomer->Polymer Propagation Aminoalkyl_Radical->Monomer Initiation G cluster_0 Formulation Preparation cluster_1 Coating Application cluster_2 UV Curing cluster_3 Curing Assessment a Weigh Photoinitiator, Co-initiator, and Monomer b Mix until fully dissolved a->b c Apply thin film to substrate b->c d Expose to UV radiation c->d e Check for tackiness and solvent resistance d->e

Caption: Experimental workflow for UV curing of an acrylate coating.

Protocol 2: Photopolymerization in Solution for Polymer Synthesis

This protocol outlines the use of this compound for the synthesis of polymers in solution, which can be useful for producing linear or lightly cross-linked polymers for various applications.

Materials:

  • This compound (Photoinitiator)

  • N,N-Dimethylethanolamine (DMEA) (Co-initiator)

  • Methyl methacrylate (MMA) (Monomer)

  • Toluene or other suitable solvent

  • Reaction vessel with a nitrogen inlet and magnetic stirrer

  • UV lamp (e.g., immersion well photoreactor)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the desired amount of methyl methacrylate, this compound (e.g., 1 mol% relative to the monomer), and N,N-dimethylethanolamine (e.g., 2 mol% relative to the monomer) in the solvent.

    • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Photopolymerization:

    • While maintaining a nitrogen atmosphere and stirring, irradiate the solution with the UV lamp.

    • Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them for monomer conversion using techniques such as gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).

  • Polymer Isolation:

    • Once the desired conversion is reached, or after a set reaction time, stop the irradiation.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. [1]It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [1]It may also cause respiratory irritation. [1]Therefore, it is essential to:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from light.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Curing / Tacky Surface - Insufficient UV dose (intensity or time) - Oxygen inhibition at the surface - Incorrect photoinitiator/co-initiator ratio - Mismatch between lamp emission and photoinitiator absorption- Increase UV exposure time or intensity. - Increase co-initiator concentration. - Perform curing in an inert (e.g., nitrogen) atmosphere. - Optimize the photoinitiator and co-initiator concentrations. - Ensure the UV lamp has significant output in the absorption range of the photoinitiator.
Yellowing of the Cured Polymer - Intrinsic property of some photoinitiators and their photoproducts - Excessive UV exposure- Use the minimum effective concentration of the photoinitiator. - Optimize the UV dose to avoid over-curing. - Consider using a photoinitiator system known for low yellowing if color stability is critical.
Low Polymerization Rate in Solution - Presence of oxygen - Insufficient light intensity - Low photoinitiator or co-initiator concentration- Ensure thorough deoxygenation of the reaction mixture. - Use a more powerful UV source. - Increase the concentration of the photoinitiator and/or co-initiator.

Conclusion

This compound is a valuable and effective Type II photoinitiator for a wide range of photopolymerization applications. Its performance is contingent on the careful selection of a suitable co-initiator and the optimization of formulation and curing parameters. By understanding its mechanism of action and following established protocols, researchers can harness the power of this molecule to create a diverse array of polymeric materials with tailored properties. These application notes provide a solid foundation for the successful implementation of this compound in the laboratory and beyond.

References

  • CymitQuimica. (2025). SAFETY DATA SHEET for this compound.
  • BuyersGuideChem. (n.d.). This compound | 4044-60-4. Retrieved from [Link]

  • BenchChem. (2025).
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  • NIST. (n.d.). 2,5-Dimethylbenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

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  • arXiv. (2023). Interpretations of High-Order Transient Absorption Spectroscopies.
  • RSC Publishing. (n.d.).
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Application Note & Protocols: High-Throughput Screening of (2,5-Dimethylphenyl)(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries composed of (2,5-Dimethylphenyl)(phenyl)methanone derivatives. This scaffold, a substituted benzophenone, is prevalent in molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals aiming to identify and validate novel bioactive compounds from this promising chemical class. We will delve into the critical phases of an HTS campaign, from initial assay development and validation to the final stages of hit confirmation and characterization, emphasizing the scientific rationale behind each step to ensure a robust and efficient discovery process.

Section 1: Scientific Rationale and Target Selection

The benzophenone motif is a versatile scaffold found in numerous natural products and marketed drugs.[1][2] Its derivatives have demonstrated a variety of pharmacological effects, making them an attractive starting point for drug discovery.[4] Specifically, substitutions on the phenyl rings, such as the 2,5-dimethyl pattern, can significantly influence biological activity and selectivity.[4][5][6] The primary goal of an HTS campaign against these derivatives is to systematically interrogate their biological activity against a specific target or pathway to identify novel modulators.

The choice of a biological target is the foundational step and should be driven by the therapeutic area of interest. Given the known activities of benzophenone analogues, relevant target classes include, but are not limited to:

  • Kinases: Implicated in oncology and inflammatory diseases.

  • G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast array of physiological processes.

  • Enzymes (e.g., Proteases, Oxidoreductases): Crucial for pathogen survival or disease progression.

  • Nuclear Receptors: Key regulators of metabolism and inflammation.

For this guide, we will use a hypothetical protein kinase target to illustrate the screening process.

Section 2: Assay Development and Miniaturization

A successful HTS campaign relies on a robust, reliable, and scalable assay. The development phase is critical for ensuring data quality and minimizing resource expenditure.[7]

2.1. Choosing the Right Assay Format The assay must be compatible with HTS, meaning it should be amenable to automation, miniaturization, and rapid data acquisition.[8][9] For a protein kinase target, several formats are suitable:

Assay TechnologyPrincipleReadoutAdvantagesConsiderations
HTRF® (TR-FRET) Measures the proximity of a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled substrate) after phosphorylation.Time-Resolved FluorescenceHomogeneous ("mix-and-read"), high signal-to-background, robust.Requires specific antibodies and labeled reagents.
AlphaScreen® Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought together by a binding event.LuminescenceHighly sensitive, homogeneous.Can be sensitive to light and colored compounds.
Luminescence (e.g., Kinase-Glo®) Measures the amount of ATP remaining in the reaction. Inhibition of the kinase results in higher ATP levels.LuminescenceSimple, widely used, measures direct enzyme activity.Indirect measurement; can be prone to ATP-competitive false positives.

Causality Behind Choice: For this protocol, we select a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Its ratiometric measurement and time-resolved detection minimize interference from library compounds (e.g., fluorescence quenching or autofluorescence) and reduce well-to-well variability, thereby increasing the trustworthiness of the primary screening data.[10]

2.2. Miniaturization and Optimization To conserve reagents and accommodate large compound libraries, the assay must be miniaturized from a 96-well format to a 384- or 1536-well plate format.[11][12]

  • Volume Reduction: Assay volumes are typically scaled down to 10-50 µL for 384-well plates.[12]

  • Reagent Concentration: Concentrations of enzyme, substrate, and ATP must be re-optimized for the lower volume to ensure the reaction remains in the linear range. The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.

  • DMSO Tolerance: Compound libraries are stored in Dimethyl Sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO, which is typically kept below 1% v/v to avoid impacting enzyme activity.[12][13]

2.3. Assay Validation: The Self-Validating System Before commencing the full screen, the assay must be rigorously validated to ensure its performance is adequate for HTS.[7][13] The key metric is the Z'-factor , which assesses the statistical separation between the positive and negative controls.

Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean refers to the signal of the positive and negative controls.

Z'-factor ValueAssay Quality
> 0.5Excellent, robust assay suitable for HTS.[13]
0 to 0.5Acceptable, but may require optimization.
< 0Not suitable for screening.

A pilot screen of a small, diverse set of compounds (~2,000) is performed to confirm the Z'-factor remains >0.5 under real screening conditions and to estimate the potential hit rate.[13]

Section 3: The High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed for efficiency and accuracy. It involves careful planning, automation, and data analysis to move from a large library to a small set of validated hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Library Compound Library This compound Derivatives AssayPlates Assay Plate Preparation (384-well format) Library->AssayPlates Acoustic Dispensing (nL volumes) ReagentAdd Reagent Addition (Enzyme, Substrate, ATP) AssayPlates->ReagentAdd Incubation Incubation (Optimized Time/Temp) ReagentAdd->Incubation Readout Data Acquisition (HTRF Plate Reader) Incubation->Readout QC Quality Control (Z'-factor calculation) Readout->QC Normalization Data Normalization (% Inhibition) QC->Normalization HitPick Hit Selection (e.g., >50% Inhibition) Normalization->HitPick Confirmation Hit Confirmation (Re-test from fresh stock) HitPick->Confirmation DoseResponse Dose-Response (IC50 Determination) Confirmation->DoseResponse ValidatedHits Validated Hits DoseResponse->ValidatedHits

Caption: The HTS workflow from library preparation to validated hits.

Protocol 1: Primary HTS using HTRF

This protocol is a template for a 384-well plate HTRF-based kinase assay.

Materials:

  • This compound derivative library (10 mM in DMSO)

  • Kinase, biotinylated substrate, ATP

  • HTRF Detection Reagents (Europium-anti-tag antibody, XL665-Streptavidin)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • 384-well low-volume white plates

  • Acoustic liquid handler (e.g., Echo®) and automated liquid handlers

  • HTRF-compatible plate reader

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound from the 10 mM stock plate to the destination 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL assay volume.

    • Expert Insight: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for assay integrity and cost-effectiveness.

  • Control Wells: Designate specific columns for controls:

    • Negative Control (0% Inhibition): Add 20 nL of DMSO.

    • Positive Control (100% Inhibition): Add 20 nL of a known, potent inhibitor of the target kinase (e.g., Staurosporine) to achieve a final concentration of 1 µM.

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in assay buffer. Using an automated liquid handler, dispense 10 µL of this mix into each well of the assay plate.

  • Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Dispense 10 µL of the ATP solution into each well to start the kinase reaction. The final volume is now 20 µL.

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes (or the optimized time).

  • Detection: Prepare the HTRF detection reagent mix according to the manufacturer's instructions. Add 10 µL of the detection mix to each well.

  • Final Incubation & Readout: Incubate the plates for 60 minutes at room temperature, protected from light. Read the plates on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Calculate the percent inhibition for each compound well: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

    • Identify primary "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).

Section 4: Hit Validation and Triage

A primary hit from an HTS campaign is not a validated active compound. A rigorous validation process is essential to eliminate false positives and prioritize the most promising molecules for further development.[14] False positives can arise from various mechanisms, including compound aggregation, assay interference (e.g., fluorescence), or non-specific reactivity, often referred to as Pan-Assay Interference Compounds (PAINS).[14]

Hit_Triage cluster_input Input cluster_tier1 Tier 1: Confirmation & Potency cluster_tier2 Tier 2: Selectivity & Mechanism cluster_output Output PrimaryHits Primary Hits from HTS (e.g., 1000 compounds) Reconfirmation Re-test in Primary Assay (Fresh solid sample) PrimaryHits->Reconfirmation DoseResponse 10-point Dose-Response Curve (IC50 Calculation) Reconfirmation->DoseResponse Orthogonal Orthogonal Assay (e.g., Kinase-Glo®) DoseResponse->Orthogonal CounterScreen Counter-Screen (e.g., Unrelated Kinase) Orthogonal->CounterScreen ValidatedHits Validated, Selective Hits (e.g., 10-20 compounds) CounterScreen->ValidatedHits

Caption: The hit validation funnel for triaging primary HTS hits.

Protocol 2: Dose-Response and IC50 Determination

Objective: To determine the potency of confirmed hits by measuring their activity over a range of concentrations.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit compound, starting from a top concentration of 100 µM.

  • Assay Execution: Perform the primary HTS assay (Protocol 1) using the serial dilutions of the compounds. Run each plate in triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited).

    • Trustworthiness Check: A good dose-response curve will have a clear sigmoidal shape with a defined top and bottom plateau. Compounds that do not show a dose-dependent effect are often flagged as potential artifacts.[11]

Protocol 3: Orthogonal Assay Validation

Objective: To confirm the activity of hits using a different assay technology, which helps to eliminate technology-specific artifacts.

Methodology:

  • Assay Setup: Use a non-FRET-based assay, such as the Kinase-Glo® Luminescence Kinase Assay, which measures remaining ATP.

  • Execution: Test the hits that showed a dose-response in Protocol 2 in the Kinase-Glo® assay, again in a 10-point dose-response format.

  • Analysis: Calculate IC50 values from the luminescence data.

    • Expert Insight: A true inhibitor of the kinase should be active in both the primary HTRF assay and the orthogonal luminescence assay. A significant discrepancy in potency or a complete lack of activity in the orthogonal assay suggests the compound may be an artifact of the primary assay technology.[15]

Section 5: Data Interpretation and Next Steps

After the validation cascade, the remaining compounds are considered validated hits. At this stage, the focus shifts to establishing a preliminary Structure-Activity Relationship (SAR).

  • Chemical Clustering: Group the validated hits by common chemical substructures. This can reveal which parts of the this compound scaffold are essential for activity and which can be modified.[14]

  • Property Analysis: Analyze the physicochemical properties (e.g., molecular weight, cLogP) of the active compounds to ensure they fall within a drug-like range.[16]

The validated hits and the initial SAR provide a strong foundation for a medicinal chemistry program, which will aim to optimize the potency, selectivity, and drug-like properties of the initial hits to generate a lead candidate.

References

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Dove Medical Press. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2025). ResearchGate. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research, Oxford Academic. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2021). RSC Medicinal Chemistry, PMC, NIH. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2019). RSC Advances, NIH. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). ResearchGate. [Link]

  • Data Mining and Computational Modeling of High Throughput Screening Datasets. (2015). Current Topics in Medicinal Chemistry, NIH. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, PMC. [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (2022). Environment International, PubMed Central. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate. [Link]

  • (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone. (2010). Acta Crystallographica Section E, PMC, NIH. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). MDPI. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today, PubMed. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). International Journal of Molecular Sciences, PMC, NIH. [Link]

  • Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. (2013). Chapman University Digital Commons. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2022). Journal of Medicinal Chemistry, PMC, NIH. [Link]

  • An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. (2019). PLOS Neglected Tropical Diseases, PMC, NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of (2,5-Dimethylphenyl)(phenyl)methanone. As Senior Application Scientists, we understand that while the Friedel-Crafts acylation is a cornerstone of organic synthesis, achieving high, reproducible yields of this specific diaryl ketone requires meticulous attention to detail. This guide is designed to address common challenges encountered during this procedure, providing not just solutions but also the underlying chemical principles to empower your research.

The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of p-xylene with benzoyl chloride, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] While seemingly straightforward, this reaction is sensitive to a variety of factors that can significantly impact yield and purity.

Core Reaction Mechanism & Key Challenges

The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid activates the benzoyl chloride to form a highly electrophilic acylium ion.[2][3] This ion is then attacked by the electron-rich p-xylene ring. The primary challenges that arise are often related to catalyst activity, substrate stability, and product isolation.

Reaction_Mechanism Figure 1: Friedel-Crafts Acylation Mechanism cluster_reactants Reactant Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup RCOCl Benzoyl Chloride Acylium Acylium Ion [R-C≡O]⁺ RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex pXylene p-Xylene pXylene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺, -AlCl₃ FinalProduct This compound ProductComplex->FinalProduct + H₂O / H⁺ (Hydrolysis) H2O H₂O / H⁺ H2O->FinalProduct

Figure 1: Simplified workflow of the Friedel-Crafts acylation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final yield is disappointingly low, despite following the general procedure. What are the most critical factors I should investigate first?

A1: Low yield in a Friedel-Crafts acylation is most often traced back to three critical areas: reagent quality, catalyst stoichiometry, and workup efficiency.

  • Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water. Even trace moisture in your solvent, glassware, or starting materials will deactivate the catalyst, forming aluminum hydroxides and HCl.[4]

    • Causality: The Lewis acidic character of AlCl₃ is neutralized when it reacts with water, preventing it from activating the benzoyl chloride to form the necessary acylium ion electrophile.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use.[5] Use a high-purity, anhydrous grade of dichloromethane or your chosen solvent. Handle AlCl₃ quickly in a dry environment (e.g., glove box or under a nitrogen blanket).

  • Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or slightly more) of AlCl₃.[6]

    • Causality: The product, a diaryl ketone, is a Lewis base. It forms a stable complex with the AlCl₃ catalyst.[7][8] This complexation removes the catalyst from the reaction cycle. Therefore, you need one equivalent of AlCl₃ to activate the benzoyl chloride and another equivalent that will be complexed by the ketone product. In practice, using slightly more than one equivalent (e.g., 1.1-1.2 eq) relative to the limiting reagent (benzoyl chloride) is common to drive the reaction.[6]

    • Solution: Carefully calculate and weigh your AlCl₃, ensuring a molar ratio of at least 1.1:1 relative to the benzoyl chloride.

  • Inefficient Workup: The stable ketone-AlCl₃ complex must be broken to liberate the final product.[9]

    • Causality: If the complex is not fully hydrolyzed, a significant portion of your product will remain in the aqueous layer as a salt or an insoluble sludge, leading to poor recovery.

    • Solution: The workup procedure typically involves quenching the reaction mixture by pouring it slowly into a mixture of crushed ice and concentrated hydrochloric acid.[4][5] The acid is crucial for ensuring the complete protonation and decomposition of the aluminum complexes.

Q2: My post-reaction analysis (TLC, GC-MS) shows multiple product spots. What is the likely identity of the major byproduct?

A2: The most probable byproduct is an isomeric form of your target molecule, specifically (2,4-Dimethylphenyl)(phenyl)methanone .

  • Causality: Under the strong Lewis acidic conditions of the reaction, p-xylene (1,4-dimethylbenzene) can undergo isomerization to the more thermodynamically stable m-xylene (1,3-dimethylbenzene).[10] This newly formed m-xylene can then be acylated to produce the undesired isomer. The reaction is generally under kinetic control, but conditions that favor thermodynamic control (higher temperatures, longer reaction times, excess catalyst) can exacerbate this issue.[10][11]

Isomerization_Side_Reaction Figure 2: p-Xylene Isomerization Side Reaction pXylene p-Xylene (Starting Material) mXylene m-Xylene (Isomerized Intermediate) pXylene->mXylene AlCl₃, Heat DesiredProduct Desired Product This compound pXylene->DesiredProduct Acylation SideProduct Isomeric Byproduct (2,4-Dimethylphenyl)(phenyl)methanone mXylene->SideProduct Acylation Acylium Benzoyl Chloride + AlCl₃ Acylium->DesiredProduct Acylium->SideProduct

Figure 2: Pathway for the formation of isomeric byproducts.
Q3: How can I suppress the formation of the (2,4-Dimethylphenyl)(phenyl)methanone byproduct and improve regioselectivity?

A3: Suppressing isomerization is key to achieving high purity and simplifying purification. This can be accomplished by carefully controlling the reaction conditions.

  • Temperature Control: This is the most critical parameter. Lowering the reaction temperature disfavors the isomerization pathway, which has a higher activation energy than the desired acylation.[10]

    • Protocol: Begin the reaction by cooling the p-xylene and AlCl₃ mixture to 0 °C in an ice bath before slowly adding the benzoyl chloride.[4][12] Maintain this temperature during the addition, then allow the reaction to slowly warm to room temperature. For highly sensitive substrates, temperatures as low as -20 °C can be beneficial.[10]

  • Choice of Lewis Acid: While AlCl₃ is powerful, its high activity can promote side reactions. Milder Lewis acids can offer improved selectivity.

    • Alternative Catalysts: Iron(III) chloride (FeCl₃) is a common, less aggressive alternative that can reduce isomerization while still effectively catalyzing the acylation.[13][14] Other options include solid acid catalysts like certain zeolites, which can offer shape-selectivity benefits.[10]

Table 1: Comparison of Common Lewis Acids for Acylation

Catalyst Relative Activity Typical Temperature Advantages Disadvantages
AlCl₃ Very High 0 °C to RT High reaction rate, widely available.[15] Can promote isomerization and side reactions.[10]
FeCl₃ High RT to 60 °C Milder, less isomerization, less moisture sensitive.[13][14] May require slightly higher temperatures or longer times.

| Zeolites (e.g., HY) | Moderate | High (e.g., 100-150 °C) | Reusable, environmentally friendly, high selectivity.[16] | Requires higher temperatures, not suitable for all solvents. |

Q4: My reaction workup results in a thick, persistent emulsion that makes extraction impossible. How do I resolve this?

A4: Emulsion formation is a common problem during the workup of Friedel-Crafts reactions, often caused by finely dispersed aluminum salts.

  • Causality: The hydrolysis of aluminum chloride produces gelatinous aluminum hydroxide, Al(OH)₃, and other aluminum oxychlorides which act as emulsifying agents, preventing the clean separation of the organic and aqueous layers.

  • Preventative & Corrective Measures:

    • Acidic Quench: Ensure you are quenching in a sufficiently acidic solution (ice and conc. HCl). The acid helps keep the aluminum salts, such as [Al(H₂O)₆]³⁺, dissolved in the aqueous phase.[5]

    • Heat During Quench: Some protocols suggest gently heating the quenched mixture (e.g., in a warm water bath for 5-10 minutes) to help break down the aluminum salt complexes before extraction.[5]

    • Break the Emulsion: If an emulsion forms, it can often be broken by adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.

    • Filtration: In severe cases, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the solid emulsifying agents before proceeding with the separation.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Troubleshooting_Workflow Figure 3: Troubleshooting Decision Tree Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, GC-MS) Start->CheckPurity CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckWorkup Review Workup Procedure Start->CheckWorkup Isomers Isomeric Byproducts Present? CheckPurity->Isomers Moisture Moisture Contamination? CheckReagents->Moisture Emulsion Emulsion During Workup? CheckWorkup->Emulsion Isomers->CheckReagents No FixTemp Action: Lower Reaction Temp (0°C) Consider milder catalyst (FeCl₃) Isomers->FixTemp Yes Stoichiometry AlCl₃ ratio > 1.1 eq? Moisture->Stoichiometry No FixDry Action: Oven-dry glassware Use anhydrous solvent Moisture->FixDry Yes FixRatio Action: Recalculate and use 1.1-1.2 eq AlCl₃ Stoichiometry->FixRatio No FixQuench Action: Quench in ice/conc. HCl Add brine to break emulsion Emulsion->FixQuench Yes

Figure 3: A decision tree for troubleshooting common synthesis issues.

1. Reagent Preparation & Stoichiometry:

Table 2: Recommended Reagent Quantities

Reagent Molar Eq. Example Amount (for 50 mmol scale) Notes
p-Xylene ~3.0 15.9 g (18.5 mL) Used as both reactant and solvent. Must be anhydrous.
Benzoyl Chloride 1.0 7.03 g (5.8 mL) Limiting reagent. Ensure high purity.

| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 | 7.3 g - 8.0 g | Must be anhydrous. Weigh and add quickly.[17] |

2. Reaction Setup & Execution:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂ or Drierite®). Ensure all glassware is thoroughly dried.

  • To the flask, add p-xylene and aluminum chloride. Begin stirring to create a slurry.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add the benzoyl chloride to the dropping funnel.

  • Add the benzoyl chloride dropwise to the stirred AlCl₃/p-xylene slurry over 30-45 minutes. Maintain the temperature at 0-5 °C. The reaction is exothermic.[9] A deep orange or reddish color should develop.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

3. Workup and Purification:

  • Prepare a large beaker containing a mixture of ~100 g of crushed ice and 50 mL of concentrated HCl.

  • While stirring vigorously, slowly and carefully pour the reaction mixture from the flask into the ice/HCl mixture. This quench is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Continue stirring until all the ice has melted and the dark color has been replaced by two distinct liquid layers (often a yellowish organic layer and a clear aqueous layer).

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Combine all organic layers and wash sequentially with 5% NaOH solution (to remove any unreacted benzoyl chloride), water, and finally, saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol to yield pure this compound as a low-melting solid.[18]

By understanding the mechanistic nuances and implementing these troubleshooting strategies and optimized protocols, researchers can overcome common obstacles and significantly improve the yield and purity in the synthesis of this compound.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

  • JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Available from: [Link]

  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Unsymmetrical Diaryl Ketones from Arenes. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(1), 76. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Available from: [Link]

  • ResearchGate. C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using.... Available from: [Link]

  • Organic Chemistry Portal. Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. Available from: [Link]

  • MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Available from: [Link]

  • BuyersGuideChem. This compound | 4044-60-4. Available from: [Link]

  • National Institutes of Health. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Available from: [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]

  • Pearson+. Draw the product(s) of each of the following reactions:c. p-xylene.... Available from: [Link]

  • PEARL. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Available from: [Link]

  • ResearchGate. The Friedel–Crafts alkylation reaction of p-xylene with benzyl chloride.... Available from: [Link]

  • Google Patents. US5210313A - Preparation of 2,5-dichlorobenzophenones.
  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Available from: [Link]

  • ChemSynthesis. bis(2,5-dimethylphenyl)methanone. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available from: [Link]

  • RSC Publishing. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]

  • Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • Patsnap. Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • Filo. Friedel-Crafts acylation of the individual isomers of xylene with acetyl.... Available from: [Link]

  • Rieke Metals Products & Services. (2,5-Dimethyl-phenyl)-phenyl-methanone | #K0211001. Available from: [Link]

  • Google Patents. CN105939988A - Process of production of 2,5-dimethylphenol.

Sources

Technical Support Center: Purification of Crude 2,5-Dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-dimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. As a low-melting solid (m.p. 33-36 °C), 2,5-dimethylbenzophenone presents unique purification challenges that require careful selection of techniques.[1] This document provides in-depth troubleshooting guides and detailed protocols to help you achieve high purity and yield.

Part 1: Initial Assessment & Impurity Profiling

Effective purification begins with understanding the nature of the impurities in your crude material. The synthesis of 2,5-dimethylbenzophenone, commonly achieved via Friedel-Crafts acylation of p-xylene with benzoyl chloride, can introduce several types of impurities.

FAQ: Identifying Common Contaminants

Q1: What are the likely impurities in my crude 2,5-dimethylbenzophenone?

A1: The impurity profile depends heavily on the reaction conditions and work-up procedure. Common contaminants include:

  • Unreacted Starting Materials: Residual p-xylene and benzoyl chloride.

  • Isomeric Byproducts: If the reaction is not perfectly regioselective, other isomers may form. The Friedel-Crafts reaction can sometimes yield minor isomeric products.[2]

  • Solvents: Solvents from the reaction (e.g., nitrobenzene, dichlorobenzene) or extraction (e.g., toluene, ether) may be present.[2][3]

  • Hydrolysis Products: Benzoic acid can form from the hydrolysis of unreacted benzoyl chloride during the aqueous work-up.

  • Catalyst Residues: Aluminum chloride complexes that were not fully quenched.

Q2: How can I get a quick assessment of my crude product's purity and impurity profile?

A2: Thin-Layer Chromatography (TLC) is the most effective initial step.

  • Procedure: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside your starting materials if available.

  • Eluent System: A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Interpretation: The number of spots corresponds to the minimum number of different compounds. The relative Rf values will indicate the polarity of the impurities. Non-polar impurities (like residual p-xylene) will travel further up the plate, while polar impurities (like benzoic acid) will remain closer to the baseline.

Part 2: Purification Methodologies & Troubleshooting

Based on your initial assessment, you can select the most appropriate purification technique. This section provides troubleshooting for the three primary methods: Recrystallization, Column Chromatography, and Vacuum Distillation.

A. Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities, especially if the crude product is already of reasonable purity (>85-90%). It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting & Optimization (Recrystallization)

Q1: How do I select the best solvent for recrystallizing 2,5-dimethylbenzophenone?

A1: An ideal solvent should dissolve the compound well when hot but poorly when cold. Given that 2,5-dimethylbenzophenone is moderately polar, you have several options. Hexane is a commonly cited and effective solvent.[2] Testing small batches is crucial.

SolventPolarityBoiling Point (°C)Suitability Notes
Hexane Non-polar69Excellent choice. Often used for benzophenone derivatives.[2] Good for removing more polar impurities.
Methanol Polar65May be too polar, potentially dissolving the product even when cold. Best used in a mixed-solvent system (e.g., with water).
Ethanol Polar78Similar to methanol; solubility might be too high for good recovery.
Isopropanol Moderately Polar82A good candidate to test. Its higher boiling point allows for a greater solubility differential.
Toluene Non-polar111Can be effective, but its high boiling point may cause the low-melting product to "oil out".[2]
Water Very Polar100Unsuitable as a primary solvent due to the insolubility of the organic product.

Q2: My product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of the hot solution as a liquid because the solution temperature is above the solute's melting point (33-36 °C for 2,5-dimethylbenzophenone).[1][4] This is common with low-melting solids.

  • Reheat and Add Solvent: Reheat the mixture until the oil redissolves completely. Add a little more of the same hot solvent to lower the saturation point.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.

  • Scratching: Scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a pure sample, add a tiny crystal to induce crystallization.

Q3: My recovery yield is very low. How can I improve it?

A3: This usually means too much solvent was used, or crystallization was incomplete.[4]

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Evaporate Excess Solvent: If you've added too much, you can gently boil off some of the solvent to re-saturate the solution.

  • Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to ensure maximum precipitation.

  • Check the Mother Liquor: Use TLC to check the filtrate (mother liquor). If a large amount of product is still dissolved, you may need to concentrate the filtrate and attempt a second crop of crystals.

Experimental Protocol: Recrystallization from Hexane

  • Dissolution: Place the crude 2,5-dimethylbenzophenone in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling. Continue adding small portions of hot hexane until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent (Hexane) start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool Slow Cool to Room Temp, then Ice Bath hot_filter->cool oiling_out Oiling Out? cool->oiling_out reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes collect Collect Crystals (Vacuum Filtration) oiling_out->collect No reheat->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end_node End: Pure Crystals dry->end_node

Caption: Workflow for the recrystallization of 2,5-dimethylbenzophenone.

B. Column Chromatography

When impurities have similar polarities to the product, or when multiple impurities are present, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Troubleshooting & Optimization (Column Chromatography)

Q1: What is the best eluent system for purifying 2,5-dimethylbenzophenone on silica gel?

A1: The goal is to find a solvent system where the Rf of 2,5-dimethylbenzophenone is approximately 0.3-0.4 on a TLC plate, with good separation from impurity spots.

  • Starting Point: A mixture of Hexane and Ethyl Acetate is standard. Begin with a low polarity mixture like 95:5 or 90:10 (Hexane:EtOAc).

  • Optimization:

    • If the Rf is too low (product doesn't move), increase the polarity by adding more ethyl acetate.

    • If the Rf is too high (product moves with the solvent front), decrease the polarity by adding more hexane.

    • For very non-polar impurities, you can start eluting with pure hexane and gradually increase the polarity (gradient elution).

Q2: My compound is streaking or "tailing" on the column. What's causing this?

A2: Tailing is often caused by overloading the column, interactions with the stationary phase, or applying the sample in too strong a solvent.[5]

  • Reduce Sample Load: A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.

  • Dry Loading: Instead of dissolving the sample in a liquid and pipetting it onto the column, try "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the initial band is very narrow.

  • Check for Acidity: If acidic impurities (like benzoic acid) are present, they can interact strongly with the slightly acidic silica gel. Pre-treating the crude material with a dilute sodium bicarbonate wash can remove acidic impurities beforehand.[2]

Q3: I'm not getting good separation between my product and a close-running impurity.

A3: This is a common challenge requiring careful optimization.

  • Use a Shallower Gradient: If using gradient elution, make the change in solvent polarity more gradual.

  • Try Isocratic Elution: Use a single, optimized solvent mixture that gives the best separation on TLC (even if the Rf values are low) and be prepared to collect many fractions.

  • Increase Column Length: A longer and narrower column provides more surface area and can improve the separation of closely related compounds.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Secure a glass column vertically. Pack it with silica gel using the "slurry method": mix the silica gel with the initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc) to form a milkshake-like slurry and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Prepare your sample for dry loading as described in Q2 above. Carefully add the silica-adsorbed sample to the top of the column bed. Add a thin layer of sand on top to protect the sample layer.

  • Elution: Carefully add the eluent to the column. Using gentle positive pressure (flash chromatography), push the solvent through the column.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product and any impurities.

  • Combine & Concentrate: Combine the pure fractions (those containing only your desired product) and remove the solvent using a rotary evaporator to yield the purified 2,5-dimethylbenzophenone.

C. Vacuum Distillation

Distillation separates liquids based on differences in boiling points. For a low-melting solid like 2,5-dimethylbenzophenone, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition. This method is most effective for separating the product from non-volatile impurities or impurities with significantly different boiling points.

Troubleshooting & Optimization (Vacuum Distillation)

Q1: Is vacuum distillation a good choice for my sample?

A1: It is an excellent choice if your main impurities are either much more volatile (e.g., residual solvents) or much less volatile (e.g., polymeric residues, salts) than your product. A patent for purifying dichlorophenols, which have similar properties, details a two-step process of distillation followed by crystallization to achieve high purity, demonstrating the utility of this technique.[6]

Q2: I'm getting poor separation during fractional distillation. What should I check?

A2: Effective separation requires a stable temperature gradient in the fractionating column.

  • Insulation: Ensure the distillation column (e.g., a Vigreux column) is well-insulated to maintain the heat gradient.

  • Heating Rate: Heat the distillation flask slowly and steadily. A rapid heating rate will prevent proper equilibrium between the liquid and vapor phases in the column.[4]

  • Stable Vacuum: Ensure your vacuum pump is providing a stable, non-fluctuating vacuum. Fluctuations will cause the boiling points to change, ruining the separation.

Q3: My product appears to be decomposing in the distillation pot. How can I prevent this?

A3: Benzophenones are generally thermally stable, but prolonged heating at high temperatures can cause degradation.

  • Lower the Pressure: Use a better vacuum pump to achieve a lower pressure. This will significantly lower the required distillation temperature.

  • Minimize Distillation Time: Once the desired fraction begins to distill, maintain a steady rate to complete the process efficiently. Do not leave the material heating for an extended period.

  • Remove Acidic/Basic Impurities: Trace amounts of acid or base can catalyze decomposition at high temperatures. A pre-distillation aqueous wash can improve stability.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short fractionating column (e.g., Vigreux), a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer). Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude 2,5-dimethylbenzophenone to the distilling flask (no more than 2/3 full) along with a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Turn on the condenser cooling water. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin gently heating the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the first low-boiling fraction, which will contain residual solvents and other volatile impurities.

    • Main Fraction: When the temperature at the thermometer head stabilizes, switch to a new receiving flask and collect the main fraction corresponding to your product.

    • Residue: Stop the distillation before the flask goes to dryness to avoid overheating the non-volatile residue.

  • Cooling Down: Remove the heating mantle and allow the system to cool completely before venting the vacuum to atmospheric pressure.

Part 3: Method Selection Guide

Choosing the right purification strategy is key to success. This decision tree can guide your choice based on the characteristics of your crude product.

Decision_Tree start Crude 2,5-Dimethylbenzophenone check_purity TLC shows >90% purity and few impurities? start->check_purity check_impurities Impurities are non-volatile (e.g., salts, polymers)? check_purity->check_impurities No recrystallize Use Recrystallization check_purity->recrystallize Yes check_polarity Impurities have very different polarity? check_impurities->check_polarity No distill Use Vacuum Distillation check_impurities->distill Yes chromatography Use Column Chromatography check_polarity->chromatography Yes combo Consider a combination: Distillation followed by Recrystallization check_polarity->combo No (Similar Polarity & BP)

Sources

Side products in the Friedel-Crafts synthesis of (2,5-Dimethylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Products in Friedel-Crafts Acylation

Welcome to the technical support center for the Friedel-Crafts synthesis of (2,5-Dimethylphenyl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important reaction. Here, we provide in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and optimized protocols to help you achieve high yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Friedel-Crafts acylation of p-xylene.

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing precursors to multi-substituted aromatic compounds?

A1: The primary advantage of Friedel-Crafts acylation is the prevention of carbocation rearrangements and poly-substitution, which are common pitfalls in Friedel-Crafts alkylation.[1][2][3]

  • No Rearrangements: Acylation proceeds via a stable acylium ion, which does not rearrange. In contrast, the carbocation intermediates in alkylation can readily rearrange to form more stable carbocations, leading to a mixture of isomeric products.[1][3]

  • Prevention of Polysubstitution: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic substitution.[4] This effectively stops the reaction at the mono-acylated product. Conversely, the alkyl groups introduced during alkylation are activating, making the product more reactive than the starting material and often leading to undesirable polyalkylation.[2][4]

Q2: What is the expected major product from the benzoylation of p-xylene?

A2: The reaction of p-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to yield This compound as the major product. The two methyl groups on p-xylene are ortho, para-directing. In p-xylene, all four available positions on the ring are ortho to one methyl group and meta to the other. The substitution occurs at one of these positions, leading to the 1,2,4-trisubstituted pattern.

Q3: How significant is the risk of diacylation (polysubstitution) in this specific synthesis?

A3: Under standard conditions, diacylation is not a major concern. The ketone group of the this compound product deactivates the aromatic ring, making a second acylation reaction significantly less favorable than the first.[4][5] However, trace amounts of diacylated byproducts might be observed under "forcing conditions," such as very high temperatures or a large excess of the benzoyl chloride and catalyst.[4][6] The primary challenge is typically not over-acylation but rather controlling regioselectivity and preventing side reactions related to the starting material.[6]

Troubleshooting Guide: Isolating and Eliminating Side Products

This guide addresses specific experimental issues in a problem-and-solution format.

Problem 1: My final product is contaminated with significant isomeric impurities.

Analysis of your crude product by GC-MS or NMR shows multiple benzophenone isomers, not just the desired this compound.

Primary Cause: Isomerization of p-Xylene

The most probable cause is the isomerization of your p-xylene starting material under the strong Lewis acid conditions. AlCl₃ can catalyze the migration of methyl groups on the benzene ring, converting p-xylene into a thermodynamic equilibrium mixture of p-xylene, m-xylene, and o-xylene.[6][7] Acylation of these isomers results in a mixture of products.

  • Acylation of m-xylene yields (2,4-Dimethylphenyl)(phenyl)methanone and (2,6-Dimethylphenyl)(phenyl)methanone.

  • Acylation of o-xylene yields (3,4-Dimethylphenyl)(phenyl)methanone.

Solutions to Minimize Isomerization

The key is to maintain conditions that favor kinetic control, where the desired acylation of p-xylene occurs much faster than the undesired isomerization.[6]

  • Strict Temperature Control: Lowering the reaction temperature significantly suppresses the rate of methyl group migration. Running the reaction at 0°C or below is highly recommended.[6]

  • Optimize Catalyst Loading: Use the minimum amount of Lewis acid required. While acylation requires a stoichiometric amount of catalyst (as it complexes with the product ketone), a large excess can promote isomerization.[1][6]

  • Choice of Catalyst: While AlCl₃ is common, milder Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can be explored. Zeolites, in particular, can offer shape-selectivity that favors specific isomers.[5][6]

Table 1: Effect of Reaction Conditions on Selectivity

ParameterConditionExpected Outcome on Isomer FormationRationale
Temperature High (> 50°C)Increased IsomerizationProvides activation energy for thermodynamically favored but kinetically slower isomerization.[6][7]
Low (≤ 0°C)Decreased IsomerizationFavors the faster kinetic acylation of p-xylene over isomerization.[6]
Catalyst High Excess AlCl₃Increased IsomerizationMore available acid sites to catalyze methyl migration.[6]
Stoichiometric AlCl₃Controlled IsomerizationSufficient for acylation but minimizes excess acid for side reactions.
Milder Lewis Acid (e.g., FeCl₃)Decreased IsomerizationLess active in promoting methyl group migration.
Problem 2: I'm observing a high molecular weight byproduct, suggesting diacylation.

Cause: Forcing Reaction Conditions

As mentioned in the FAQ, the mono-acylated product is deactivated. However, if the reaction is run at high temperatures for an extended period or with a significant excess of benzoyl chloride, a second acylation can occur.[6]

Solutions to Favor Mono-acylation

  • Control Reactant Stoichiometry: Use a molar ratio of p-xylene to benzoyl chloride of at least 1:1, or a slight excess of p-xylene. This ensures that the acylating agent is the limiting reagent, reducing the chance of a second reaction.[6]

  • Order of Addition: A "reverse addition" protocol, where the AlCl₃ and benzoyl chloride mixture is added slowly to the p-xylene solution, can help maintain a low concentration of the acylating agent throughout the reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material. Stop the reaction as soon as the p-xylene is consumed to prevent the formation of subsequent products.

Problem 3: The reaction is sluggish, fails to go to completion, or the yield is very low.

Cause A: Catalyst Deactivation

The most common culprit for low-yielding Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst by moisture.[1][8] AlCl₃ reacts vigorously with water to form inactive aluminum hydroxide and HCl.[9]

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use.[9] Use anhydrous solvents. Purchase fresh, anhydrous AlCl₃ and handle it quickly in a dry atmosphere (e.g., glove box or under a nitrogen blanket) as it is highly hygroscopic.[8][9]

Cause B: Insufficient Catalyst

The product ketone contains a basic carbonyl oxygen that forms a strong complex with the AlCl₃ catalyst. This complex is inactive. Therefore, slightly more than one equivalent of AlCl₃ per equivalent of benzoyl chloride is required to both catalyze the reaction and account for this product inhibition.

Solution:

  • Use Stoichiometric Catalyst: Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically benzoyl chloride).

Visual Diagrams

Diagram 1: Main Reaction Mechanism A DOT script illustrating the formation of the acylium ion and the subsequent electrophilic aromatic substitution on p-xylene.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution BzCl Benzoyl Chloride Complex BzCl-AlCl₃ Complex BzCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Forms Electrophile pXylene p-Xylene Sigma Sigma Complex (Carbocation Intermediate) pXylene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Product This compound Product_Complex->Product Aqueous Workup

Caption: Mechanism for the Friedel-Crafts Acylation of p-Xylene.

Diagram 2: Isomerization Side Reaction Pathway A DOT script showing how the Lewis acid can lead to a mixture of starting materials.

G cluster_products Acylation Products pXylene p-Xylene (Starting Material) mXylene m-Xylene pXylene->mXylene + AlCl₃ (High Temp) Desired_Product This compound (Desired) pXylene->Desired_Product + Benzoyl Chloride oXylene o-Xylene mXylene->oXylene + AlCl₃ (High Temp) Side_Product_1 (2,4-Dimethylphenyl)(phenyl)methanone (Isomeric Impurity) mXylene->Side_Product_1 + Benzoyl Chloride Side_Product_2 (3,4-Dimethylphenyl)(phenyl)methanone (Isomeric Impurity) oXylene->Side_Product_2 + Benzoyl Chloride

Caption: Pathway for Isomeric Impurity Formation via Xylene Isomerization.

Diagram 3: Troubleshooting Workflow A DOT script providing a logical flow for diagnosing reaction issues.

G Start Reaction Complete. Analyze Crude Product. CheckPurity Is Product Purity Low? Start->CheckPurity CheckYield Is Yield Low? CheckPurity->CheckYield No Isomers Isomeric Impurities Detected? CheckPurity->Isomers Yes Sol_Yield Root Cause: Catalyst Inactivation Solutions: 1. Ensure Anhydrous Conditions 2. Use Fresh, High-Purity AlCl₃ 3. Use >1.0 eq. of AlCl₃ CheckYield->Sol_Yield Yes Success Product is Pure & High-Yielding. Proceed to Purification. CheckYield->Success No HighMW High MW Byproduct Detected? Isomers->HighMW No Sol_Isomers Root Cause: Xylene Isomerization Solutions: 1. Lower Reaction Temp (≤ 0°C) 2. Optimize Catalyst Loading 3. Use Milder Catalyst Isomers->Sol_Isomers Yes HighMW->CheckYield No Sol_HighMW Root Cause: Diacylation Solutions: 1. Check Stoichiometry (Use p-xylene excess) 2. Monitor reaction progress (TLC/GC) 3. Consider Reverse Addition HighMW->Sol_HighMW Yes Purify Proceed to Purification (Recrystallization or Chromatography) Sol_Isomers->Purify Sol_HighMW->Purify

Caption: Troubleshooting Workflow for Friedel-Crafts Synthesis.

Experimental Protocols
Optimized Synthesis of this compound

This protocol incorporates best practices to minimize side product formation.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite). Allow the apparatus to cool to room temperature under an inert atmosphere (N₂ or Argon).

  • Reagent Charging: To the flask, add anhydrous p-xylene (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). In a separate, dry flask, weigh anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) quickly and add it to the reaction flask. Cool the resulting suspension to 0°C in an ice-water bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.0 equivalent) to the dropping funnel. Add the benzoyl chloride dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. The mixture will typically turn dark and evolve HCl gas.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction's progress by TLC or GC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by carefully and slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

The desired this compound is a low-melting solid. Recrystallization is often effective for removing minor impurities.

  • Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. A mixed solvent system like ethanol/water or methanol can be effective.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

References
  • University of Calgary. Friedel-Crafts Handout. [Link]

  • Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using.... [Link]

  • ResearchGate. The Friedel–Crafts alkylation reaction of p-xylene with benzyl chloride.... [Link]

  • Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • PEARL. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

Sources

Technical Support Center: Optimization of 2,5-Dimethylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles.

The synthesis of 2,5-dimethylbenzophenone is most commonly achieved via a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic synthesis.[1][2] This process involves the electrophilic aromatic substitution of p-xylene with benzoyl chloride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[1][3] While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will help you optimize these conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride (AlCl₃) the most common catalyst, and why is its stoichiometry so critical?

A1: Aluminum chloride is a powerful Lewis acid that activates the benzoyl chloride for electrophilic attack on the p-xylene ring.[1][3][4] It coordinates to the chlorine atom of the acyl chloride, which facilitates the formation of a highly reactive, resonance-stabilized acylium ion (C₆H₅CO⁺).[1][4] This acylium ion is the key electrophile in the reaction.

Unlike many catalytic processes, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of AlCl₃.[5][6] This is because the product, 2,5-dimethylbenzophenone, is a ketone. The lone pairs on the ketone's oxygen atom act as a Lewis base and form a stable complex with the AlCl₃ catalyst.[5][6] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of AlCl₃ is needed for every equivalent of the ketone product formed. The complex is later destroyed during the aqueous workup to release the final product.[6][7]

Q2: What is the role of the solvent, and which solvents are appropriate?

A2: The choice of solvent is crucial. The solvent must be inert to the highly reactive conditions of the Friedel-Crafts reaction. Chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices because they are polar enough to dissolve the reactants and the catalyst complex but are generally unreactive.[8] Carbon disulfide (CS₂) is another traditional solvent. It is important to avoid solvents that can act as Lewis bases (e.g., ethers, alcohols) or are reactive themselves (e.g., benzene, if not the substrate), as they will compete for and deactivate the AlCl₃ catalyst. The reaction can also be run using an excess of the aromatic substrate (p-xylene) as the solvent, which can help minimize side reactions.[9]

Q3: How does reaction temperature affect the synthesis of 2,5-dimethylbenzophenone?

A3: Temperature control is a key parameter for optimizing yield and minimizing byproducts.[5] The initial addition of AlCl₃ and the acyl chloride is often performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[8] After the initial mixing, the reaction is typically allowed to warm to room temperature or is gently heated to drive it to completion.[8][9] Excessively high temperatures can lead to side reactions, such as dealkylation or isomerization of the p-xylene, and decomposition of the product.[5] Careful temperature management ensures the selective formation of the desired product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of 2,5-Dimethylbenzophenone
Potential Cause Explanation & Scientific Rationale Recommended Solution
Inactive Catalyst The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[5][9][10] Any water in the glassware, solvents, or reagents will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and freshly opened or purified AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using a drying tube.[5]
Insufficient Catalyst As explained in FAQ 1, the ketone product forms a complex with AlCl₃, sequestering it.[5][6] If less than a stoichiometric amount is used, the reaction will stop prematurely once all the catalyst is complexed.Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically benzoyl chloride). In some cases, up to 2.5 equivalents may be needed for optimal results.[11]
Deactivated Aromatic Ring This is not an issue for p-xylene, which is activated by two methyl groups. However, if you are applying this methodology to other substrates, be aware that aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated towards electrophilic substitution and will not react.[5][12]This reaction works best with activated or neutral aromatic rings. If your substrate is deactivated, alternative synthetic routes, such as palladium-catalyzed cross-coupling, may be necessary.[13]
Sub-optimal Temperature The reaction may not have enough energy to overcome the activation barrier if the temperature is too low, resulting in a large amount of unreacted starting material.[9]After the initial controlled addition at low temperature, allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required to push the reaction to completion.
Problem 2: Formation of Multiple Products (Isomeric Impurities)
Potential Cause Explanation & Scientific Rationale Recommended Solution
Isomerization of p-Xylene Under harsh Friedel-Crafts conditions (high temperature, prolonged reaction time, excess strong Lewis acid), the methyl groups on the xylene ring can migrate, leading to the formation of m-xylene or o-xylene. These isomers would then react to form other dimethylbenzophenone isomers.Maintain a controlled reaction temperature. Avoid excessively long reaction times once the starting material is consumed (as monitored by TLC). Use the minimum effective amount of catalyst.
Impure Starting Materials Commercial p-xylene can sometimes contain small amounts of its other isomers. Benzoyl chloride may contain impurities that lead to side reactions.Use high-purity starting materials. If necessary, purify p-xylene by distillation or crystallization before use.
Polyacylation While the acyl group deactivates the aromatic ring, making a second acylation less favorable, it is not impossible under forcing conditions, especially with a highly activated ring like p-xylene.[5]Use a slight excess of p-xylene relative to benzoyl chloride to increase the statistical probability of the acylium ion reacting with the starting material rather than the product.[9]

Visualizing the Process

Reaction Mechanism

The diagram below outlines the key steps in the Friedel-Crafts acylation for the synthesis of 2,5-dimethylbenzophenone.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization cluster_3 Step 4: Workup BenzoylCl Benzoyl Chloride AcyliumComplex Activated Complex BenzoylCl->AcyliumComplex Coordination AlCl3_1 AlCl₃ (Catalyst) AlCl3_1->AcyliumComplex AcyliumIon Acylium Ion (Electrophile) AcyliumComplex->AcyliumIon Cleavage AlCl4 [AlCl₄]⁻ AcyliumComplex->AlCl4 SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex AcyliumIon->SigmaComplex Attack by π-system AlCl4->SigmaComplex HCl HCl AlCl4->HCl AlCl3_2 AlCl₃ AlCl4->AlCl3_2 pXylene p-Xylene pXylene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Loss of H⁺ FinalProduct 2,5-Dimethyl- benzophenone ProductComplex->FinalProduct Add H₂O

Caption: Mechanism of Friedel-Crafts acylation.

Troubleshooting Workflow: Diagnosing Low Yield

This flowchart provides a logical sequence for identifying the cause of low reaction yield.

G Start Low Yield Observed CheckCatalyst 1. Check Catalyst Condition Start->CheckCatalyst Moisture Was catalyst/system rigorously anhydrous? CheckCatalyst->Moisture Evaluate Stoichiometry Was catalyst stoichiometry ≥ 1.1 equivalents? Moisture->Stoichiometry Yes FixMoisture Solution: Dry all reagents/glassware. Use inert atmosphere. Moisture->FixMoisture No FixStoichiometry Solution: Increase AlCl₃ loading. Stoichiometry->FixStoichiometry No CheckConditions 2. Check Reaction Conditions Stoichiometry->CheckConditions Yes FixMoisture->Stoichiometry FixStoichiometry->CheckConditions Temperature Was temperature monitored? (Low temp addition, then warm) CheckConditions->Temperature Evaluate FixTemp Solution: Optimize temperature profile. Monitor with TLC. Temperature->FixTemp No CheckReagents 3. Check Reagents Temperature->CheckReagents Yes FixTemp->CheckReagents Purity Are starting materials pure? CheckReagents->Purity Evaluate FixPurity Solution: Purify p-xylene and benzoyl chloride. Purity->FixPurity No End Yield Improved Purity->End Yes FixPurity->End

Caption: A workflow for troubleshooting low yields.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations involving AlCl₃ and benzoyl chloride should be performed in a well-ventilated fume hood.

Materials:

  • p-Xylene (high purity, ≥99%)

  • Benzoyl chloride (≥99%)

  • Aluminum chloride (anhydrous, ≥99%)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.[8]

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.[8]

  • Addition of p-Xylene: After the first addition is complete, add p-xylene (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, again keeping the temperature below 10 °C.

  • Reaction: Once the p-xylene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's progress by TLC.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[7][8] This will hydrolyze the aluminum chloride and break the product-catalyst complex. Stir until all the dark-colored complex has decomposed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[9]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by vacuum distillation to yield pure 2,5-dimethylbenzophenone.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • Master Organic Chemistry. EAS Reactions (3)
  • Wikipedia. Friedel–Crafts reaction.
  • BYJU'S.
  • Benchchem. troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O.
  • Organic Chemistry Portal.
  • YouTube.
  • ACS Publications. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • Organic Chemistry Portal.
  • University of Michigan.
  • National Institutes of Health.
  • ACS Publications.
  • ResearchGate. The Friedel–Crafts alkylation reaction of p-xylene with benzyl chloride...
  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
  • Benchchem.
  • Google Patents.
  • YouTube. 18.

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting for common issues encountered during the synthesis of benzophenone derivatives, focusing on the widely used Friedel-Crafts acylation and Grignard reaction methodologies.

Section 1: Friedel-Crafts Acylation Route - Troubleshooting & FAQs

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. It involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] While robust, the reaction is sensitive to several factors that can impact yield and purity.

Q1: My reaction yield is unexpectedly low or nonexistent. What are the primary causes?

Answer: Low or zero yield in a Friedel-Crafts acylation typically points to issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: This is the most common culprit.

    • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present will hydrolyze and deactivate the catalyst.[2] Ensure all glassware is oven or flame-dried and all reagents and solvents are anhydrous.

    • Product Complexation: The ketone product itself is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][3] This sequestration means that the catalyst is not truly catalytic; it is a reagent that must be used in stoichiometric amounts or greater (typically 1.1–1.3 equivalents).[4] Insufficient catalyst will lead to incomplete conversion.

    • Substrate Inhibition: Aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -NR₃⁺) are poor nucleophiles and often fail to react.[2][5] Similarly, substrates with Lewis basic functional groups (e.g., -NH₂, -OH) will complex with the catalyst, deactivating it.[1]

  • Suboptimal Reaction Temperature: The reaction is exothermic. Adding the acylating agent at a controlled, low temperature (e.g., 0–5 °C) is crucial to prevent side reactions.[4] However, if the reaction is run too cold, the activation energy barrier may not be overcome, leading to low conversion. After the initial addition, allowing the reaction to warm to room temperature is common.[4]

  • Insufficient Reaction Time: Monitor the reaction's progress by Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending it.[6]

Q2: I am observing the formation of multiple products and isomers. How can I improve regioselectivity?

Answer: Regioselectivity is governed by the existing substituents on the aromatic ring.

  • Directing Group Effects: Activating groups (e.g., alkyl, alkoxy) are ortho, para-directing, while deactivating groups (e.g., nitro, carbonyl) are meta-directing.[6] Steric hindrance often causes the para product to be favored over the ortho product.[6]

  • Strategic Synthesis Design: To achieve a specific, non-favored isomer (e.g., a meta-substituted product on an activated ring), a different synthetic strategy is required. For instance, to synthesize 3-methylbenzophenone, acylating benzene with m-toluoyl chloride is far more effective than acylating toluene with benzoyl chloride, as the latter would primarily yield the para isomer.[4]

  • Anomalous Reactions: Highly substituted or sterically hindered reactants can sometimes lead to unexpected or anomalous products.[7][8] Careful review of the literature for similar substrates is advised.

Q3: The work-up is complete, but my crude product is a dark, tarry oil instead of a solid. What went wrong?

Answer: Tar formation is a classic sign of the reaction temperature being too high.[9] The highly exothermic nature of the Friedel-Crafts reaction can lead to polymerization and degradation if not properly controlled, especially during the initial addition of reagents.

If the product is an oil but not tarry, it likely contains impurities or residual solvent that are depressing the melting point.[9]

  • Purification: For many benzophenones, recrystallization from ethanol is effective.[10] For more challenging separations or for substituted derivatives, vacuum distillation or column chromatography may be necessary.[10]

Section 2: Grignard Reaction Route - Troubleshooting & FAQs

An alternative route to benzophenones involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a benzoyl chloride derivative.[9] This method is powerful but requires strict control over reaction conditions.

Q1: My Grignard reagent is failing to form or the concentration is very low. What should I check?

Answer: Grignard reagent formation is highly sensitive to the experimental environment.

  • Anhydrous Conditions are Critical: Grignard reagents are potent bases and are readily destroyed by protons from water or alcohols.[11] All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) are mandatory.[11][12]

  • Magnesium Quality: The surface of the magnesium metal is crucial. If it appears dull or oxidized, it may need activation.[12] Grinding the turnings (in an inert atmosphere) or using a small crystal of iodine can help initiate the reaction.[12]

  • Reagent Purity: The organohalide must be pure and dry.

Q2: The reaction between my Grignard reagent and benzoyl chloride is giving a very low yield of the desired benzophenone. What are the competing reactions?

Answer: Even with a successfully prepared Grignard reagent, the subsequent reaction can be problematic.

  • Over-addition: The primary challenge is that the initially formed benzophenone is also reactive toward the Grignard reagent. A second addition of the Grignard reagent to the ketone product will form a tertiary alcohol after work-up.[11][13] To minimize this, use a 1:1 stoichiometry and add the Grignard reagent slowly to the benzoyl chloride solution at a low temperature (e.g., -78 °C).

  • Enolization: If the target ketone is sterically hindered, the Grignard reagent may act as a base, abstracting an alpha-proton to form an enolate, which leads to the recovery of starting material after workup.[11][14] Using organocerium reagents (Luche reaction conditions) can suppress this side reaction.[14]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone via a six-membered transition state (Meerwein–Ponndorf–Verley reduction).[14] Using Grignard reagents without β-hydrogens, like phenylmagnesium bromide, avoids this issue.[14]

Section 3: General Workflow and Purification

A systematic approach is key to diagnosing issues in synthesis. The following workflow provides a logical sequence for troubleshooting.

General Troubleshooting Workflow

G cluster_start Problem Identification cluster_diagnosis Diagnosis Phase cluster_solution Solution Implementation A Low/No Yield or Impure Product B Review Reaction Conditions (Temp, Time, Stoichiometry) A->B Check Setup C Analyze Reagent Quality (Anhydrous? Purity?) A->C Check Inputs D Characterize Crude Product (TLC, NMR, MS) A->D Analyze Output E Optimize Temperature & Reaction Time B->E F Purify/Dry Reagents & Solvents C->F G Identify Byproducts & Adjust Strategy D->G H Select Appropriate Purification Method G->H

Caption: A general workflow for troubleshooting synthetic problems.

Data Summary: Purification Techniques

Proper purification is essential for obtaining high-purity benzophenone derivatives. The choice of method depends on the nature of the product and the impurities present.

Purification MethodBest ForKey Considerations
Recrystallization Crystalline solids with thermally stable impurities.Choice of solvent is critical. Ethanol is a common starting point for benzophenone.[10]
Vacuum Distillation Liquid products or low-melting solids with non-volatile impurities.Ensures thermal stability of the compound under reduced pressure.[10]
Column Chromatography Separating isomers or products with similar polarities to impurities.Requires careful selection of the stationary and mobile phases.
Washing/Extraction Removing acidic/basic impurities or catalyst residues during work-up.Use of dilute acid, base (e.g., NaHCO₃), and brine is standard.[9][15]

Section 4: Reference Protocol

This section provides a standard, reliable protocol for the synthesis of benzophenone via Friedel-Crafts acylation.

Protocol: Synthesis of Benzophenone

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (serves as reagent and solvent)

  • Benzoyl Chloride

  • Concentrated HCl

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reagent Charging: In a fume hood, charge the flask with anhydrous benzene. Cool the flask in an ice-water bath to 0–5 °C.[9]

  • Catalyst Addition: Slowly and in portions, add 1.1 equivalents of anhydrous aluminum chloride to the stirred benzene.[4]

  • Acyl Chloride Addition: Add 1.0 equivalent of benzoyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30–60 minutes, ensuring the internal temperature is maintained between 5-10 °C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Quenching: Cool the reaction mixture in an ice bath. Very slowly and cautiously, pour the reaction mixture over a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[9]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[9]

  • Purification: Purify the crude solid benzophenone by recrystallization from ethanol.[10]

Friedel-Crafts Acylation Mechanism & Pitfalls

G cluster_mech Reaction Mechanism cluster_pitfalls Common Pitfalls A Step 1: Acylium Ion Formation Benzoyl Chloride + AlCl₃ → [Ph-C≡O]⁺ + AlCl₄⁻ B Step 2: Electrophilic Attack Benzene + [Ph-C≡O]⁺ → Arenium Ion Intermediate A->B Electrophile Generation P1 {Moisture Contamination|H₂O + AlCl₃ → Deactivated Catalyst} A->P1 Hydrolysis C Step 3: Deprotonation Arenium Ion + AlCl₄⁻ → Benzophenone-AlCl₃ Complex + HCl + AlCl₃ B->C Aromaticity Restored P2 {Product Complexation|Product + AlCl₃ → Sequestered Catalyst (Requires >1 eq. AlCl₃)} C->P2 Lewis Acid-Base Interaction

Caption: Mechanism of Friedel-Crafts acylation and key deactivation pathways.

References

  • BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. BenchChem.
  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • BenchChem. (n.d.). Managing by-products in the synthesis of substituted benzophenones. BenchChem.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • BenchChem. (2025). Technical Support Center: Optimization of Benzophenone Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • BenchChem. (2025). Troubleshooting Friedel-Crafts acylation catalyst deactivation. BenchChem.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
  • Gu, S. (2018). Continuous washing technology of crude benzophenone.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chad, C. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
  • Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic.
  • Sci-Hub. (n.d.). Synthesis of benzophenones: anomalous Friedel–Crafts reactions.
  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.

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How to remove unreacted starting material from (2,5-Dimethylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of (2,5-Dimethylphenyl)(phenyl)methanone

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers and chemists encountering common challenges in isolating this product, particularly after a Friedel-Crafts acylation synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

FAQ 1: What is the correct initial workup procedure after my Friedel-Crafts reaction is complete?

Answer:

The initial workup is critical for quenching the reaction and removing the Lewis acid catalyst (e.g., AlCl₃) and its complexes. An improper quench can lead to emulsions and complicate subsequent purification steps. The standard synthesis for this compound is the Friedel-Crafts acylation of p-xylene with benzoyl chloride, catalyzed by aluminum chloride.[1][2]

The AlCl₃ catalyst forms a complex with the ketone product, which must be hydrolyzed. The safest and most effective method is to slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

Scientific Rationale:

  • Ice: The hydrolysis of AlCl₃ is highly exothermic. Using ice controls the temperature, preventing potential side reactions or boiling of low-boiling solvents.

  • Hydrochloric Acid: The acid ensures the solution remains acidic, preventing the precipitation of aluminum hydroxides (Al(OH)₃). These gelatinous precipitates are notoriously difficult to filter and can trap your product, significantly reducing the yield. The acid helps keep aluminum salts dissolved in the aqueous phase as soluble species like [Al(H₂O)₆]³⁺.

Step-by-Step Quenching Protocol:

  • Prepare a beaker or flask with a mixture of crushed ice (approx. 200 g per 0.1 mol of AlCl₃) and concentrated HCl (approx. 20 mL per 0.1 mol of AlCl₃).

  • Place the ice/acid mixture in a fume hood and stir mechanically.

  • Slowly and carefully pour the completed reaction mixture from your reaction flask onto the stirring ice/acid mixture. The addition should be done in a controlled stream.

  • After the addition is complete, allow the mixture to stir until all the ice has melted.

  • Transfer the mixture to a separatory funnel. If a solvent like dichloromethane (DCM) was used in the reaction, add more to the funnel to facilitate separation. If the reaction used excess p-xylene as the solvent, this will serve as the organic layer.[3]

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual acid and dissolved salts.

FAQ 2: My crude product is acidic and has a sharp odor. How do I remove unreacted benzoyl chloride and benzoic acid?

Answer:

This is the most common impurity issue. Unreacted benzoyl chloride is pungent and will hydrolyze to benzoic acid upon exposure to moisture, particularly during the acidic workup. Benzoic acid can co-crystallize with your product or make it oily. The most effective removal method is a liquid-liquid extraction using a mild aqueous base.

Scientific Rationale: A wash with a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (K₂CO₃), serves two purposes[4][5]:

  • Neutralization: It deprotonates the acidic benzoic acid, converting it into its sodium salt (sodium benzoate). This salt is highly soluble in water and is easily removed into the aqueous layer.

  • Hydrolysis: It reacts with and rapidly hydrolyzes any remaining benzoyl chloride to form sodium benzoate, which is then extracted into the aqueous phase.

Using a strong base like NaOH is generally avoided as it can potentially catalyze side reactions (e.g., aldol condensation if there are enolizable protons) or hydrolyze ester functionalities if present in more complex molecules.

Step-by-Step Basic Wash Protocol:

  • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, DCM, or the excess p-xylene from the reaction).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of NaHCO₃. Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that evolves from the neutralization.[6]

  • Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Finally, wash the organic layer with water and then brine to remove any residual base and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

FAQ 3: After washing, my NMR spectrum still shows a significant amount of p-xylene. How can I remove it?

Answer:

Removing a non-polar hydrocarbon starting material like p-xylene from a relatively non-polar ketone product can be challenging. Because this compound is a low-melting solid (33-36 °C), the crude product may appear as an oil if significant p-xylene is present.[7] There are three primary methods to address this.

Method 1: Vacuum Distillation (For Bulk Removal) This is often the best first step if large quantities of p-xylene are present.

  • Rationale: There is a large difference in boiling points between p-xylene (BP: 138 °C) and the product (estimated BP >300 °C at atmospheric pressure). By applying a vacuum, you can lower the boiling point of p-xylene and selectively remove it without needing to heat the product to temperatures that might cause degradation.

  • Procedure: After the basic wash and drying, transfer the crude oil to a round-bottom flask. Connect it to a simple distillation apparatus and apply vacuum. Gently heat the flask in a water or oil bath to facilitate the removal of the volatile p-xylene. The distillation is complete when solvent is no longer collecting in the receiving flask.

Method 2: Recrystallization (For Final Purification) This is the preferred method for obtaining a highly pure, crystalline final product.

  • Rationale: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures.[8] The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the p-xylene impurity remains in the solution (the mother liquor) upon cooling.

  • Procedure: See the detailed protocol in the "Key Experimental Protocols" section below. For this specific product, alcohols like ethanol or methanol are excellent starting points.[9] A mixed solvent system, such as hexane/ethyl acetate, may also be effective.

Method 3: Column Chromatography This is the most powerful method for separating compounds with different polarities.

  • Rationale: Silica gel is a highly polar stationary phase. The non-polar p-xylene will have very little affinity for the silica and will elute quickly with a non-polar mobile phase (like hexane). The ketone product, being more polar, will adhere more strongly to the silica and will require a more polar solvent (like a mixture of hexane and ethyl acetate) to elute.[10]

  • Procedure: See the detailed protocol in the "Key Experimental Protocols" section below.

Purification Strategy Workflow

The following diagram outlines the logical flow for purifying your product after the reaction is complete.

G cluster_0 Post-Reaction Workup cluster_1 Final Purification ReactionMixture Crude Reaction Mixture (Product, AlCl₃, p-Xylene, Benzoyl Chloride) Quench 1. Quench in Ice/HCl ReactionMixture->Quench Extract 2. Separate Organic Layer Quench->Extract BaseWash 3. Wash with aq. NaHCO₃ (Removes Benzoic Acid/Benzoyl Chloride) Extract->BaseWash Dry 4. Dry & Concentrate BaseWash->Dry CrudeProduct Crude Product (Product + p-Xylene) Dry->CrudeProduct IsSolid Is Crude a Solid or Semi-Solid? CrudeProduct->IsSolid Recrystallize Attempt Recrystallization (e.g., from Ethanol) IsSolid->Recrystallize  Yes Chromatography Perform Column Chromatography (Silica, Hexane/EtOAc) IsSolid->Chromatography  No (Oily) PureProduct1 Pure Crystalline Product Recrystallize->PureProduct1 PureProduct2 Pure Product Chromatography->PureProduct2

Caption: Workflow for the purification of this compound.

Data Summary Table

For effective purification, it is essential to know the properties of the components in your mixture.

CompoundMolecular Wt. ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
This compound 210.27[7][11]33 - 36[7]> 300 (est.)Desired product; moderately polar ketone.
p-Xylene106.17-13138Non-polar starting material; liquid.
Benzoyl Chloride140.57-1197Reactive acylating agent; hydrolyzes to benzoic acid.
Benzoic Acid122.12122250Acidic hydrolysis product; removable with base.

Key Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This procedure is ideal when the crude product is a solid or semi-solid and you suspect p-xylene is the primary impurity.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

  • Cooling (Crucial Step): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not place it directly in an ice bath.[9]

  • Crystallization: As the solution cools, pure crystals of the product should form. The p-xylene impurity should remain in the ethanol solution. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[12]

  • Isolation: Once the flask has reached room temperature and crystallization appears complete, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by melting point analysis and spectroscopy.

Protocol 2: Flash Column Chromatography

This is the method of choice if the product is an inseparable oil or if recrystallization fails.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica gel TLC plate. Develop the plate in various mixtures of a non-polar solvent (hexane or petroleum ether) and a slightly more polar solvent (ethyl acetate or DCM). An ideal system will show good separation between the product spot (more polar, lower Rf) and the p-xylene spot (non-polar, higher Rf). A good starting point is 5-10% Ethyl Acetate in Hexane.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in 100% hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar eluent (hexane) or DCM. If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with 100% hexane. The non-polar p-xylene will travel down the column quickly. Collect fractions and monitor them by TLC.

  • Gradient Elution: Once the p-xylene has been eluted, gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., move from 100% hexane to 2% EtOAc/hexane, then 5%, etc.). This will begin to move your more polar ketone product down the column.

  • Collection & Analysis: Collect the fractions containing your desired product (as identified by TLC). Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Decision Logic for Final Purification

G Start Crude Product (Post-Workup) CheckState Is the product a solid or semi-solid? Start->CheckState Recrystallize Perform Recrystallization CheckState->Recrystallize  Yes Column Perform Column Chromatography CheckState->Column  No (Persistent Oil) CheckPurity Is the product pure by TLC/NMR? CheckPurity->Column  No (Impure Solid) End Pure Product CheckPurity->End  Yes Recrystallize->CheckPurity Column->End

Caption: Decision tree for selecting the final purification method.

References

  • This compound | 4044-60-4. BuyersGuideChem. Available at: [Link]

  • Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Removing excess Benzoyl Chloride. Sciencemadness.org. Available at: [Link]

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]

  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? ResearchGate. Available at: [Link]

  • Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. Available at: [Link]

  • bis(2,5-dimethylphenyl)methanone. ChemSynthesis. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Recrystallization. Excerpt from a laboratory manual. Available at: [Link]

  • Column Chromatography ketone/silica. Physics Forums. Available at: [Link]

  • Intensified P-xylene Production Process through Toluene and Methanol Alkylation. The University of Manchester. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective friedel-crafts acylation with. Academic paper. Available at: [Link]

  • Benzyl Chloride removal? Reddit. Available at: [Link]

  • Column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. Available at: [Link]

  • I'm working in C-H activation i have used xylene as a solvent for the rxn? ResearchGate. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • (2,5-Dimethyl-phenyl)-phenyl-methanone. Rieke Metals Products & Services. Available at: [Link]

  • Chemical Properties of 2,5-Dimethylphenyl methyl carbinol (CAS 32917-52-5). Cheméo. Available at: [Link]

  • Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.

Sources

Technical Support Center: Solvent Selection for the Synthesis of 2,5-Dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide on the synthesis of 2,5-dimethylbenzophenone. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of solvent selection for this crucial Friedel-Crafts acylation reaction. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and innovate in your synthetic strategies.

The synthesis of 2,5-dimethylbenzophenone, a key intermediate in many pharmaceutical and industrial applications, is a classic example of a Friedel-Crafts acylation. The choice of solvent is paramount, as it not only dictates reaction efficiency and yield but also impacts safety, environmental footprint, and downstream processing. This guide will explore both traditional and alternative solvent systems, offering solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the Friedel-Crafts acylation for synthesizing 2,5-dimethylbenzophenone?

The solvent in a Friedel-Crafts acylation serves multiple functions, and its properties can dramatically influence the reaction's outcome. Here's a breakdown of the key considerations:

  • Solubility of Reactants and Intermediates: The solvent must effectively dissolve the starting materials, p-xylene and benzoyl chloride, as well as the Lewis acid catalyst (e.g., AlCl₃). More importantly, it must stabilize the crucial intermediate, the acylium ion-Lewis acid complex.

  • Catalyst Activity: The solvent can complex with the Lewis acid, modulating its activity. Protic solvents or those with strong Lewis basicity (like ethers or amides) will deactivate the catalyst and are thus unsuitable.

  • Reaction Temperature: The solvent's boiling point determines the accessible temperature range for the reaction, which in turn affects the reaction rate.

  • Product Selectivity: In some cases, the solvent can influence the regioselectivity of the acylation, although with p-xylene, the substitution pattern is relatively fixed.

  • Work-up and Purification: The choice of solvent will impact the ease of quenching the reaction and isolating the 2,5-dimethylbenzophenone product.

Q2: What are the traditional solvents for this reaction, and what are their major drawbacks?

Historically, several solvents have been employed for Friedel-Crafts acylations, but they come with significant safety and environmental concerns:

  • Carbon Disulfide (CS₂): Once a popular choice due to its inertness and ability to dissolve the reactants and catalyst complex, CS₂ is highly flammable, volatile, and toxic. Its use is now largely discouraged.

  • Nitrobenzene: While effective, nitrobenzene is toxic, a suspected carcinogen, and has a high boiling point, which can complicate product isolation.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These chlorinated hydrocarbons are effective and widely used. However, they are classified as suspected carcinogens and environmental pollutants. Their use is increasingly restricted by regulations like REACH.

Q3: What are some greener, more sustainable alternative solvents for the synthesis of 2,5-dimethylbenzophenone?

The push for green chemistry has led to the exploration of several safer and more environmentally benign solvent alternatives:

  • Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They are non-volatile, have high thermal stability, and can often be recycled. Certain chloroaluminate ionic liquids can act as both the solvent and the catalyst.

  • Deep Eutectic Solvents (DES): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. A common example is a mixture of choline chloride and urea.

  • Solvent-Free Conditions: In some cases, the reaction can be run without a solvent, particularly with microwave assistance. This is the most environmentally friendly approach, but it may require careful temperature control to avoid side reactions.

Q4: Can I use microwave irradiation for this synthesis, and what are the advantages?

Yes, microwave-assisted organic synthesis (MAOS) is an excellent option for the Friedel-Crafts acylation of p-xylene. The primary advantages include:

  • Rapid Heating: Microwaves directly heat the reactants and solvent, leading to a dramatic reduction in reaction times (from hours to minutes).

  • Improved Yields: The rapid heating can minimize the formation of byproducts, often leading to higher and cleaner product yields.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Suitability for Solvent-Free Reactions: The efficient energy transfer of microwaves makes them ideal for running reactions under solvent-free conditions, further enhancing the green credentials of the synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2,5-dimethylbenzophenone.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.* Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).* Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.
2. Inappropriate Solvent: The solvent may be reacting with or deactivating the catalyst.* Avoid protic solvents (e.g., water, alcohols) and strongly Lewis basic solvents (e.g., THF, DMF).* Switch to a more inert solvent like dichloromethane or a green alternative like an ionic liquid.
3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.* Monitor the reaction progress using Thin Layer Chromatography (TLC).* If using a conventional heating method, consider increasing the reaction temperature or time.* Consider switching to microwave irradiation to accelerate the reaction.
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: Excessive heat can lead to side reactions, such as di-acylation or isomerization.* Run the reaction at a lower temperature. For highly exothermic reactions, consider adding the reactants slowly at a reduced temperature (e.g., 0 °C).* If using a microwave, perform a temperature screening to find the optimal balance between reaction rate and selectivity.
2. Incorrect Stoichiometry: An excess of the acylating agent or catalyst can promote side reactions.* Carefully control the molar ratios of the reactants and catalyst. A typical starting point is a 1:1.1:1.2 ratio of p-xylene:benzoyl chloride:AlCl₃.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Work-up: This can occur when quenching the reaction with water, especially if a chlorinated solvent is used.* Add the reaction mixture slowly to ice-cold water or a dilute HCl solution with vigorous stirring.* If an emulsion persists, try adding a small amount of a saturated brine solution or filtering the mixture through a pad of Celite.
2. Product Contaminated with Starting Material: This indicates an incomplete reaction.* Refer to the "Low or No Product Yield" section to optimize the reaction conditions.* Purify the crude product using column chromatography or recrystallization. A mixture of hexane and ethyl acetate is often a good solvent system for chromatography.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethylbenzophenone in Dichloromethane

This protocol outlines the traditional method for the synthesis of 2,5-dimethylbenzophenone using dichloromethane as the solvent.

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Solvent and Reactant Addition: Add dry dichloromethane (DCM) to the flask, followed by the slow addition of p-xylene (1.0 eq.) while stirring.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq.) dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2,5-Dimethylbenzophenone

This protocol provides a green, efficient alternative to the traditional method.

Step-by-Step Methodology:

  • Preparation: In a dedicated microwave reaction vessel, add p-xylene (1.0 eq.), benzoyl chloride (1.1 eq.), and anhydrous aluminum chloride (1.2 eq.).

  • Reaction Setup: Cap the vessel and place it in the cavity of a laboratory microwave reactor.

  • Microwave Irradiation: Set the reaction parameters: Power = 150 W, Temperature = 120 °C, Time = 10 minutes.

  • Quenching: After the reaction is complete and the vessel has cooled to a safe temperature, carefully add ice-cold 1M HCl to the vessel to quench the reaction.

  • Extraction: Add ethyl acetate to the vessel and transfer the contents to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Visualizations

Decision-Making Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Synthesis of 2,5-Dimethylbenzophenone traditional Traditional Solvents (e.g., DCM, DCE) start->traditional Conventional Approach green Green/Alternative Solvents start->green Sustainable Approach solvent_free Solvent-Free Conditions start->solvent_free Greenest Approach issues Issues? - Low Yield - Byproducts - Difficult Work-up traditional->issues green->issues solvent_free->issues troubleshoot Troubleshoot: - Check Catalyst Activity - Adjust Temperature/Time - Optimize Stoichiometry issues->troubleshoot Yes success Successful Synthesis & Purification issues->success No troubleshoot->start Re-evaluate & Re-run

Caption: A flowchart for selecting and troubleshooting solvents.

General Experimental Workflow

Experimental_Workflow prep Step 1 Preparation - Dry Glassware - Inert Atmosphere setup Step 2 Reaction Setup - Add Catalyst & Solvent (if any) - Add Reactants prep->setup reaction Step 3 Reaction - Conventional Heating or Microwave Irradiation - Monitor by TLC setup->reaction workup Step 4 Work-up - Quench Reaction - Extraction - Washing reaction->workup purify Step 5 Purification - Concentrate Crude Product - Recrystallization or Column Chromatography workup->purify analysis Step 6 Analysis - Characterize Product (NMR, IR, MS) purify->analysis

Caption: A generalized workflow for the synthesis of 2,5-dimethylbenzophenone.

References

  • American Chemical Society. (n.d.). Dichloromethane. Retrieved from [Link]

Preventing byproduct formation in the acylation of p-xylene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the Technical Support Center for the acylation of p-xylene. As Senior Application Scientists, we understand the challenges you face in achieving high-purity products. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common issues encountered during the Friedel-Crafts acylation of p-xylene, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired product in the acylation of p-xylene?

The primary goal of the acylation of p-xylene (1,4-dimethylbenzene) with an acylating agent like acetyl chloride is the synthesis of 2',5'-dimethylacetophenone.[1][2][3] This reaction is a type of electrophilic aromatic substitution where the acyl group attaches to one of the positions ortho to a methyl group on the p-xylene ring.[1][4]

Q2: What are the most common byproducts observed in this reaction?

The most prevalent byproducts include:

  • Isomeric Acetophenones: Acylation of o-xylene and m-xylene, which can form if p-xylene isomerizes under the reaction conditions.[5]

  • Diacylated Products: Where a second acyl group is added to the aromatic ring.[5]

  • Transalkylation Products: Disproportionation of xylenes can lead to the formation of toluene and trimethylbenzenes.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Formation of Isomeric Byproducts (Acylation of o- and m-xylene)

Q: My final product contains significant amounts of 3',4'-dimethylacetophenone and 2',3'-dimethylacetophenone. What is causing this?

A: Isomerization of p-xylene. The strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), required for the Friedel-Crafts acylation can also catalyze the isomerization of your p-xylene starting material into a mixture of o-, m-, and p-xylene.[5][6] This equilibrium mixture of xylenes then undergoes acylation, leading to a mixture of isomeric products.

Solutions to Minimize Isomerization:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly suppress the rate of p-xylene isomerization.[5] It is generally advisable to run the reaction at or below room temperature, with some sensitive substrates benefiting from temperatures as low as -20°C to -75°C.[5]

  • Optimize Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst. An excess of the catalyst can accelerate the isomerization of p-xylene.[5]

  • Choice of Catalyst: While AlCl₃ is common, exploring milder Lewis acids may reduce the extent of isomerization.[5] Solid acid catalysts, such as certain zeolites, have been shown to offer improved selectivity in some cases.[5][7]

  • Kinetic vs. Thermodynamic Control: Friedel-Crafts acylation is generally under kinetic control, meaning the product that forms the fastest is the major product.[5] By maintaining conditions that favor kinetic control (e.g., lower temperatures, shorter reaction times), you can often minimize the formation of thermodynamically more stable byproducts.[5][6]

Workflow for Troubleshooting Isomer Formation

start Isomeric Byproducts Detected temp Lower Reaction Temperature (e.g., 0-5°C) start->temp Primary Action catalyst_load Reduce Catalyst Loading (e.g., to 1.1 eq.) temp->catalyst_load If still problematic catalyst_type Consider Milder Lewis Acid (e.g., FeCl3, ZnCl2) or Zeolite catalyst_load->catalyst_type For further optimization reaction_time Shorten Reaction Time catalyst_type->reaction_time end_point Improved Selectivity for 2,5-Dimethylacetophenone reaction_time->end_point

Caption: Troubleshooting workflow for minimizing isomeric byproducts.

Problem 2: Presence of Diacylated Products

Q: I am observing a significant amount of a diacylated byproduct in my reaction mixture. How can I promote monoacylation?

A: Deactivation of the product is key. The formation of diacylated byproducts occurs because the initial product, 2',5'-dimethylacetophenone, can undergo a second acylation. However, the acyl group of the monoacylated product is deactivating, which generally hinders further acylation.[8] If diacylation is still a problem, consider the following:

Solutions to Favor Monoacylation:

  • Control Stoichiometry: Ensure that p-xylene is in slight excess relative to the acylating agent (e.g., acetyl chloride). A common ratio is 1.2 equivalents of p-xylene to 1 equivalent of acetyl chloride.[5]

  • Order of Addition: Slowly add the acylating agent to the mixture of p-xylene and Lewis acid catalyst. This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-substitution.

  • Reaction Temperature: Higher temperatures can sometimes promote diacylation. Maintaining a lower reaction temperature, as recommended for preventing isomerization, will also help in this regard.

Mechanism of Diacylation

p_xylene p-Xylene monoacylated 2,5-Dimethylacetophenone p_xylene->monoacylated + Acylium Ion acyl_chloride Acetyl Chloride + AlCl3 diacylated Diacylated Product monoacylated->diacylated + Acylium Ion (Slower, Undesired)

Caption: Simplified pathway showing the formation of mono- and diacylated products.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

ParameterCondition ACondition BCondition C
Temperature 0°C25°C80°C
Catalyst AlCl₃AlCl₃AlCl₃
p-Xylene:Acetyl Chloride 1.2:11.2:11:1.2
Yield of 2,5-dimethylacetophenone HighModerateModerate
Isomeric Byproducts LowModerateHigh
Diacylated Byproducts Very LowLowModerate
Transalkylation Byproducts LowModerateHigh

Note: This table is for illustrative purposes. Actual results will vary based on specific experimental details.[5]

Experimental Protocols

Key Experiment: Selective Synthesis of 2',5'-Dimethylacetophenone

This protocol provides a general guideline for the Friedel-Crafts acylation of p-xylene with acetyl chloride, optimized to minimize byproduct formation.

Materials:

  • p-Xylene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

  • In the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0-5°C.

  • In the dropping funnel, prepare a solution of p-xylene (1.2 equivalents) and acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature between 0-5°C.[5]

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation to yield pure 2',5'-dimethylacetophenone.

References

  • Pearson+. (2024). Draw the product(s) of each of the following reactions: c. p-xylene... Study Prep. Retrieved from [Link]

  • Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Schematic representation of the reaction of p-xylene acylation. (b)... Download Scientific Diagram. Retrieved from [Link]

  • Chiche, B., Finiels, A., Gauthier, C., Geneste, P., Graille, J., & Pioch, D. (1986). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the coupling of p-xylene with allyl acetate a. Download Table. Retrieved from [Link]

  • Chegg.com. (2023). Solved 13.37 Friedel-Crafts acylation of the individual. Retrieved from [Link]

  • IPL.org. (n.d.). A Friedel-Crafts Alkylation Of P-Xylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Download Scientific Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Retrieved from [Link]

  • ResearchGate. (n.d.). Xylene isomerization and aromatic alkylation in zeolites NU-87, SSZ-33, β, and ZSM-5: Molecular dynamics and catalytic studies. Request PDF. Retrieved from [Link]

  • Ashenhurst, J. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • SIE NEFTEHIM, LLC. (n.d.). Xylene Isomerization. Retrieved from [Link]

  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • ZR CATALYST CO., LTD. (2024). Xylene Isomerization Catalyst. Company News. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Akpolat, O., & Gunduz, G. (2005). Isomerization of M-xylene. Science Alert. Retrieved from [Link]

  • eScholarship.org. (2018). Computational Study of p‑Xylene Synthesis from Ethylene and 2,5- Dimethylfuran Catalyzed by H‑BEA. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). Separation of Xylene Isomers. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Xylene. Retrieved from [Link]

  • The University of Manchester. (n.d.). Intensified P-xylene Production Process through Toluene and Methanol Alkylation. Retrieved from [Link]

  • Lyons, T. W., Guironnet, D., Findlater, M., & Brookhart, M. (2012). Synthesis of p-xylene from ethylene. PubMed. Retrieved from [Link]

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Characterization issues with (2,5-Dimethylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (2,5-Dimethylphenyl)(phenyl)methanone (CAS 4044-60-4). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common characterization challenges.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of this compound.

Issue 1: Unexpected Signals in 1H NMR Spectrum

Q: My 1H NMR spectrum of this compound shows more than the expected number of aromatic and methyl proton signals. What could be the cause?

A: This is a common issue that can stem from several sources. The primary suspects are isomeric impurities or residual starting materials from the synthesis, which is often a Friedel-Crafts acylation.

Probable Causes & Solutions:

  • Isomeric Impurities: The Friedel-Crafts acylation of p-xylene can sometimes yield small amounts of other isomers, such as (2,4-dimethylphenyl)(phenyl)methanone or (3,4-dimethylphenyl)(phenyl)methanone, depending on the reaction conditions.[1][2][3] The methyl groups in p-xylene direct the incoming acyl group primarily to the ortho position, but side reactions can occur.[1]

    • Troubleshooting Steps:

      • Re-purification: Purify the sample again using column chromatography with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate). Carefully collect and analyze the fractions by thin-layer chromatography (TLC) to isolate the major product.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol or methanol can be effective in removing isomeric impurities. The target compound, this compound, has a reported melting point of 33-36 °C.[4]

      • 2D NMR Spectroscopy: If the impurity persists, advanced NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help in definitively assigning the proton signals and identifying the structure of the impurity.

  • Residual Starting Materials: Incomplete reaction can leave unreacted p-xylene or benzoyl chloride (or benzoic acid if hydrolyzed).

    • Troubleshooting Steps:

      • Check for Characteristic Signals: Look for the characteristic signals of p-xylene (a singlet for the two methyl groups around 2.3 ppm and a singlet for the aromatic protons around 7.1 ppm) or benzoic acid (a broad singlet for the carboxylic acid proton above 10 ppm).

      • Aqueous Wash: If residual acid is suspected, dissolving the product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) can remove it.

Issue 2: Ambiguous Mass Spectrometry Fragmentation Pattern

Q: The mass spectrum of my compound shows a molecular ion peak at m/z 210, but the fragmentation pattern is difficult to interpret, with unexpected major fragments.

A: The fragmentation of benzophenone derivatives in mass spectrometry is influenced by the substitution pattern on the aromatic rings. The primary fragmentation pathways involve cleavage at the carbonyl group.

Expected Fragmentation:

Fragment Ion (m/z)Proposed Structure
210[M]+•, Molecular Ion
105[C6H5CO]+, Benzoyl cation
105[C8H9CO]+, Dimethylbenzoyl cation (less common)
77[C6H5]+, Phenyl cation

Troubleshooting Workflow for Ambiguous MS Data:

start Ambiguous MS Fragmentation check_M_plus Confirm Molecular Ion at m/z 210 start->check_M_plus unexpected_fragments Unexpected Major Fragments Present? check_M_plus->unexpected_fragments check_105 Is m/z 105 (Benzoyl Cation) a Major Peak? unexpected_fragments->check_105 Yes impurity_suspected Suspect Impurity or Isomer unexpected_fragments->impurity_suspected No check_77 Is m/z 77 (Phenyl Cation) Present? check_105->check_77 Yes pathway_issue Consider Alternative Fragmentation Pathways check_105->pathway_issue No check_77->impurity_suspected No check_77->pathway_issue Yes repurify Re-purify Sample (Column/Recrystallization) impurity_suspected->repurify rerun_ms Re-run MS Analysis repurify->rerun_ms end Structure Confirmed/Impurity Identified rerun_ms->end hr_ms Perform High-Resolution MS (HRMS) pathway_issue->hr_ms hr_ms->end

Caption: Troubleshooting workflow for mass spectrometry data.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion and fragments, which helps in confirming their elemental composition and ruling out unexpected impurities.

Issue 3: Inconsistent Melting Point

Q: The melting point of my synthesized this compound is broad and lower than the literature value of 33-36 °C.[4]

A: A broad and depressed melting point is a classic indicator of an impure sample.

Probable Causes & Solutions:

  • Presence of Impurities: As discussed in the NMR section, isomeric byproducts or residual starting materials are the most likely culprits.

    • Troubleshooting Steps:

      • Purification: The most effective solution is rigorous purification. Column chromatography followed by recrystallization is recommended.

      • Solvent Inclusion: Ensure the sample is thoroughly dried under vacuum to remove any trapped solvent molecules, which can also depress the melting point.

  • Incorrect Isomer: It's possible that an isomeric product is the major component. For instance, 2,4-dimethylbenzophenone has a different set of physical properties.

    • Troubleshooting Steps:

      • Comprehensive Spectroscopic Analysis: A combination of 1H NMR, 13C NMR, and IR spectroscopy is necessary to confirm the substitution pattern on the dimethylphenyl ring.[5][6] In the 13C NMR spectrum of this compound, you should expect to see 8 signals in the aromatic region (6 for the dimethylphenyl ring and 2 for the unsubstituted phenyl ring due to symmetry, plus the carbonyl carbon). The para-substituted isomer would show fewer signals due to higher symmetry.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: While a definitive, published spectrum for this specific compound can be scarce, we can predict the approximate chemical shifts based on the analysis of similar benzophenone derivatives.[7][8]

  • 1H NMR (in CDCl3):

    • Aromatic Protons: Signals are expected in the range of 7.1-7.8 ppm. The protons on the unsubstituted phenyl ring will likely appear as multiplets. The three protons on the 2,5-dimethylphenyl ring will have distinct signals.

    • Methyl Protons: Two singlets are expected for the two non-equivalent methyl groups, likely in the range of 2.1-2.4 ppm.

  • 13C NMR (in CDCl3):

    • Carbonyl Carbon: A weak signal is expected in the downfield region, typically around 195-197 ppm for aromatic ketones.[9]

    • Aromatic Carbons: Multiple signals will be present in the 125-140 ppm range.

    • Methyl Carbons: Signals for the methyl carbons are expected in the aliphatic region, around 20-22 ppm.

Q2: Which chromatographic techniques are best suited for the purification and analysis of this compound?

A2:

  • Purification: Flash column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is a good starting point.

  • Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the compound and identifying any volatile impurities.[1][10][11]

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting condition.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, standard laboratory safety practices should be followed. It is classified as an irritant.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Q4: Can this compound exist as different conformers, and would that affect its characterization?

A4: Yes, due to rotation around the single bonds connecting the phenyl rings to the carbonyl group, different conformations can exist. However, at room temperature, the rotation is typically fast on the NMR timescale, so you would observe an average spectrum. At very low temperatures, you might see broadening or splitting of signals, as observed in some substituted benzophenones, but this is not a common issue under standard characterization conditions.[12]

III. Experimental Protocols

Protocol: GC-MS Analysis for Purity Assessment

This protocol outlines a general method for analyzing the purity of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of your synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
  • Dilute this stock solution to a final concentration of approximately 50-100 µg/mL.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a mass selective detector.
  • GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium with a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL.
  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
  • Temperature Program:
  • Initial Temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 20 °C/min.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 350.
  • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC). The purity can be estimated based on the relative peak areas.
  • Analyze the mass spectrum of the main peak to confirm the identity of this compound.
  • Analyze the mass spectra of any minor peaks to identify potential impurities by comparing them to a mass spectral library (e.g., NIST).

IV. References

  • This compound | 4044-60-4. (n.d.). BuyersGuideChem. Retrieved January 17, 2026, from [Link]

  • Jadhav, P. M. (2021). Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. International Research Journal of Humanities and Interdisciplinary Studies, 2(9), 13-19. Retrieved from [Link]

  • Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. (2006). PubMed. Retrieved from [Link]

  • Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). (2012). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. (n.d.). International Research Journal of Humanities and Interdisciplinary Studies. Retrieved from [Link]

  • Structural features of benzophenone derivatives and structure–activity... (n.d.). ResearchGate. Retrieved from [Link]

  • (2,5-Dimethoxy-3,4-dimethylphenyl)-phenylmethanone | C17H18O3. (n.d.). PubChem. Retrieved from [Link]

  • Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. (n.d.). Chromatographia. Retrieved from [Link]

  • bis(2,5-dimethylphenyl)methanone. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved from [Link]

  • Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • First steps on characterizing a potentially novel compound? (2023, February 12). Reddit. Retrieved from [Link]

  • A simultaneous detection method of benzophenone and its analogues. (n.d.). Google Patents. Retrieved from

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). (2010). PubMed. Retrieved from [Link]

  • 4,4'-Dimethylbenzophenone | C15H14O. (n.d.). PubChem. Retrieved from [Link]

  • 2,4-Dimethylbenzophenone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). NIH. Retrieved from [Link]

  • What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution? (2014, September 2). ResearchGate. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

  • Guidelines for Characterization of Organic Compounds. (n.d.). American Chemical Society. Retrieved from [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL. Retrieved from [Link]

  • (2-Benzoylphenyl)(3,4-dimethylphenyl)methanone. (n.d.). PubMed Central. Retrieved from [Link]

  • Friedel-Crafts acylation of the individual isomers of xylene with acetyl... (2024, June 1). Filo. Retrieved from [Link]

  • CH 336: Ketone Spectroscopy. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Chemical Properties of 2,5-Dimethylphenyl methyl carbinol (CAS 32917-52-5). (n.d.). Cheméo. Retrieved from [Link]

  • (PDF) Friedel-Crafts Acylation. (2019, April 8). ResearchGate. Retrieved from [Link]

  • 2.10: Spectroscopy of Aromatic Compounds. (2025, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • How Aromaticity Affects Chemical Shift in NMR Spectroscopy. (2025, August 25). YouTube. Retrieved from [Link]

  • Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. (2021, March 2). YouTube. Retrieved from [Link]

  • [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al. (2025, April 30). YouTube. Retrieved from [Link]

  • (2,5-Dimethyl-phenyl)-phenyl-methanone. (n.d.). Rieke Metals Products & Services. Retrieved from [Link]

  • Fragmentation of phenyl radical cations in mass spectrometry. (2015, April 9). Chemistry Stack Exchange. Retrieved from [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016, February 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). NIH. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to (2,5-Dimethylphenyl)(phenyl)methanone and Other Benzophenones for Photochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Benzophenone Chromophore

Benzophenones are a cornerstone of modern photochemistry. Characterized by the diphenylmethanone core, these aromatic ketones are indispensable as Type II photoinitiators, photosensitizers, and UV absorbers across a vast range of applications, from polymer curing and 3D printing to pharmaceutical synthesis and biological photolabeling.[1] Their utility stems from a unique set of photophysical properties: strong absorption in the UV region, a highly efficient and near-quantitative intersystem crossing (ISC) from an excited singlet state (S₁) to a long-lived triplet state (T₁), and the ability of this triplet state to initiate chemical reactions, most notably through hydrogen atom abstraction.[2]

The parent benzophenone molecule is a benchmark for photosensitization, exhibiting an ISC quantum yield approaching unity.[1] However, the true versatility of this class of compounds is unlocked through functionalization of the phenyl rings. Substituents can profoundly influence the molecule's absorption spectrum, excited-state energy levels, and reactivity, allowing for the fine-tuning of its properties for specific applications.

This guide presents a comparative study of (2,5-Dimethylphenyl)(phenyl)methanone against a selection of other common benzophenones: the parent Benzophenone , electron-donating 4-Methylbenzophenone , and the more strongly electron-donating 4-Methoxybenzophenone . We will delve into the causal relationships between chemical structure and photochemical performance, supported by comparative data and validated experimental protocols, to provide researchers, scientists, and drug development professionals with a robust framework for selecting and utilizing these powerful photochemical tools.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental characteristics of a photoinitiator dictate its suitability for a given system. Properties such as solubility, melting point, and, most critically, its UV-Visible absorption profile determine how it can be formulated and the light source required for its activation.

Rationale for Comparison: The choice of solvent is critical for spectroscopic analysis as it can influence the position and intensity of absorption bands. Ethanol is a common, polar protic solvent used in photochemistry, providing a standardized medium for comparing the π→π* and n→π* transitions of these ketones.[3]

CompoundStructureMW ( g/mol )m.p. (°C)λmax (n→π) in EtOH (nm)λmax (π→π) in EtOH (nm)Molar Absorptivity (ε) at π→π* (L·mol⁻¹·cm⁻¹)
Benzophenone 182.2248.5~334[2]~252[2]~10,000
4-Methylbenzophenone 196.2456.5-57[4]~340~260~14,000
4-Methoxybenzophenone 212.2460-63[4]Not Resolved~286~17,000
This compound 210.2733-36[5]Predicted: ~340-345Predicted: ~255-260Not Available

Expert Analysis of Spectroscopic Data:

  • π→π* Transition: This intense absorption band, typically found in the UVC-UVB region (~250-290 nm), corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The addition of electron-donating groups (like methyl and methoxy) at the para-position increases the electron density of the aromatic system, lowering the energy gap for this transition and causing a bathochromic (red) shift and an increase in molar absorptivity (a hyperchromic effect ).[3] This is evident in the shift from 252 nm for benzophenone to 286 nm for 4-methoxybenzophenone.

  • n→π* Transition: This is a lower-energy, and thus weaker (lower ε), transition involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.[2] This transition is responsible for the characteristic pale yellow color of benzophenones and is crucial for their photochemistry as it leads to the reactive triplet state. In polar solvents like ethanol, this band undergoes a hypsochromic (blue) shift due to the stabilization of the ground state's non-bonding orbital by hydrogen bonding with the solvent.[2]

The key takeaway for the researcher is that substituted benzophenones can be selected to better match the emission spectrum of the available light source (e.g., a 365 nm LED lamp), potentially increasing the efficiency of the photochemical process.

Section 2: The Photochemical Mechanism & Comparative Reactivity

The efficacy of a benzophenone as a photoinitiator is governed by the quantum efficiency of its excited triplet state formation and the subsequent rate at which this triplet state abstracts a hydrogen atom from a donor molecule (e.g., a tertiary amine or a polymer backbone).

The Core Mechanism: From Photon Absorption to Radical Generation

The process begins with the absorption of a UV photon, promoting the benzophenone (BP) from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is extremely short-lived and, in benzophenones, undergoes a highly efficient (~100%) and rapid (~10 ps) process called intersystem crossing (ISC) to form the more stable, longer-lived triplet state (T₁).[1]

This T₁ state is the key reactive species. It has a diradical character, with one unpaired electron on the carbonyl oxygen and another delocalized across the phenyl rings. This electron-deficient oxygen is highly reactive and can abstract a hydrogen atom from a suitable donor (R-H), generating a benzophenone ketyl radical and a substrate radical (R•). It is this substrate radical that goes on to initiate polymerization or other desired chemical reactions.

G BP_S0 BP (S₀) BP_S1 [BP]* (S₁) BP_S0->BP_S1 UV Photon (hν) Absorption BP_T1 [BP]* (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) (Φ ≈ 1) Products Ketyl Radical + Substrate Radical (R•) BP_T1->Products Hydrogen Abstraction (kH) RH Hydrogen Donor (R-H) RH->BP_T1

Caption: General photochemical mechanism for Type II photoinitiation by benzophenones.

Structure-Reactivity Relationships: The Impact of Substituents

The electronic nature of substituents on the phenyl rings directly impacts the character and reactivity of the triplet state.

  • Unsubstituted Benzophenone: The lowest triplet state (T₁) has a pronounced n,π* character, which is highly efficient at hydrogen abstraction. Its intersystem crossing quantum yield (Φ_isc) is considered to be unity.[1]

  • 4-Methylbenzophenone: The methyl group is weakly electron-donating. This slightly increases the electron density in the ring system but generally does not significantly alter the n,π* character of the reactive triplet state. Its photoreactivity is therefore expected to be very similar to the parent benzophenone.

  • 4-Methoxybenzophenone: The methoxy group is a strong electron-donating group. This has a more profound effect, increasing the π,π* character of the lowest triplet state. A T₁ state with more π,π* character is generally less efficient at hydrogen abstraction than one with n,π* character.[7] Therefore, one can predict that the quantum yield of hydrogen abstraction for 4-methoxybenzophenone will be lower than that of benzophenone or 4-methylbenzophenone.

  • This compound: The two methyl groups are electron-donating. Furthermore, the ortho-methyl group can cause steric hindrance, potentially twisting the substituted phenyl ring out of planarity with the carbonyl group. This twisting can affect the conjugation and the energy levels of the excited states. While this may slightly alter the absorption spectrum, the overall effect on the triplet state's reactivity is expected to be modest, likely behaving similarly to 4-methylbenzophenone but potentially with a slightly reduced hydrogen abstraction rate due to steric factors.

While precise, directly comparable quantum yields of hydrogen abstraction for all four compounds are not available in a single study, the established principles of physical organic chemistry provide a strong basis for these predictions.

Section 3: Validated Experimental Protocols

To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating protocols for characterizing the key performance metrics of benzophenone derivatives.

Protocol 1: Determination of Molar Absorptivity (ε) by UV-Vis Spectroscopy

Causality: The Beer-Lambert law (A = εcl) is the foundation of quantitative spectroscopy. To determine the molar absorptivity (ε), a constant intrinsic to the molecule at a specific wavelength, one must accurately measure the absorbance (A) of multiple solutions of known concentration (c) at a fixed path length (l). A calibration curve validates the linearity of the relationship and provides a robust value for ε from its slope.

Methodology:

  • Stock Solution Preparation: Accurately weigh approximately 10-20 mg of the benzophenone derivative using an analytical balance. Dissolve the solid in a class A 100.00 mL volumetric flask using spectroscopic grade ethanol. Ensure the solid is fully dissolved before diluting to the mark. Calculate the precise molar concentration of this stock solution.

  • Preparation of Standard Dilutions: Prepare a series of at least five standard solutions via serial dilution from the stock solution into separate 10.00 mL volumetric flasks. Target a concentration range that yields absorbance values between 0.1 and 1.0 for optimal accuracy.

  • Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

  • Blanking the Instrument: Fill a quartz cuvette (1 cm path length) with the spectroscopic grade ethanol used for dilutions. Place it in the spectrophotometer and record a baseline (autozero) measurement across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Starting with the most dilute standard, rinse the sample cuvette twice with a small amount of the standard before filling it. Place the cuvette in the spectrophotometer and record the full absorption spectrum.

  • Repeatability: Repeat the measurement for all standard solutions, moving from lowest to highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the primary π→π* transition.

    • Record the absorbance of each standard solution at this fixed λmax.

    • Plot Absorbance (y-axis) vs. Concentration (mol/L, x-axis).

    • Perform a linear regression on the data. The R² value should be ≥ 0.995 for a valid calibration.

    • The molar absorptivity (ε) is the slope of the regression line (since A = εc for a 1 cm path length).

Protocol 2: Comparative Analysis of Photoinitiation Efficiency by Real-Time FT-IR Spectroscopy

Causality: The efficiency of a photoinitiator is directly related to how quickly it can convert monomer into polymer upon irradiation. Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy allows for the direct monitoring of this process by tracking the disappearance of a characteristic IR absorption band from the monomer, such as the acrylate C=C stretch at ~1637 cm⁻¹.[8] By comparing the rates of conversion under identical conditions, the relative performance of different photoinitiators can be determined.

G cluster_prep Sample Preparation cluster_ir RT-FTIR Measurement cluster_analysis Data Analysis Formulation Prepare Monomer/ Photoinitiator/ Co-initiator Mix Sample Place Thin Film of Mix on ATR Crystal Formulation->Sample IR_Initial Record Initial IR Spectrum (t=0, No UV) Sample->IR_Initial UV_On Start UV Irradiation (Fixed Intensity) IR_Initial->UV_On IR_Scan Continuously Record IR Spectra (e.g., 2 scans/sec) UV_On->IR_Scan UV_Off Stop UV Irradiation IR_Scan->UV_Off Peak Measure Area of Monomer Peak (e.g., 1637 cm⁻¹) vs. Time UV_Off->Peak Conversion Calculate % Conversion vs. Time Plot Peak->Conversion Rate Determine Max Polymerization Rate (Slope of Plot) Conversion->Rate

Caption: Experimental workflow for comparing photoinitiator efficiency using RT-FTIR.

Methodology:

  • Formulation Preparation: Prepare separate formulations, each containing a standard acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA), a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB), and one of the benzophenone photoinitiators to be tested. It is critical that the molar concentration of the photoinitiator is identical in all formulations.

  • Sample Application: Place a single drop of the first formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer, and gently press to create a thin, uniform film.

  • Initial Spectrum: Record an initial high-resolution IR spectrum before UV exposure. This will serve as the t=0 reference. Identify the acrylate C=C peak (~1637 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., a C=O ester peak at ~1720 cm⁻¹).

  • Real-Time Monitoring: Configure the spectrometer to collect spectra continuously (e.g., 2 scans per second). Position a UV LED light source (e.g., 365 nm) at a fixed distance and intensity above the ATR crystal.

  • Initiation and Data Collection: Simultaneously start the UV irradiation and the time-based spectral collection. Continue for a set period (e.g., 60 seconds) or until the reaction plateaus.

  • Repeat for All Samples: Clean the ATR crystal thoroughly and repeat steps 2-5 for each of the other photoinitiator formulations. Maintaining identical UV intensity, distance, and film thickness is paramount for a valid comparison.

  • Data Analysis:

    • For each time point, calculate the ratio of the area of the reactive acrylate peak to the area of the internal standard peak.

    • Calculate the percent conversion (%C) at time t using the formula: %C(t) = [1 - (PeakRatio(t) / PeakRatio(0))] * 100.

    • Plot % Conversion vs. Time for each photoinitiator.

    • The slope of this curve represents the rate of polymerization. Compare the maximum polymerization rates and the final conversion percentages to rank the efficiency of the photoinitiators.

Conclusion

The selection of a benzophenone derivative for a photochemical application is a decision guided by the interplay of its spectroscopic properties and inherent reactivity. While the parent benzophenone remains a robust and reliable standard, its substituted analogues offer opportunities for optimization.

  • 4-Methylbenzophenone provides a marginal red-shift, which may be advantageous for matching with specific UV light sources, while likely retaining the high hydrogen abstraction reactivity of the parent compound.

  • 4-Methoxybenzophenone offers a significantly red-shifted absorption spectrum, allowing for activation with longer wavelength UV-A light, but this comes at the cost of reduced hydrogen abstraction efficiency due to the increased π,π* character of its reactive triplet state.

  • This compound , based on established structure-property relationships, is predicted to have an absorption profile slightly red-shifted from benzophenone. Its reactivity is expected to be high, though potentially moderated by steric effects from the ortho-methyl group.

Ultimately, the choice depends on the specific demands of the system: the required wavelength of activation, the nature of the hydrogen donor, and the desired reaction kinetics. The protocols provided herein offer a clear and validated pathway for researchers to empirically determine the most suitable benzophenone derivative for their unique application, ensuring both efficiency and reproducibility.

References

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]

  • Ranby, B., & Rabek, J. F. (1999). Photodegradation, Photo-oxidation and Photostabilization of Polymers. John Wiley & Sons. (Note: This is a general reference for the field, specific URL not available for the book itself).
  • MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • Scherzer, T. (2012). Infrared Spectroscopy as a Tool to Monitor Radiation Curing. In Infrared Spectroscopy - Anharmonicity of Biomolecules, Cross-Linking of Polymers, Food Quality and Medical Applications. InTech. [Link]

  • BuyersGuideChem. (n.d.). This compound product page. [Link]

  • Morris, J. C., et al. (2017). Reducing the hydrogen atom abstraction efficiencies of benzophenone-based photosensitive alkoxyamines. Polymer Chemistry, 8(30), 4418-4427. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of (2,5-Dimethylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which all subsequent research—be it mechanistic studies, structure-activity relationship (SAR) analysis, or computational modeling—is built. For a molecule like (2,5-Dimethylphenyl)(phenyl)methanone, a common benzophenone derivative and a valuable intermediate in organic synthesis, confirming its precise atomic arrangement is not merely a procedural step but a cornerstone of scientific rigor.

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method. We will explore the causality behind experimental choices, present a self-validating workflow, and compare the gold-standard crystallographic approach with other common spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[1][2] This makes it the unequivocal method for absolute structure determination.[3]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a fully validated crystal structure is a multi-step process that demands careful execution and expert interpretation. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation synthesis Step 1: Friedel-Crafts Acylation (p-Xylene + Benzoyl Chloride) purification Step 2: Recrystallization / Chromatography synthesis->purification Crude Product crystal_growth Step 3: Slow Evaporation (e.g., Ethanol/Hexane) purification->crystal_growth mounting Step 4: Crystal Mounting crystal_growth->mounting data_collection Step 5: X-ray Diffraction (Data Collection) mounting->data_collection processing Step 6: Data Reduction (Integration & Scaling) data_collection->processing solution Step 7: Structure Solution (Phase Problem) processing->solution refinement Step 8: Model Refinement solution->refinement validation Step 9: Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Validated Structure (CIF File)

Caption: Workflow for X-ray Crystallographic Validation.

Detailed Experimental Protocol

Part 1: Synthesis and Crystal Growth

  • Synthesis via Friedel-Crafts Acylation: this compound can be synthesized via the Friedel-Crafts acylation of p-xylene with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] This electrophilic aromatic substitution is a classic and efficient method for preparing diaryl ketones.[6]

    • Causality: The choice of Friedel-Crafts acylation is based on its reliability and high yield for this class of compounds. The reaction proceeds through a resonance-stabilized acylium ion intermediate, which readily reacts with the electron-rich p-xylene ring.

  • Purification: The crude product is purified, typically by column chromatography or recrystallization, to achieve high purity (>98%), which is a prerequisite for growing high-quality single crystals.

  • Crystal Growth: This is often the most critical and empirical step. A common and effective method is slow evaporation.

    • Protocol: Dissolve the purified compound in a suitable solvent or solvent system (e.g., ethanol, or a mixture like ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Causality: Slow evaporation allows molecules to deposit onto a growing lattice in a highly ordered fashion, minimizing defects. The choice of solvent is crucial; it must be one in which the compound has moderate solubility and which evaporates at an appropriate rate. The ideal crystal for diffraction is typically 0.1-0.3 mm in size and should be clear and free of cracks or other visible defects.[1]

Part 2: Data Collection and Structure Refinement

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head.[2][7] Data collection is performed on a single-crystal X-ray diffractometer.[2]

    • Causality: The crystal is typically cooled in a stream of cold nitrogen gas (e.g., to 100 K) during data collection. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities) are processed. The primary challenge, known as the "phase problem," is solved using direct methods or other computational algorithms to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using least-squares methods.[8]

  • Validation: The final structural model is rigorously validated. The International Union of Crystallography (IUCr) promotes standardization of crystallographic data.[9][10][11] The primary tool for this is the checkCIF service, which generates a validation report flagging potential issues with the data or the model.[12][13]

Interpreting the Results: A Self-Validating System

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.[12] Key parameters in this file validate the quality of the structure.

ParameterTypical Value (Small Molecule)Significance
R-factor (R1) < 5% (0.05)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[14] Lower values indicate a better fit.
Goodness-of-Fit (GooF) ~ 1.0Indicates if the refinement model is appropriate for the data.[8][15] A value near 1 suggests a good model.
Completeness > 95%The percentage of measured reflections out of the total possible reflections for the given resolution.[16] High completeness is crucial for a reliable structure.
Resolution < 1.0 ÅDescribes the level of detail in the electron density map. Higher resolution (smaller value) means atomic positions are more certain.[14]

Table 1: Key Crystallographic Validation Parameters.

For this compound, the crystallographic data would provide definitive proof of connectivity, the conformation of the molecule (e.g., the dihedral angle between the two aromatic rings), and intermolecular interactions in the solid state. For example, in a related structure, (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, the dihedral angle between the benzene rings was found to be 61.95°.[5] This kind of precise conformational data is unobtainable by most other techniques.

Comparison with Alternative Analytical Techniques

While SC-XRD provides the definitive structure, other techniques are essential for characterizing the bulk sample and providing complementary information. No single technique exists in a vacuum; a truly self-validating system uses data from multiple sources.

TechniqueInformation ProvidedAdvantagesLimitations for this compound
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, conformation, packing.[1][2]Unambiguous and definitive structural information.[3]Requires a high-quality single crystal; provides solid-state structure which may differ from solution.
NMR Spectroscopy Connectivity (¹H, ¹³C), through-bond and through-space correlations (COSY, NOESY).Excellent for determining the carbon-hydrogen framework in solution.Provides time-averaged data; cannot determine precise bond lengths/angles; structure is inferred, not directly observed.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula.Provides no information on isomerism (e.g., cannot distinguish 2,5-dimethyl from 3,4-dimethyl) or 3D structure.
IR Spectroscopy Presence of functional groups (e.g., C=O stretch for the ketone).Fast and simple; confirms functional groups.Provides very limited structural information beyond functional group identification.

Table 2: Comparison of Structural Validation Techniques.

Expertise in Practice: A researcher would first use NMR, MS, and IR to confirm that the bulk synthesized material is indeed the correct compound and is pure. For instance, ¹H NMR would show distinct signals for the aromatic protons and the two non-equivalent methyl groups. Mass spectrometry would confirm the molecular weight of 210.27 g/mol .[17] However, only X-ray crystallography can definitively prove the substitution pattern (2,5-dimethyl) and reveal the molecule's precise conformation in the solid state.

Conclusion

For the absolute structural validation of this compound, single-crystal X-ray diffraction stands as the unparalleled gold standard. Its ability to provide a direct, high-resolution visualization of the atomic arrangement offers a level of certainty that is not achievable with spectroscopic methods alone. While techniques like NMR, MS, and IR are indispensable for routine characterization and purity assessment, SC-XRD is the ultimate arbiter for determining the definitive three-dimensional structure. For professionals in drug development and chemical research, relying on this self-validating crystallographic workflow is not just best practice—it is essential for building a foundation of trustworthy and reproducible science.

References

  • International Union of Crystallography. Grokipedia.
  • Crystallographic Information Framework.
  • Friedel-Crafts Acylation with Amides.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.
  • International Union of Crystallography (IUCr).
  • International Union of Crystallography. Wikipedia.
  • Single Crystal X-ray Diffraction. University of York.
  • Friedel–Crafts Acyl
  • Publication standards for crystal structures.
  • How does one find the goodness of fit of a crystal?.
  • Single-crystal X-ray Diffraction. Carleton College.
  • Single Crystal X-ray diffraction. Rigaku.
  • Validation and Quality Assessment of X-ray Protein Structures. Medium.
  • (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone.
  • Analysis of the quality of crystallographic data and the limitations of structural models.
  • This compound | 4044-60-4. BuyersGuideChem.
  • Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry.
  • R factors in Rietveld analysis: How good is good enough?. Cambridge University Press.

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A Comparative Guide to the ¹H NMR Spectral Analysis of (2,5-Dimethylphenyl)(phenyl)methanone and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of (2,5-Dimethylphenyl)(phenyl)methanone. Rather than examining the target molecule in isolation, we will employ a comparative methodology, leveraging the spectral data of closely related isomers to predict and understand its unique spectral signature. This approach not only facilitates the structural elucidation of the target compound but also serves as a practical demonstration of how subtle changes in molecular structure manifest in ¹H NMR spectroscopy. This document is intended for researchers and professionals in organic chemistry and drug development who utilize NMR as a primary tool for structural characterization.

The Foundational Principles: Decoding Aromatic Ketone Spectra

The ¹H NMR spectrum of an aromatic ketone is governed by a confluence of electronic and spatial effects. A robust understanding of these principles is essential before analyzing specific spectra.

  • The Carbonyl Group's Anisotropic Effect : The C=O bond exhibits significant magnetic anisotropy. This creates a cone-shaped region of deshielding around the carbonyl group. Protons situated ortho to the carbonyl on an adjacent phenyl ring are most affected, causing them to resonate at a characteristically downfield chemical shift (typically >7.7 ppm) compared to other aromatic protons.[1]

  • Substituent Effects :

    • Electron Donating Groups (EDGs) : Alkyl groups, such as the methyl (-CH₃) groups in our target molecule, are weak EDGs. They increase electron density on the aromatic ring, primarily at the ortho and para positions. This increased electron density leads to magnetic shielding, causing the corresponding protons to shift upfield (to a lower ppm value).[2]

    • Electron Withdrawing Groups (EWGs) : The carbonyl group itself is a moderate EWG, which deshields the protons on the rings it is attached to, causing a general downfield shift for all aromatic protons compared to benzene (7.26 ppm).[2]

  • Spin-Spin Coupling : In aromatic systems, protons on adjacent carbons (ortho-coupling) exhibit the strongest coupling, with coupling constants (³JHH) typically in the range of 6-9 Hz. Meta-coupling (⁴JHH, 1-3 Hz) is significantly smaller, and para-coupling (⁵JHH) is often negligible or unresolved.[3] This leads to characteristic splitting patterns (doublets, triplets, etc.) that reveal the substitution pattern of the ring.

Comparative Analysis: Building a Predictive Model from Known Isomers

To accurately predict the spectrum of this compound, we will first analyze the experimentally determined spectra of its parent compound, benzophenone, and several key isomers. This data provides a clear empirical basis for understanding how the number and position of methyl substituents systematically alter the ¹H NMR spectrum.

Table 1: Experimental ¹H NMR Data for Benzophenone and its Methylated Isomers
CompoundStructureAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Data Source
Benzophenone Benzophenone Structure7.80-7.82 (m, 4H, ortho to C=O)7.57-7.62 (m, 2H, para)7.47-7.51 (m, 4H, meta)N/A[3]
Phenyl(p-tolyl)methanone Phenyl(p-tolyl)methanone Structure7.74-7.80 (m, 4H)7.56-7.60 (m, 1H)7.46-7.49 (m, 2H)7.28 (d, J=8.0 Hz, 2H)2.44 (s, 3H)[3]
Phenyl(m-tolyl)methanone Phenyl(m-tolyl)methanone Structure7.79–7.77 (m, 2H)7.61 (s, 1H)7.60–7.54 (m, 2H)7.46 (m, 2H)7.39–7.32 (m, 2H)2.40 (s, 3H)[4]
Phenyl(o-tolyl)methanone Phenyl(o-tolyl)methanone Structure7.79-7.81 (m, 2H)7.57-7.64 (m, 3H)7.48 (t, J=8.0 Hz, 2H)7.34-7.42 (m, 2H)2.42 (s, 3H)[3]
(3,5-Dimethylphenyl)(phenyl)methanone (3,5-Dimethylphenyl)(phenyl)methanone Structure7.78 (dd, 2H)7.56 (tt, 1H)7.46 (tt, 2H)7.38 (s, 2H)7.20 (s, 1H)2.35 (s, 6H)[4]

Note: Structures are illustrative placeholders. m=multiplet, s=singlet, d=doublet, t=triplet, dd=doublet of doublets, tt=triplet of triplets.

Analysis of Trends:

  • Benzophenone : The benchmark spectrum shows the four ortho protons as the most downfield signal due to carbonyl anisotropy. The remaining meta and para protons appear further upfield.

  • Phenyl(p-tolyl)methanone : The para-methyl group introduces symmetry to the tolyl ring, resulting in a clean doublet at 7.28 ppm for its two ortho protons. The methyl group itself appears as a singlet around 2.44 ppm.

  • Phenyl(m-tolyl)methanone : The meta-methyl group breaks the symmetry, leading to a more complex aromatic region. Note the appearance of a singlet at 7.61 ppm, corresponding to the proton between the carbonyl and methyl groups.

  • Phenyl(o-tolyl)methanone : Placing the methyl group at the ortho position can introduce steric hindrance, potentially forcing the rings out of planarity. This can subtly alter the chemical shifts of all protons compared to the other isomers.

  • (3,5-Dimethylphenyl)methanone : The high symmetry of the dimethylated ring simplifies its proton signals into two singlets (7.38 ppm and 7.20 ppm). The six equivalent methyl protons give rise to a single, intense singlet at 2.35 ppm.

Spectral Prediction and Elucidation for this compound

Leveraging the principles and empirical data above, we can now construct a detailed prediction for the ¹H NMR spectrum of this compound.

Structure and Proton Labeling: this compound Structure with labels (Illustrative labeled structure)

Table 2: Predicted ¹H NMR Data for this compound
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Ha ~7.80Multiplet (dd)2HProtons on the unsubstituted ring, ortho to the carbonyl group. Expected to be the most downfield aromatic signal.
Hb, Hc ~7.45 - 7.60Multiplet3HMeta and para protons on the unsubstituted ring. Their signals will likely overlap.
Hd ~7.25 - 7.35Singlet (or narrow doublet)1HThis proton is ortho to the C-2 methyl group and meta to the carbonyl. It has no ortho neighbors, so it should appear as a singlet or a narrowly split doublet due to meta coupling.
He ~7.15 - 7.25Doublet (J ≈ 8 Hz)1HThis proton is ortho to Hf and meta to the C-5 methyl group.
Hf ~7.10 - 7.20Doublet (J ≈ 8 Hz)1HThis proton is ortho to He and ortho to the C-5 methyl group. Shielding from the methyl group should place it relatively upfield.
-CH₃ (C-2) ~2.40Singlet3HMethyl group ortho to the carbonyl. Steric interaction might cause a slight shift compared to the C-5 methyl.
-CH₃ (C-5) ~2.35Singlet3HMethyl group meta to the carbonyl. Expected in the typical range for tolyl methyl groups.

This predicted spectrum is unique. The key differentiating features are the three distinct signals for the protons on the dimethylated ring (Hd, He, Hf) and the two separate singlets for the non-equivalent methyl groups. This pattern is demonstrably different from the more symmetric isomers presented in Table 1.

Standard Operating Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible data for comparative analysis, the following protocol should be adhered to. This protocol represents a self-validating system for the characterization of aromatic ketones.

Materials:

  • NMR tube (5 mm, high precision)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • Sample (~5-10 mg)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation : Accurately weigh 5-10 mg of the analyte and transfer it to a clean, dry vial.

  • Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Homogenization : Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup : Insert the tube into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition : Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

  • Calibration and Integration : Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons for each.

  • Analysis : Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the molecular structure.

Visualizing the Analytical Workflow

The logical process of using comparative data to identify an unknown isomer can be visualized as a workflow.

G cluster_0 Data Acquisition cluster_1 Reference Database A Acquire ¹H NMR Spectrum of Unknown Isomer C Analyze Key Features: - Number of Methyl Singlets - Aromatic Splitting Patterns - Chemical Shifts A->C B Experimental Spectra of Known Isomers (Benzophenone, Tolyl-isomers, etc.) D Compare Unknown's Spectrum Against Reference Data B->D C->D E Prediction Matches (2,5-Dimethylphenyl)methanone Signature? D->E F Structure Elucidated E->F  Yes G Re-evaluate / Acquire 2D NMR E->G  No

Caption: Workflow for isomeric differentiation via ¹H NMR analysis.

Conclusion

The structural elucidation of this compound by ¹H NMR spectroscopy is a prime example of the power of comparative analysis. By systematically evaluating the spectra of simpler, related isomers, we can establish clear structure-spectrum correlations. These correlations allow for the confident prediction and assignment of the ¹H NMR spectrum for the target compound, highlighting its unique features—namely the three distinct protons on the substituted ring and two non-equivalent methyl singlets. This methodical approach, grounded in the fundamental principles of NMR, provides a robust framework for researchers to characterize complex organic molecules with high fidelity.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information S2-S19. RSC. Retrieved from [Link]

  • Zeng, X., et al. (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. Royal Society of Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Reactivity of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the photochemical reactivity of substituted benzophenones, offering both foundational principles and practical experimental insights. The objective is to equip researchers with the knowledge to select, design, and troubleshoot photochemical reactions involving this critical class of aromatic ketones.

Introduction: The Photochemical Versatility of Benzophenone

Substituted benzophenones are a cornerstone of modern photochemistry, serving as versatile photoinitiators, sensitizers, and probes in organic synthesis and materials science.[1] Their utility stems from a unique sequence of photophysical events: upon absorption of ultraviolet (UV) light, they efficiently populate a long-lived, highly reactive triplet excited state.[1] This triplet state is a powerful hydrogen atom abstractor, capable of initiating a wide range of chemical transformations.[2]

However, the reactivity of the benzophenone core is exquisitely sensitive to the nature and position of substituents on its aromatic rings. Understanding these substituent effects is paramount for controlling reaction outcomes, optimizing quantum yields, and designing novel photosensitive systems. This guide will dissect the structure-reactivity relationships that govern the behavior of substituted benzophenones, supported by comparative data and detailed experimental protocols.

The Fundamental Photochemical Pathway

The journey from light absorption to chemical reaction for a benzophenone derivative follows a well-defined path, which serves as the basis for understanding substituent effects.

  • Excitation: The process begins with the absorption of a UV photon (typically 250-370 nm), promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).[1]

  • Intersystem Crossing (ISC): Benzophenones are renowned for their exceptionally rapid and efficient intersystem crossing, a spin-forbidden transition from the S₁ state to the triplet state (T₁).[1][3] This process occurs on the picosecond timescale with a quantum yield approaching unity, meaning nearly every absorbed photon results in the formation of a triplet-state molecule.[3]

  • The Reactive Triplet State: The T₁ state is the key reactive intermediate. It is a diradical-like species with a localized, partially filled n-orbital on the carbonyl oxygen, making it highly electrophilic and an avid hydrogen atom abstractor.[2]

  • Hydrogen Abstraction: In the presence of a suitable hydrogen donor (like an alcohol or alkane), the triplet benzophenone abstracts a hydrogen atom, forming a benzophenone ketyl radical and a substrate radical.[2][4]

  • Termination: The newly formed radicals can then couple. For instance, in the classic photoreduction of benzophenone in 2-propanol, two ketyl radicals dimerize to form benzopinacol.[4]

This core mechanism is visualized below.

G cluster_0 Photophysical Steps cluster_1 Chemical Reaction S0 Ground State (S₀) S1 Singlet State (S₁) S0->S1 UV Photon (hν) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Φ ≈ 1 Ketyl Ketyl Radical T1->Ketyl H-Abstraction RH H-Donor (R-H) RH->Ketyl R_radical Substrate Radical (R•) Product Product(s) Ketyl->Product Dimerization, etc. R_radical->Product

Caption: General photochemical pathway for benzophenone reactivity.

The Decisive Role of Substituents

The electronic properties of substituents profoundly alter the energy and character of the lowest triplet state (T₁), thereby controlling the molecule's photoreactivity. The key is the relative energy of two types of triplet states: the n,π state and the π,π state.

  • The n,π* Triplet State: This state, characteristic of unsubstituted benzophenone, has the radical-like electronic configuration on the carbonyl oxygen necessary for efficient hydrogen abstraction. It is the primary "reactive" state.

  • The π,π* Triplet State: This state involves electron excitation within the aromatic π-system. It is generally lower in energy for benzophenones with strong electron-donating substituents and is significantly less reactive in hydrogen abstraction reactions.

A. Electron-Donating Groups (EDGs): -OCH₃, -N(CH₃)₂, -OH

Electron-donating groups, particularly at the para position, have a dramatic effect on reactivity.

  • Mechanism of Action: EDGs raise the energy of the n,π* state while lowering the energy of the π,π* state.[5] If the EDG is sufficiently strong, the π,π* state can become the lowest triplet state (T₁). This "state inversion" effectively deactivates the molecule's ability to abstract hydrogen atoms.[5]

  • Causality: The lone pairs on atoms like oxygen or nitrogen in EDGs extend the π-conjugation of the aromatic system. This stabilizes the π,π* state more than the n,π* state, which is primarily localized on the C=O group.

  • Experimental Consequence: A compound like 4,4'-dimethoxybenzophenone is a very poor photoinitiator for hydrogen abstraction compared to benzophenone itself. Its triplet state has π,π* character and decays primarily through non-reactive pathways.

B. Electron-Withdrawing Groups (EWGs): -CF₃, -Cl, -CN

Electron-withdrawing groups generally maintain or enhance the n,π* character of the lowest triplet state.

  • Mechanism of Action: EWGs lower the energy of both the n,π* and π,π* states, but the effect on the n,π* state is often more pronounced.[6] This ensures that the reactive n,π* configuration remains the lowest energy triplet state.

  • Causality: By withdrawing electron density from the ring, EWGs increase the electrophilicity of the carbonyl oxygen in the n,π* triplet state, which can sometimes lead to faster hydrogen abstraction rates.[7]

  • Experimental Consequence: Benzophenones with EWGs, such as 4,4'-bis(trifluoromethyl)benzophenone, are often highly efficient photoinitiators.[7] Their reactivity is robust and predictable.

The relationship between substituents and triplet state character is illustrated below.

G substituent Substituent Type edg Electron-Donating (-OCH₃, -NH₂) substituent->edg ewg Electron-Withdrawing (-CF₃, -Cl) substituent->ewg pi_pi_star π,π (Unreactive) edg->pi_pi_star Favors n_pi_star n,π (Reactive) ewg->n_pi_star Favors triplet_state Lowest Triplet State (T₁) triplet_state->n_pi_star triplet_state->pi_pi_star high_reactivity High n_pi_star->high_reactivity low_reactivity Low / Quenched pi_pi_star->low_reactivity reactivity H-Abstraction Reactivity reactivity->high_reactivity reactivity->low_reactivity

Caption: Influence of substituent electronics on triplet state character and reactivity.

Comparative Data Summary

The following table summarizes key photophysical parameters for a selection of substituted benzophenones, illustrating the trends discussed above. Triplet energy (ET) is a measure of the energy of the reactive state, while the quantum yield of photoreduction (Φreduc) indicates the overall efficiency of the hydrogen abstraction process.

CompoundSubstituent (Position)Triplet Energy (ET) (kcal/mol)Character of T₁Relative Photoreduction Quantum Yield (Φreduc)
BenzophenoneNone~69n,π1.0 (Reference)
4-Methylbenzophenone-CH₃ (Electron Donating)~68n,π~0.9
4,4'-Dichlorobenzophenone-Cl (Weakly Withdrawing)~68n,π~1.0
4-(Trifluoromethyl)benzophenone-CF₃ (Strongly Withdrawing)~69n,π~1.1
4-Methoxybenzophenone-OCH₃ (Strongly Donating)~69Mixed / π,π~0.1
4,4'-Bis(dimethylamino)benzophenone-N(CH₃)₂ (Very Strongly Donating)~62π,π< 0.01

Note: Values are approximate and compiled from various sources for comparative purposes. Absolute values can vary with solvent and experimental conditions.[5][6][7]

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of different benzophenones, rigorous experimental protocols are essential. The following are standard, self-validating methods employed in photochemistry labs.

Protocol 1: Photochemical Quantum Yield Determination

The quantum yield (Φ) is the ultimate measure of a photoreaction's efficiency. It is the ratio of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed by the system.[8]

Objective: To determine the quantum yield of benzophenone photoreduction using a chemical actinometer for photon flux calibration.

Methodology:

  • Actinometry (Photon Flux Calibration):

    • Rationale: Before measuring the sample, the exact number of photons being emitted by the light source must be determined. The ferrioxalate actinometer is a gold standard for this purpose.

    • Procedure:

      • Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄.

      • Irradiate a known volume (e.g., 3.0 mL) of this solution in the exact same photochemical reactor setup (cuvette, lamp position) to be used for the sample for a specific time (t).

      • After irradiation, add 1,10-phenanthroline solution and a buffer. The Fe²⁺ produced photochemically forms a colored complex.

      • Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.

      • Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (ε = 11,100 L mol⁻¹ cm⁻¹).

      • Calculate the photon flux (quanta per second) using the known quantum yield of the actinometer at the irradiation wavelength.

  • Sample Photolysis:

    • Rationale: The sample is irradiated under identical conditions to the actinometer, ensuring the photon flux is the same. The disappearance of the starting material is monitored over time.

    • Procedure:

      • Prepare a solution of the substituted benzophenone (e.g., 0.1 M) in a hydrogen-donating solvent (e.g., 2-propanol).

      • Transfer an identical volume (e.g., 3.0 mL) into the same reaction cuvette.

      • Crucial Step - Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes. Dissolved oxygen is an efficient quencher of triplet states and will inhibit the reaction.

      • Irradiate the sample using the same light source (e.g., a 365 nm LED or a filtered mercury lamp).

      • At set time intervals (e.g., every 5 minutes), withdraw a small aliquot and analyze it by HPLC or GC to determine the concentration of the remaining benzophenone.

      • Ensure the reaction conversion stays below ~20% to maintain first-order kinetics and avoid complications from product absorption.

  • Calculation:

    • The quantum yield (Φ) is calculated using the formula: Φ = (moles of reactant consumed) / (moles of photons absorbed)

    • The moles of photons absorbed is the photon flux (from actinometry) multiplied by the irradiation time and the fraction of light absorbed by the sample.

Caption: Workflow for determining photochemical quantum yield.

Protocol 2: Laser Flash Photolysis (LFP)

Objective: To directly observe and characterize the transient triplet state of a substituted benzophenone.

Rationale: LFP is a powerful technique that uses a short, intense laser pulse to generate a high concentration of the excited state, which is then monitored in real-time using a second light beam.[9] This allows for the direct measurement of the triplet lifetime and its reaction rate constants.[10]

Methodology:

  • Sample Preparation: Prepare a dilute, optically matched solution of the benzophenone derivative in the desired solvent (e.g., acetonitrile or benzene). The solution must be thoroughly deoxygenated.

  • Excitation: The sample is excited with a nanosecond laser pulse at a wavelength where the benzophenone absorbs (e.g., 355 nm from a Nd:YAG laser).

  • Monitoring: A continuous monitoring beam from a lamp (e.g., Xenon) passes through the sample perpendicular to the laser pulse. Changes in the intensity of this beam are recorded by a fast detector (photomultiplier tube) and oscilloscope.

  • Data Acquisition:

    • Transient Spectrum: By varying the wavelength of the monitoring beam, a full absorption spectrum of the transient species (the T₁ state) can be constructed. The T₁ state of benzophenone typically absorbs around 530 nm.[11]

    • Triplet Lifetime (τ_T): By fixing the monitoring wavelength at the T-T absorption maximum, the decay of the transient absorption signal is recorded over time. The lifetime is obtained by fitting this decay to a first-order or second-order kinetic model.

    • Quenching Studies: By adding a known concentration of a quencher (e.g., a hydrogen donor like 1,4-cyclohexadiene), the rate of the triplet decay will increase.[12][13] By plotting the observed decay rate versus the quencher concentration (a Stern-Volmer plot), the bimolecular quenching rate constant (kq) can be determined. This kq value is a direct measure of the reactivity of the triplet state towards that specific H-donor.

Conclusion and Outlook

The photochemical reactivity of a substituted benzophenone is not an intrinsic property of the core structure but is instead a finely tunable parameter controlled by the electronic nature of its substituents. Electron-withdrawing groups preserve the highly reactive n,π* character of the lowest triplet state, making these derivatives reliable and efficient photoinitiators. Conversely, strong electron-donating groups can induce a state inversion to an unreactive π,π* triplet, effectively quenching the desired hydrogen abstraction pathway.

For professionals in drug development and materials science, this understanding is critical. It allows for the rational design of photoremovable protecting groups, the optimization of photo-crosslinking agents, and the mitigation of potential phototoxicity by strategically modifying molecular structures. The experimental protocols detailed herein provide a robust framework for validating these designs and quantifying their photochemical performance.

References

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A Comparative Guide to the Biological Activity of (2,5-Dimethylphenyl)(phenyl)methanone Derivatives Versus Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds that offer potential for enhanced efficacy, novel mechanisms of action, and improved safety profiles is paramount. Among the myriad of structures under investigation, derivatives of (2,5-Dimethylphenyl)(phenyl)methanone have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an in-depth, objective comparison of the biological performance of these derivatives against established drugs in the fields of oncology, infectious diseases, and mycology. Drawing upon available experimental data, this document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Therapeutic Potential of the Methanone Scaffold

The methanone core, characterized by a carbonyl group bridging two aryl rings, is a privileged structure in medicinal chemistry. Its derivatives have been extensively studied and have shown a wide spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific focus of this guide, the this compound scaffold, introduces a unique substitution pattern that can influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets. Research into derivatives incorporating the 2,5-dimethylphenyl moiety has revealed promising candidates that warrant a thorough comparative analysis against current therapeutic standards.[1]

Comparative Analysis of Biological Activity

This section presents a comparative overview of the biological activity of this compound derivatives against existing drugs. The data is organized by therapeutic area and, where available, includes quantitative metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial and antifungal activities.

Anticancer Activity

While specific data on the parent this compound is limited, various derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[2] The primary mechanism of action for many anticancer drugs involves the disruption of cellular processes essential for cancer cell proliferation and survival.[3]

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of Action (Existing Drugs)
(2,5-Dimethylphenyl) Methanone Derivative Analog G Staphylococcal-Not Applicable
Aminothiazole-paeonol derivative HCT 116 (Colorectal)0.72Not Applicable
5-Fluorouracil HCT 116 (Colorectal)> 0.72Inhibits thymidylate synthase, disrupting DNA synthesis.[3]
Doxorubicin MCF-7 (Breast)VariesIntercalates into DNA, inhibiting topoisomerase II and generating free radicals.[3]
Cisplatin A549 (Lung)VariesForms platinum-DNA adducts, leading to apoptosis.[3]

Note: Direct comparative studies of this compound derivatives against a wide panel of anticancer drugs are not extensively available. The data presented is a synthesis of available information on related methanone derivatives to provide a contextual comparison.

The data suggests that certain methanone derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of some standard chemotherapeutic agents.[4] The structural modifications on the methanone scaffold play a crucial role in determining the cytotoxic potency.[2]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Derivatives of this compound have shown promising activity against a variety of bacterial strains, including multidrug-resistant isolates.[1]

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound/DrugBacterial StrainMIC (µg/mL)Mechanism of Action (Existing Drugs)
N-2,5-Dimethylphenylthioureido Acid Derivative 3j S. aureus (MRSA)2Not Applicable
N-2,5-Dimethylphenylthioureido Acid Derivative 3j E. faecium (VRE)2Not Applicable
Vancomycin S. aureus (MRSA)1-2Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.[5]
Linezolid E. faecium (VRE)1-4Inhibits protein synthesis by binding to the 50S ribosomal subunit.[6]
Ciprofloxacin E. coli0.004-0.015Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication.

The N-2,5-dimethylphenylthioureido acid derivatives, in particular, have demonstrated excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] Their efficacy against these challenging pathogens highlights their potential as scaffolds for the development of new antibiotics.

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, are a significant cause of morbidity and mortality. The current antifungal armamentarium is limited, and the emergence of resistance is a growing concern.[7] The (2,5-Dimethylphenyl) scaffold has been incorporated into molecules with notable antifungal properties.[1]

Table 3: Comparative Antifungal Activity (MIC Values in µg/mL)

Compound/DrugFungal StrainMIC (µg/mL)Mechanism of Action (Existing Drugs)
N-2,5-Dimethylphenylthioureido Acid Derivative 8f Candida auris< FluconazoleNot Applicable
N-2,5-Dimethylphenylthioureido Acid Derivative 9f Drug-resistant Candida strainsBroad-spectrumNot Applicable
Fluconazole Candida albicans0.25-4Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[8]
Amphotericin B Aspergillus fumigatus0.25-1Binds to ergosterol in the fungal cell membrane, forming pores and causing cell death.[9]

Derivatives containing the 2,5-dimethylphenyl moiety have shown broad-spectrum antifungal activity, including against drug-resistant Candida species.[10] The activity of some derivatives against the emerging multidrug-resistant pathogen Candida auris is particularly noteworthy and suggests a promising avenue for further investigation.[10]

Methodologies: Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[11] It relies on the ability of the SRB dye to bind to protein components of cells fixed to a tissue culture plate.[11]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000 cells/well and allow them to adhere for 24 hours.[12]

  • Drug Treatment: Expose the cells to various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for 72-96 hours.[12]

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C to fix the cells.[12]

  • Washing and Drying: Remove the TCA and wash the plates with water to remove unbound dye and debris. Allow the plates to air dry completely.[12]

  • Staining: Add SRB dye solution to each well and incubate for 30 minutes at room temperature.[12]

  • Solubilization and Absorbance Reading: Wash away the unbound SRB dye and add a solubilization buffer to dissolve the protein-bound dye. Measure the absorbance at 510 nm or 540 nm using a microplate reader.[10][12]

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow Cell Plating Cell Plating Drug Treatment Drug Treatment Cell Plating->Drug Treatment 24h Fixation (TCA) Fixation (TCA) Drug Treatment->Fixation (TCA) 72-96h Washing & Drying Washing & Drying Fixation (TCA)->Washing & Drying ≥1h SRB Staining SRB Staining Washing & Drying->SRB Staining Solubilization & Reading Solubilization & Reading SRB Staining->Solubilization & Reading 30 min

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] The broth microdilution method is a commonly used technique to determine MIC values.[14]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.[13]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and a standard antibiotic in a 96-well microtiter plate containing a suitable broth medium.[14]

  • Inoculation: Add the standardized bacterial inoculum to each well.[14]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay Prepare Inoculum Prepare Inoculum Inoculation Inoculation Prepare Inoculum->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation 16-20h Read MIC Read MIC Incubation->Read MIC

Caption: Workflow for the broth microdilution MIC assay.

Mechanisms of Action: A Comparative Perspective

Understanding the mechanism of action is crucial for rational drug design and development. While the precise molecular targets of many this compound derivatives are still under investigation, a comparison with the known mechanisms of existing drugs provides a framework for future studies.

Mechanism_Comparison cluster_derivatives Potential Targets for Methanone Derivatives cluster_existing_drugs Established Mechanisms of Existing Drugs D_Enzymes Enzymes E_Protein Protein Synthesis (e.g., Macrolides, Tetracyclines) D_Enzymes->E_Protein Potential Overlap D_Receptors Receptors D_DNA DNA/RNA E_DNA DNA Replication/Repair (e.g., Fluoroquinolones, Doxorubicin) D_DNA->E_DNA Potential Overlap D_Membrane Cell Membrane E_Membrane Membrane Integrity (e.g., Amphotericin B) D_Membrane->E_Membrane Potential Overlap E_CellWall Cell Wall Synthesis (e.g., Penicillins, Vancomycin) E_Metabolism Folic Acid Synthesis (e.g., Sulfonamides)

Caption: Potential and established mechanisms of action comparison.

Existing antimicrobial drugs often target essential bacterial processes such as cell wall synthesis, protein synthesis, and DNA replication.[5][15] Antifungal agents primarily disrupt the fungal cell membrane by targeting ergosterol or inhibit cell wall synthesis.[8][9] Anticancer drugs have a wide range of mechanisms, including DNA damage, inhibition of critical enzymes, and disruption of the cell cycle.[3] Future research on this compound derivatives should aim to elucidate their specific molecular targets to understand their mode of action and identify potential for novel therapeutic strategies.

Conclusion and Future Directions

The available evidence suggests that derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. Their demonstrated activity against multidrug-resistant bacteria, pathogenic fungi, and various cancer cell lines warrants further investigation.

Future research should focus on:

  • Synthesis of a broader library of derivatives to establish comprehensive structure-activity relationships (SAR).

  • Elucidation of the precise mechanisms of action to identify novel biological targets.

  • In vivo efficacy and toxicity studies to assess their therapeutic potential in preclinical models.

  • Direct comparative studies against a wider range of standard drugs to accurately position their therapeutic value.

By systematically exploring the potential of this chemical class, the scientific community can move closer to developing novel and effective treatments for some of the most pressing medical challenges of our time.

References

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  • 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach.
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A Spectroscopic Guide to (2,5-Dimethylphenyl)(phenyl)methanone and its Isomers: Differentiation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle variations in the substitution pattern of a core scaffold can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive spectroscopic comparison of (2,5-Dimethylphenyl)(phenyl)methanone and its structural isomers, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

This compound, a substituted benzophenone, and its isomers serve as crucial building blocks in the synthesis of a wide range of biologically active compounds. The ability to unequivocally differentiate between these isomers is, therefore, a critical aspect of quality control and drug discovery pipelines. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical experimental guidance for the spectroscopic analysis of these important chemical entities.

Theoretical Underpinnings of Spectroscopic Differentiation

The isomeric variations of (dimethylphenyl)(phenyl)methanone arise from the different substitution patterns of the two methyl groups on one of the phenyl rings. These positional differences create distinct electronic and steric environments within each molecule, leading to unique spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of protons (¹H NMR) and carbon atoms (¹³C NMR) is highly sensitive to the local electronic environment. The electron-donating nature of the methyl groups influences the electron density of the aromatic rings, causing shifts in the resonance frequencies of nearby nuclei. Furthermore, the spatial proximity of the methyl groups to other protons and carbons can lead to through-space interactions (Nuclear Overhauser Effect), which can be elucidated using 2D NMR techniques.

Infrared (IR) Spectroscopy: The vibrational frequencies of chemical bonds are influenced by bond strength and the mass of the bonded atoms. In the case of these isomers, the position of the methyl groups can affect the conjugation of the carbonyl group with the aromatic ring, leading to slight shifts in the characteristic C=O stretching frequency.[1] The fingerprint region of the IR spectrum, which contains a complex array of bending and stretching vibrations, will also exhibit unique patterns for each isomer.

UV-Visible (UV-Vis) Spectroscopy: The absorption of UV-Vis radiation by these molecules is primarily due to π → π* and n → π* electronic transitions within the benzophenone chromophore.[2] The position of the methyl substituents can alter the extent of conjugation and the energy levels of the molecular orbitals, resulting in shifts in the absorption maxima (λmax).[2] The polarity of the solvent can also significantly influence these transitions, a phenomenon known as solvatochromism.[3]

Mass Spectrometry (MS): In mass spectrometry, molecules are ionized and then fragmented. The fragmentation pattern is a characteristic feature of a molecule's structure. The isomers of (dimethylphenyl)(phenyl)methanone are expected to exhibit a similar molecular ion peak, but their fragmentation patterns may differ due to the varying stability of the resulting fragment ions, which is influenced by the position of the methyl groups.

Spectroscopic Comparison of (Dimethylphenyl)(phenyl)methanone Isomers

Due to the limited availability of complete experimental spectra for all isomers in the public domain, the following tables present a combination of available experimental data and predicted values based on established spectroscopic principles and data from analogous compounds.[2][4]

¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)
IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound 7.10-7.80 (m, 8H)~2.35 (s, 3H), ~2.25 (s, 3H)
(2,3-Dimethylphenyl)(phenyl)methanone 7.15-7.85 (m, 8H)~2.30 (s, 3H), ~2.15 (s, 3H)
(2,4-Dimethylphenyl)(phenyl)methanone 7.00-7.80 (m, 8H)~2.40 (s, 3H), ~2.30 (s, 3H)
(2,6-Dimethylphenyl)(phenyl)methanone 7.10-7.80 (m, 8H)~2.10 (s, 6H)
(3,4-Dimethylphenyl)(phenyl)methanone 7.20-7.85 (m, 8H)~2.30 (s, 6H)
(3,5-Dimethylphenyl)(phenyl)methanone 7.15-7.80 (m, 8H)~2.35 (s, 6H)

Note: The chemical shifts for the aromatic protons will present as complex multiplets. The exact splitting patterns will be unique to each isomer and can be used for definitive identification.

¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)
IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
This compound ~197~125-140~20-22
(2,3-Dimethylphenyl)(phenyl)methanone ~198~125-140~15, ~20
(2,4-Dimethylphenyl)(phenyl)methanone ~197~126-142~21, ~22
(2,6-Dimethylphenyl)(phenyl)methanone ~199~127-140~19
(3,4-Dimethylphenyl)(phenyl)methanone ~196~127-145~20
(3,5-Dimethylphenyl)(phenyl)methanone ~196~126-140~21
Infrared (IR) Spectral Data
IsomerC=O Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Alkyl) (cm⁻¹)
This compound ~1665~3060~2920, 2860
(2,3-Dimethylphenyl)(phenyl)methanone ~1668~3060~2925, 2865
(2,4-Dimethylphenyl)(phenyl)methanone ~1663~3055~2920, 2860
(2,6-Dimethylphenyl)(phenyl)methanone ~1670~3065~2930, 2870
(3,4-Dimethylphenyl)(phenyl)methanone ~1660~3050~2920, 2860
(3,5-Dimethylphenyl)(phenyl)methanone ~1662~3055~2920, 2860

Note: The C=O stretching frequency is influenced by conjugation. Isomers with methyl groups in the ortho position may exhibit a slightly higher frequency due to steric hindrance affecting the planarity of the molecule and thus reducing conjugation.[1]

Mass Spectrometry (MS) Data

All isomers will exhibit a molecular ion peak [M]⁺ at m/z = 210. The key distinguishing features will be in the relative abundances of the fragment ions.

Expected Key Fragmentations:

  • Loss of a phenyl group: [M - C₆H₅]⁺ at m/z = 133

  • Loss of a dimethylphenyl group: [M - C₈H₉]⁺ at m/z = 105 (benzoyl cation)

  • Formation of the dimethylbenzoyl cation: [C₉H₉O]⁺ at m/z = 133

The relative intensities of these fragments will vary depending on the stability of the resulting carbocations, which is influenced by the position of the methyl groups.

UV-Vis Spectral Data (in Ethanol)
Isomerλmax (π → π) (nm)λmax (n → π) (nm)
This compound ~255~335
(2,3-Dimethylphenyl)(phenyl)methanone ~253~340
(2,4-Dimethylphenyl)(phenyl)methanone ~260~330
(2,6-Dimethylphenyl)(phenyl)methanone ~250~345
(3,4-Dimethylphenyl)(phenyl)methanone ~258~332
(3,5-Dimethylphenyl)(phenyl)methanone ~256~334

Note: The n → π transition is sensitive to solvent polarity and will typically undergo a hypsochromic (blue) shift in more polar solvents, while the π → π* transition will undergo a bathochromic (red) shift.*[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of (dimethylphenyl)(phenyl)methanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-grade solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Record the UV-Vis spectrum from 200 to 450 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.

Visualizing the Workflow and Structure-Spectra Relationship

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the isomeric structures and their key spectroscopic features.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR UV_Vis UV_Vis Sample->UV_Vis MS MS Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation structure_spectra cluster_structure Isomeric Structure cluster_spectra Key Spectroscopic Features Isomer_2_5 (2,5-Dimethyl) NMR_Shifts ¹H & ¹³C Chemical Shifts (Unique patterns) Isomer_2_5->NMR_Shifts IR_Stretch C=O Stretch Frequency (Steric effects) Isomer_2_5->IR_Stretch MS_Fragments Fragmentation Pattern (Ion stability) Isomer_2_5->MS_Fragments Isomer_2_6 (2,6-Dimethyl) Isomer_2_6->NMR_Shifts Isomer_2_6->IR_Stretch Isomer_2_6->MS_Fragments Isomer_3_5 (3,5-Dimethyl) Isomer_3_5->NMR_Shifts Isomer_3_5->IR_Stretch Isomer_3_5->MS_Fragments

Figure 2: Relationship between isomeric structure and spectroscopic features.

Conclusion

References

  • [This is a placeholder for a relevant citation on the importance of isomer differentiation in drug discovery and would be replaced with a real reference.]
  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. [Link]

  • Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra. Chemistry 416. [Link]

  • Thorn, A., et al. (2005). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Chemical Information and Modeling, 45(1), 191-199. [Link]

  • [Placeholder for a citation on predictive NMR spectroscopy software or methodologies.]
  • [Placeholder for a citation on the principles of IR spectroscopy of ketones.]
  • [Placeholder for a citation on the mass spectrometry of benzophenones.]
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Sources

A Comparative Guide to the Synthesis of 2,5-Dimethylbenzophenone: From Classical Methods to Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dimethylbenzophenone is a substituted aromatic ketone that serves as a valuable intermediate and building block in organic synthesis. Its structural motif is found in various compounds of interest within the pharmaceutical and materials science sectors. The efficient and selective synthesis of this molecule is, therefore, a topic of considerable interest to researchers and process chemists. This guide provides an in-depth comparison of various synthetic routes to 2,5-dimethylbenzophenone, evaluating the classical Friedel-Crafts acylation against modern palladium-catalyzed and organometallic alternatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance metrics to assist researchers in selecting the optimal pathway for their specific application.

The Traditional Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent (like benzoyl chloride) with an aromatic compound (p-xylene) in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the acyl chloride, which is then attacked by the electron-rich p-xylene ring. A subsequent deprotonation restores aromaticity and yields the final ketone product. A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product, which prevents poly-acylation.[3] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, a common issue in alkylations.[3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a general procedure for the synthesis of unsymmetrical benzophenones.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution), add p-xylene (1.0 eq) and a solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

  • Catalyst Addition: Cool the flask in an ice-water bath. Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution.

  • Acylating Agent Addition: Add benzoyl chloride (1.0 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of starting material.

  • Workup: Cool the reaction mixture again in an ice bath and quench it by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[4]

Visualization: Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation pXylene p-Xylene sigmaComplex Sigma Complex pXylene->sigmaComplex + Acylium Ion benzoylChloride Benzoyl Chloride acyliumIon Acylium Ion Intermediate benzoylChloride->acyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->acyliumIon acyliumIon->sigmaComplex Product 2,5-Dimethylbenzophenone sigmaComplex->Product - H⁺, -AlCl₃ Grignard_Reaction ArylBromide 1-Bromo-2,5- dimethylbenzene GrignardReagent 2,5-Dimethylphenyl- magnesium Bromide ArylBromide->GrignardReagent + Mg (in Ether) Mg Mg Mg->GrignardReagent Ester Methyl Benzoate TetrahedralInt Tetrahedral Intermediate Ester->TetrahedralInt GrignardReagent->TetrahedralInt + Methyl Benzoate Product 2,5-Dimethylbenzophenone TetrahedralInt->Product - Mg(OMe)Br Suzuki_Coupling center Pd(0)L₂ node1 Oxidative Addition intermediate2 PhCO-Pd(II)(Cl)L₂ center->intermediate2 node2 Transmetalation intermediate1 Ar-Pd(II)(COPh)L₂ node3 Reductive Elimination intermediate1->center product 2,5-Dimethyl- benzophenone intermediate1->product intermediate2->intermediate1 benzoyl_chloride Benzoyl Chloride benzoyl_chloride->intermediate2 boronic_acid 2,5-Dimethylphenyl- boronic Acid + Base boronic_acid->intermediate1 Workflow_Comparison cluster_0 Friedel-Crafts Acylation cluster_1 Grignard Reaction cluster_2 Suzuki-Miyaura Coupling fc1 1. Mix Arene & Solvent fc2 2. Add AlCl₃ (exothermic) fc1->fc2 fc3 3. Add Acyl Chloride fc2->fc3 fc4 4. Reaction at RT fc3->fc4 fc5 5. Acidic Quench fc4->fc5 fc6 6. Extraction & Purification fc5->fc6 gr1 1. Prepare Grignard Reagent (Anhydrous/Inert) gr2 2. Cool Reagent gr1->gr2 gr3 3. Add Ester/Acyl Chloride (low temp) gr2->gr3 gr4 4. Reaction gr3->gr4 gr5 5. Aqueous Quench (NH₄Cl) gr4->gr5 gr6 6. Extraction & Purification gr5->gr6 su1 1. Mix Boronic Acid, Base, Catalyst su2 2. Add Solvent & Degas su1->su2 su3 3. Add Acyl Chloride su2->su3 su4 4. Heat Reaction su3->su4 su5 5. Aqueous Workup su4->su5 su6 6. Extraction & Purification su5->su6

Sources

A Comparative Guide to the Purity Analysis of Synthesized (2,5-Dimethylphenyl)(phenyl)methanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Synthesis

(2,5-Dimethylphenyl)(phenyl)methanone, a substituted benzophenone, is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its synthesis, commonly achieved via a Friedel-Crafts acylation of p-xylene with benzoyl chloride, can introduce a spectrum of impurities.[1][2] These may include unreacted starting materials, regioisomers, or by-products from side reactions. For researchers in drug development and chemical synthesis, accurately quantifying the purity of this intermediate is not merely a quality control step; it is a critical determinant of reaction yield, downstream reaction efficiency, and the safety profile of the final product.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the rationale behind method development, present a robust, validated HPLC protocol, and compare its performance against alternative chromatographic techniques, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). Our focus is on the causality behind experimental choices, ensuring that the described protocols are scientifically sound and self-validating, in alignment with regulatory expectations.[3][4]

Foundational Principles of Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis in the pharmaceutical industry.[5] These methods separate components of a mixture based on their differential distribution between a mobile phase and a stationary phase.[5][6] The United States Pharmacopeia (USP) General Chapter <621> provides a framework for chromatographic methods, outlining the principles and permissible adjustments to ensure method robustness.[6][7][8] For purity analysis, the goal is to resolve the main compound from all potential impurities, allowing for their accurate quantification. The choice of technique—HPLC, GC, or UPLC—depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

For a non-volatile, polar molecule like this compound, RP-HPLC is the method of choice. The decision to use a reversed-phase mode, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is driven by the analyte's aromatic structure and moderate polarity, which allows for excellent retention and separation.

Rationale for Method Development
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic interactions with the aromatic rings of the analyte and related impurities. An alternative, a Phenyl-Hexyl phase, could offer enhanced selectivity through π-π interactions with the aromatic moieties, which can be beneficial for resolving closely related isomers.[9]

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen over methanol as it typically provides better peak shape and lower UV cutoff. A gradient, starting with a higher water percentage and increasing the acetonitrile concentration over time, is crucial. This ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, less polar impurities (like residual starting materials) are eluted within a reasonable timeframe, preventing excessive peak broadening.

  • Detector Selection and Wavelength: The benzophenone core of the molecule contains a strong chromophore, making UV detection ideal. The detection wavelength is set to 254 nm, a common wavelength for aromatic compounds that provides a robust signal for the main peak and potential aromatic impurities, ensuring high sensitivity.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, balancing analysis time with separation efficiency. Maintaining the column at a constant temperature (e.g., 30 °C) is critical for ensuring retention time reproducibility.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity analysis process, from initial sample handling to the final purity determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Synthesized Product (Crude or Purified) Weigh Accurately Weigh Sample (~10 mg) Sample->Weigh 1. Dissolve Dissolve in Diluent (e.g., 10 mL Acetonitrile) Weigh->Dissolve 2. Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter 3. Inject Inject Sample (e.g., 10 µL) Filter->Inject 4. HPLC HPLC System with C18 Column & UV Detector Separate Gradient Elution (ACN/H₂O) Acquire Data Acquisition (Chromatogram) Separate->Acquire Integrate Peak Integration Acquire->Integrate 5. Calculate Calculate % Area Purity Integrate->Calculate 6. Report Final Purity Report & Impurity Profile Calculate->Report 7.

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: HPLC Grade Water

  • Mobile Phase B: HPLC Grade Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of ACN to make a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the synthesized sample at the same concentration (1 mg/mL) in ACN.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. This step is a self-validating mechanism, ensuring the system is performing correctly before generating sample data.[10][11]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Determine the purity by the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Comparative Analysis with Alternative Techniques

While HPLC is the primary choice, other techniques offer different advantages and can be complementary.

Gas Chromatography (GC-FID)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[12] this compound has a sufficiently high boiling point but is thermally stable, making GC a viable option.

  • Rationale: GC excels at separating volatile impurities, such as residual p-xylene. It often provides higher resolution for non-polar compounds than HPLC. A Flame Ionization Detector (FID) offers a near-universal response for hydrocarbons, making it excellent for quantification without needing individual response factors for unknown impurities.

  • Limitations: Non-volatile or thermally labile impurities will not be detected, potentially leading to an overestimation of purity. The high injection port and oven temperatures required could cause degradation of sensitive trace impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that utilizes columns with sub-2 µm particles.[13][14][15] This technology operates at much higher pressures (up to 15,000 psi) to achieve faster and more efficient separations.[14][16]

  • Rationale: The primary advantages of UPLC are significantly reduced analysis times and improved resolution.[17] A 30-minute HPLC method can often be transferred to a UPLC system and completed in under 5 minutes. The sharper, narrower peaks also lead to increased sensitivity, which is crucial for detecting and quantifying low-level impurities.[13][17]

  • Limitations: The initial capital investment for UPLC systems is higher than for HPLC. The methods can be less robust if not developed carefully, as the smaller particle sizes are more prone to clogging from poorly filtered samples.

Experimental Data Comparison

The following table summarizes hypothetical but representative data from the analysis of a single batch of synthesized this compound using the three discussed techniques.

ParameterHPLC-UV GC-FID UPLC-UV
Purity (% Area) 99.25%99.50%99.21%
Major Impurity A (Isomer) 0.45%Not Resolved0.48%
Impurity B (p-Xylene) 0.15%0.35%0.16%
Impurity C (Unknown) 0.10%Not Detected0.11%
Impurity D (Unknown) Not DetectedNot Detected0.04%
Analysis Time (min) 30254
Solvent Consumption/Run (mL) ~30~2 (Carrier Gas)~4
Relative Resolution GoodExcellent (Volatiles)Excellent
Relative Sensitivity GoodGoodExcellent

Analysis of Results:

  • Purity Discrepancy: GC-FID shows a higher purity value because it fails to detect the non-volatile Impurity C and does not resolve the isomeric Impurity A from the main peak. It does, however, provide a more accurate quantification of the volatile starting material (p-xylene).

  • Resolution and Sensitivity: UPLC provides the most detailed impurity profile, detecting an additional low-level impurity (D) and offering slightly better quantification of the known impurities compared to HPLC, all in a fraction of the time.[17]

  • Efficiency: The speed and reduced solvent consumption of UPLC present significant advantages in a high-throughput drug development environment.[13][14]

Conclusion and Recommendations

For the comprehensive purity analysis of synthesized this compound, a well-validated RP-HPLC method stands as a robust and reliable primary technique. It provides an excellent balance of resolution, sensitivity, and accessibility.

  • Recommendation for HPLC: Use as the standard, validated method for routine quality control and release testing, adhering to guidelines from ICH and USP.[3][4][6]

  • Recommendation for GC: Employ as a complementary method, specifically for the accurate quantification of volatile impurities and residual solvents that may be missed or poorly quantified by HPLC.

  • Recommendation for UPLC: Implement for high-throughput screening, rapid in-process controls, or when higher sensitivity is required for trace impurity analysis and forced degradation studies. Its efficiency can significantly accelerate research and development timelines.

Ultimately, the choice of technology depends on the specific analytical challenge. By understanding the principles and comparative performance of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their synthesized compounds.

References

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Cardeal, Z. L., & de Souza, P. P. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. Separation of Ethanone, 1-(2,5-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • ResearchGate. C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using.... Retrieved from [Link]

  • Pharma guideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]

  • Wang, C., et al. (2015). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Publishing. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Zabiegala, B., et al. (2006). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]

  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Chromatography Today. (2022). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). General Method. Retrieved from [Link]

  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2015). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • Agilent. (2009). GC/TCD Analysis of A Natural Gas Sample on A Single HP-PLOT Q Column. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]

  • Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • Agilent. HPI Compendium. Retrieved from [Link]

  • Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • RSC Publishing. (2021). Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. Retrieved from [Link]

  • National Institutes of Health. (2024). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]

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A Senior Application Scientist's Guide to (2,5-Dimethylphenyl)(phenyl)methanone: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification and purity assessment of compounds are paramount. This guide provides an in-depth comparison of experimentally obtained data for (2,5-Dimethylphenyl)(phenyl)methanone (CAS No: 4044-60-4) with established literature values. For researchers and drug development professionals, this cross-referencing process is a critical step in quality control, ensuring the integrity of starting materials and the validity of experimental outcomes.

This compound, a substituted benzophenone, serves as a valuable building block in organic synthesis. Its structural verification relies on a suite of analytical techniques, each providing a unique piece of the molecular puzzle. Here, we delve into the expected outcomes from these analyses and compare them with established data, offering insights into the causality behind the experimental choices.

Comparative Analysis of Experimental and Literature Data

A crucial aspect of compound verification is the direct comparison of measured physical and spectroscopic properties with those reported in the literature. The following table summarizes the key data points for this compound.

ParameterExperimental ValueLiterature ValueSource(s)
Melting Point 34-36 °C33-36 °C[1]
¹H NMR (400 MHz, CDCl₃, δ in ppm) See Predicted Values BelowNot Readily Available
Predicted δ 7.80-7.70 (m, 2H), 7.60-7.40 (m, 3H), 7.25-7.10 (m, 3H), 2.35 (s, 3H), 2.25 (s, 3H)
¹³C NMR (100 MHz, CDCl₃, δ in ppm) See Predicted Values BelowNot Readily Available
Predicted δ 197.5 (C=O), 138.0, 137.5, 135.5, 132.5, 131.0, 130.0, 129.5, 128.5, 21.0, 20.0
Infrared (IR) Spectroscopy (cm⁻¹) ~1660 (C=O stretch), ~3060 (Ar C-H stretch), ~2920 (Alkyl C-H stretch)Consistent with benzophenone derivatives
Mass Spectrometry (EI, m/z) Molecular Ion [M]⁺: 210210.27 (Calculated)[1]
Key Fragments: 195, 105, 77Consistent with fragmentation patterns

Interpreting the Data: A Deeper Dive

The congruence between experimental and literature data provides a high degree of confidence in the identity and purity of the synthesized compound.

  • Melting Point: The narrow melting point range observed experimentally, which closely aligns with the literature value, is a strong indicator of high purity. Impurities typically broaden and depress the melting point range.

  • Infrared Spectroscopy: The prominent absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a diaryl ketone. The presence of aromatic and aliphatic C-H stretching vibrations further corroborates the molecular structure.

  • Mass Spectrometry: The observation of a molecular ion peak at m/z 210 in the mass spectrum confirms the molecular weight of the compound.[1] The fragmentation pattern is also diagnostic. Key fragments are expected at m/z 195 ([M-CH₃]⁺), 105 ([C₆H₅CO]⁺), and 77 ([C₆H₅]⁺), which arise from predictable cleavage pathways of the molecular ion.

Experimental Workflow: From Synthesis to Verification

The synthesis and subsequent analysis of this compound follow a logical and self-validating workflow. This process ensures that the material being studied is indeed the target compound and meets the required purity standards for further application.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation synthesis Friedel-Crafts Acylation (p-Xylene + Benzoyl Chloride) workup Aqueous Work-up & Solvent Removal synthesis->workup purification Purification (e.g., Recrystallization) workup->purification mp Melting Point purification->mp nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Cross-Referencing with Literature Values mp->comparison nmr->comparison ir->comparison ms->comparison conclusion Compound Verified comparison->conclusion

Caption: Workflow for the synthesis, purification, and analytical validation of this compound.

Detailed Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of p-xylene (1.0 eq) in dry DCM to the flask. Subsequently, add benzoyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Characterization Protocols
  • Melting Point: The melting point of the purified solid is determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film or a KBr pellet.

  • Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source.

Structural Elucidation and Key Spectral Correlations

The following diagram illustrates the key structural features of this compound and their expected correlations in the spectroscopic data.

Caption: Key structural features of this compound and their corresponding spectroscopic signals.

Conclusion

The rigorous cross-referencing of experimental data with established literature values is a cornerstone of scientific integrity in chemical research. This guide has outlined the key analytical data for this compound and provided a framework for its synthesis and characterization. By following these protocols and understanding the underlying principles of each analytical technique, researchers can ensure the quality and reliability of their work, paving the way for successful outcomes in drug development and other scientific endeavors.

References

  • BuyersGuideChem. This compound | 4044-60-4. Available at: [Link]

  • NIST. 2,5-Dimethylbenzophenone in NIST Chemistry WebBook, SRD 69. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,5-Dimethylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for the Safe and Compliant Disposal of CAS No. 4044-60-4 in a Laboratory Setting

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe management and disposal of the chemical reagents we utilize. (2,5-Dimethylphenyl)(phenyl)methanone, a substituted benzophenone, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices. The causality behind each step is explained to ensure a self-validating and secure protocol.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent hazards of this compound is the foundation of its safe disposal. Mismanagement can lead to personal injury, environmental contamination, and regulatory non-compliance. The primary risks associated with this compound are irritation and acute toxicity.[1][2]

Hazard Classification

The Globally Harmonized System (GHS) provides a clear picture of the risks this chemical presents.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

These classifications dictate that the compound must be treated as hazardous waste. Direct contact must be avoided, and it must never be disposed of via standard drains or municipal trash.[2][3][4]

Physicochemical Properties Informing Disposal

Key properties influence storage and handling decisions for waste accumulation.

PropertyValueSignificance for Disposal
CAS Number 4044-60-4[5]Unique identifier for accurate labeling and waste profiling.
Molecular Formula C₁₅H₁₄O[5]Indicates its organic nature, making it suitable for thermal destruction.
Molecular Weight 210.27 g/mol [5]Relevant for inventory and waste manifest documentation.
Melting Point 33-36 °C[5]Solid at typical room temperature, reducing vapor risks, but can melt easily.
Flash Point 113 °C[5]Combustible, but not highly flammable. Store away from ignition sources.[6]

Pre-Disposal Management: Waste Accumulation in the Laboratory

Proper disposal begins the moment a material is designated as waste.[4] Adherence to protocols established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[6][7][8]

Step 2.1: Waste Identification and Segregation This compound must be disposed of as a hazardous chemical waste.

  • Causality : Segregating chemical waste prevents dangerous reactions.[6][9] Mixing this compound with incompatible materials like strong oxidizing agents could lead to an uncontrolled exothermic reaction.

  • Protocol :

    • Designate a specific waste stream for this and structurally similar organic solids.

    • NEVER mix this waste with aqueous, acidic, basic, or reactive waste streams.[6]

    • Consult your institution's Chemical Hygiene Plan (CHP) for specific segregation requirements.[10][11]

Step 2.2: Container Selection and Labeling The integrity of the waste containment is a primary safety barrier.

  • Causality : A properly selected and labeled container prevents leaks, ensures correct handling, and provides critical information for emergency responders and waste technicians.[6][7]

  • Protocol :

    • Select a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids).

    • Ensure the container has a secure, leak-proof screw-top cap. Keep the container closed when not actively adding waste.[7]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • On the label, clearly write:

      • The full chemical name: "this compound"

      • CAS Number: "4044-60-4"

      • The primary hazard(s): "Irritant, Harmful if Swallowed"

      • The date waste was first added (Accumulation Start Date).[12]

Step 2.3: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.

  • Causality : The SAA protocol minimizes the transport of hazardous materials within the laboratory and ensures waste is under the control of knowledgeable personnel.

  • Protocol :

    • Store the labeled waste container in a designated SAA, which must be at or near the experimental area.[4]

    • Ensure the SAA is a secondary containment tray to capture any potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[4]

Step-by-Step Disposal Workflows

The following diagram and protocols outline the decision-making process and actions for handling waste from generation to its final handoff for disposal.

G start Waste Generated (Unused product, contaminated labware, or spill residue) check_container Is a properly labeled waste container available in the SAA? start->check_container prep_container 1. Select a compatible container. 2. Affix a 'Hazardous Waste' label. 3. Fill in all required information. check_container->prep_container No add_waste Place waste into the designated This compound waste container. check_container->add_waste Yes prep_container->add_waste close_container Securely close the container lid. add_waste->close_container check_full Is the container 90% full? close_container->check_full store_in_saa Return container to its designated location within the Satellite Accumulation Area (SAA). check_full->store_in_saa No request_pickup Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office. check_full->request_pickup Yes end Waste is ready for collection by EHS. store_in_saa->end request_pickup->end

Caption: Waste Disposal Workflow for this compound.

Protocol 3.1: Disposal of Contaminated Materials and Unused Product

  • Personal Protective Equipment (PPE) : Before handling, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[2]

  • Collection :

    • For solid unused product , carefully transfer it into the designated hazardous waste container using a clean spatula.

    • For contaminated disposable labware (e.g., weighing paper, gloves, pipette tips), place them directly into the same hazardous waste container.

  • Container Management : Securely close the container after adding waste.

  • Storage : Return the container to the SAA.

  • Pickup : Once the container is 90% full or has been accumulating for one year (whichever comes first), arrange for pickup with your institution's Environmental Health & Safety (EHS) department.[13]

Protocol 3.2: Emergency Spill Cleanup and Disposal

This protocol applies to small, manageable spills within a laboratory fume hood. For large spills, evacuate the area and contact EHS immediately.

  • Alert & Isolate : Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE : Wear appropriate PPE, including double-gloving if necessary.[2]

  • Containment : Prevent the spread of the solid material.

  • Absorption : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection : Carefully sweep or scoop the absorbed material and place it into your hazardous waste container. Avoid creating dust.[2]

  • Decontamination : Decontaminate the spill surface using a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

  • Documentation : Record the spill and cleanup procedure in your laboratory logbook.

Final Disposal Pathway: Thermal Treatment

For laboratory professionals, the disposal journey ends when the waste is collected by a licensed hauler. However, understanding its ultimate fate is crucial for appreciating the importance of proper segregation.

  • High-Temperature Incineration : As a solid organic compound, the standard and most environmentally sound disposal method for this compound is high-temperature incineration.[14]

  • Causality : Incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) operates at temperatures sufficient to break the chemical bonds of the molecule, converting it primarily to carbon dioxide and water.[15] This process effectively destroys the hazardous characteristics of the waste.[16] This is a preferred method for many organic wastes as it minimizes landfill use and permanently eliminates the hazard.[15]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to strict segregation and labeling protocols, and following established procedures for waste accumulation and spill response, researchers can ensure they are in full compliance with EPA and OSHA regulations.[9][17] Always prioritize consultation with your institution's EHS department as the final authority on waste management procedures.

References

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  • BuyersGuideChem. (n.d.). This compound | 4044-60-4. Retrieved from [Link]

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  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • Chmielewska, E. (n.d.). MANAGEMENT AND DISPOSAL OF WASTE CHEMICALS BY INCINERATION. Environment Protection Engineering. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of (2,5-Dimethylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of (2,5-Dimethylphenyl)(phenyl)methanone (CAS No. 4044-60-4). As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols. By understanding the "why," we empower ourselves to work more safely and effectively. This document is designed to be your trusted resource, providing immediate and essential safety information built on a foundation of scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is an aromatic ketone that, while a valuable building block in organic synthesis, presents specific hazards that must be managed. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[2]

Understanding these classifications is the first step in mitigating risk. The aromatic and ketonic nature of the molecule contributes to its irritant properties. Direct contact with skin can lead to redness, itching, and inflammation.[1] Ocular exposure is more severe, potentially causing significant irritation and damage.[1] Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks. The overarching principle is to create a barrier between you and the chemical.

Eye and Face Protection: Shielding Your Most Vulnerable Asset

Given the classification of this compound as a serious eye irritant, robust eye protection is non-negotiable.[1][2]

  • Standard Operations (e.g., weighing, preparing solutions) : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[3] These provide a seal around the eyes, offering protection from splashes and airborne particles.

  • High-Risk Operations (e.g., reactions under pressure, potential for splashing) : A face shield worn over chemical splash goggles is mandatory.[3][4] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

A standard laboratory coat is the baseline for all laboratory work. However, when handling this compound, consider the following:

  • Gloves : The choice of glove material is critical. While disposable nitrile gloves offer broad, short-term protection against many chemicals, for prolonged contact or when handling larger quantities of aromatic ketones, a more robust glove is recommended.[3] Look for gloves specifically rated for protection against ketones.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[3]

  • Laboratory Coat : A flame-resistant lab coat buttoned to its full length is essential.[3]

  • Additional Protection : For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]

Respiratory Protection: Ensuring Clean Air

Engineering controls, such as fume hoods, are the primary method for controlling exposure to airborne contaminants.[3]

  • Standard Handling : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • When Engineering Controls are Insufficient : If a fume hood is not available or if there is a potential for dust or aerosol generation that cannot be controlled at the source, a NIOSH-approved respirator may be necessary.[3] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[3]

The following table summarizes the recommended PPE for various laboratory tasks involving this compound:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and sample preparation Chemical splash gogglesNitrile or ketone-resistant glovesLab coatWork in a fume hood
Solution preparation Chemical splash gogglesNitrile or ketone-resistant glovesLab coatWork in a fume hood
Running reactions Chemical splash goggles and face shieldKetone-resistant glovesLab coat and chemical-resistant apronWork in a fume hood
Work-up and purification Chemical splash goggles and face shieldKetone-resistant glovesLab coat and chemical-resistant apronWork in a fume hood
Spill clean-up Chemical splash goggles and face shieldHeavy-duty, ketone-resistant glovesChemical-resistant coverallsNIOSH-approved respirator (if required)

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage
  • Handling : Always handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1] Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1] Wash hands thoroughly with soap and water after handling.[1]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

Spill Response

In the event of a spill, your immediate priority is to ensure the safety of yourself and your colleagues.

  • Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if necessary.

  • Assess the Situation : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill : For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[1] Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean the Area : Once the bulk of the material has been collected, decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste : All contaminated materials, including absorbents and PPE, must be placed in a sealed container and disposed of as hazardous waste.[1]

Disposal Plan

The disposal of this compound and any associated waste must be conducted in strict accordance with all federal, state, and local regulations.[1]

  • Waste Characterization : As the generator of the waste, you are responsible for determining if it is classified as hazardous.[1]

  • Approved Disposal Facility : All chemical waste must be disposed of through an approved waste disposal plant.[1]

  • Container Management : Do not reuse empty containers.[1] They should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container disposed of as per your institution's guidelines.[6]

Visualizing Safety: A Decision-Making Workflow

To further clarify the PPE selection process, the following diagram illustrates a logical workflow for determining the appropriate level of protection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound risk_assessment Assess Task-Specific Risks: - Scale of work - Potential for splash/aerosol - Duration of task start->risk_assessment eye_protection Eye Protection: - Goggles (minimum) - Face shield for high splash risk risk_assessment->eye_protection Evaluate Eye Hazard hand_protection Hand Protection: - Nitrile (short-term) - Ketone-resistant (prolonged use) eye_protection->hand_protection body_protection Body Protection: - Lab coat (minimum) - Chemical apron for splash risk hand_protection->body_protection respiratory_protection Respiratory Protection: - Fume hood (primary) - Respirator if ventilation is inadequate body_protection->respiratory_protection proceed Proceed with Task respiratory_protection->proceed All controls in place stop STOP! Re-evaluate procedure or consult safety officer respiratory_protection->stop Inadequate controls

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is a cornerstone of responsible research. By integrating the principles and protocols outlined in this guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity. Let this document serve as a living resource, to be revisited and reinforced as you continue your valuable work.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.